Isavuconazonium Sulfate

Catalog No.
S530858
CAS No.
946075-13-4
M.F
C35H36F2N8O9S2
M. Wt
814.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isavuconazonium Sulfate

CAS Number

946075-13-4

Product Name

Isavuconazonium Sulfate

IUPAC Name

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]-3-pyridinyl]methyl 2-(methylamino)acetate;hydrogen sulfate

Molecular Formula

C35H36F2N8O9S2

Molecular Weight

814.8 g/mol

InChI

InChI=1S/C35H35F2N8O5S.H2O4S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;1-5(2,3)4/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1/t22-,23?,35+;/m0./s1

InChI Key

LWXUIUUOMSMZKJ-KLFWAVJMSA-M

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BAL8557; BAL-8557; BAL 8557; isavuconazole; Isavuconazonium sulfate; brand name: Cresemba.

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-]

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-]

The exact mass of the compound Isavuconazonium sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Isavuconazonium sulfate mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The antifungal activity is achieved through a two-step process: prodrug activation and targeted enzyme inhibition.

G Prodrug Isavuconazonium Sulfate (Prodrug) ActiveDrug Isavuconazole (Active Metabolite) Prodrug->ActiveDrug Esterase-mediated Hydrolysis Enzyme Lanosterol 14α-demethylase (CYP51) ActiveDrug->Enzyme Inhibits Ergosterol Ergosterol Synthesis Enzyme->Ergosterol Disruption Toxic Accumulation of Toxic Sterols Enzyme->Toxic Accumulation Death Fungal Cell Death Ergosterol->Death Toxic->Death

Diagram of this compound Activation and Antifungal Mechanism

  • Prodrug Activation: this compound is a water-soluble prodrug designed for improved intravenous formulation. Upon administration, it is rapidly converted to the active moiety, isavuconazole, by plasma esterases via enzymatic hydrolysis [1] [2].
  • Target Inhibition: The active metabolite, isavuconazole, potently inhibits the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) [3] [1]. This enzyme is essential for converting lanosterol to ergosterol.
  • Cellular Consequences: Inhibition of CYP51 leads to a dual cytotoxic effect: (1) depletion of ergosterol, an essential component for fungal cell membrane structure and function; and (2) accumulation of toxic methylated sterol precursors [1]. This disrupts membrane integrity, increases permeability, and causes leakage of intracellular contents, ultimately leading to fungal cell death [3] [1]. The drug's structure includes a side arm that optimally orients the molecule in the binding pocket of the fungal CYP51 protein, contributing to its broad-spectrum activity [3].

Pharmacokinetic Profile and Biopharmaceutical Properties

Understanding the absorption, distribution, and metabolism of isavuconazole is critical for application in drug development.

Table 1: Key Pharmacokinetic Parameters of Isavuconazole in Humans [3] [2]

Parameter Value / Characterization Note
Bioavailability ~98% Comparable for both oral and IV routes [3].
Protein Binding ~98% High, predominantly to albumin [3].
Time to Cmax (Oral) 2-3 hours After a single oral dose [2].
Volume of Distribution Large Extensive tissue distribution to lungs, liver, brain, etc. [3] [4].
Metabolism Hepatic (CYP3A4) Isavuconazole is a substrate and moderate inhibitor of CYP3A4 [3].
Elimination Half-life 56-104 hours Long half-life supports once-daily dosing [4].

Biopharmaceutical Classification System (BCS) Considerations: The prodrug, This compound, is highly soluble across the physiological pH range and is classified as a BCS Class III substance (High Solubility, Low Permeability) [2]. In contrast, the active drug, isavuconazole, exhibits low solubility but high permeability, characteristic of a BCS Class II substance [2].

Supporting Experimental Data and Protocols

Evidence for the efficacy of isavuconazole is supported by in vitro studies and well-defined in vivo models.

Table 2: In Vitro Activity of Isavuconazole (Minimum Inhibitory Concentrations, MIC) [3]

Fungal Organism MIC50 (mg/L) MIC90 (mg/L) Key Findings
Candida spp. < 0.5 < 2.0 Activity comparable to voriconazole and amphotericin B [3].
Aspergillus spp. - 1.0 µg/mL Active against A. terreus (often amphotericin B resistant) [3].
Mucorales - - More isolates were potentially susceptible to isavuconazole than to posaconazole [3].
Cryptococcus neoformans 0.015 - 0.125 - MIC range from tested isolates [3].
Protocol: Efficacy in a Rabbit Model of Invasive Pulmonary Aspergillosis

A study detailed in [5] provides a robust experimental model for evaluating isavuconazole efficacy.

1. Animal Model and Immunosuppression

  • Subjects: Female New Zealand White rabbits.
  • Neutropenia Induction: Immunosuppression was achieved and maintained with intravenous cytarabine (525 mg/m² for 5 days) and methylprednisolone (5 mg/kg/day on days 1-2) to ensure persistent neutropenia (<100 neutrophils/μl) [5].

2. Infection and Treatment

  • Inoculation: Rabbits received an endotracheal inoculation of Aspergillus fumigatus conidia under anesthesia [5].
  • Drug Administration: Treatment began 24 hours post-inoculation.
    • Formulation: The prodrug (this compound) was dissolved in sterile water mixed with 5% dextrose for oral administration [5].
    • Dosing: A loading dose of isavuconazole 90 mg/kg was followed by once-daily maintenance doses of 20, 40, or 60 mg/kg/day for 12 days [5].

3. Outcome Measures Antifungal efficacy was assessed using a comprehensive panel of endpoints [5]:

  • Survival: Prolonged in all treatment groups compared to untreated controls.
  • Residual Fungal Burden: Measured as log CFU/gram of lung tissue; significant, dose-dependent reduction was seen in the 40 and 60 mg/kg/day groups.
  • Pulmonary Injury: Assessed via lung weight and pulmonary infarct scores; significantly reduced in higher-dose groups.
  • Serum Biomarkers: Galactomannan indices and (1→3)-β-d-glucan levels were significantly lower in treated animals.

Resistance and Drug Interactions

  • Cross-Resistance: Cross-resistance with other triazoles is common, which can be a clinical limitation [3] [6]. Resistance mechanisms include amino acid substitutions in the CYP51A gene and overexpression of efflux pumps [3].
  • Drug-Drug Interactions: As a moderate inhibitor of CYP3A4, isavuconazole can increase the plasma concentrations of concomitant drugs that are metabolized by this pathway, such as sirolimus, tacrolimus, and cyclosporine [3]. Therapeutic monitoring of these drugs is recommended when co-administered. Strong CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole) should be avoided as they can significantly alter isavuconazole levels [3].

This technical overview summarizes the core mechanistic and pharmacological profile of this compound. As research continues, further studies will refine its role in prophylaxis and address evolving resistance patterns.

References

Isavuconazonium sulfate pharmacokinetics volume of distribution

Author: Smolecule Technical Support Team. Date: February 2026

Isavuconazole Pharmacokinetic Parameters at a Glance

Parameter Value(s) Context / Population Source
Volume of Distribution (Vd)
Steady-state (Vss) ~450 L Mean value in adults; indicates extensive tissue distribution [1] [2].
155–404 L Range reported in adult populations [3].
761 L (Median) Critically ill patients on ECMO, suggesting even more extensive distribution [4].
Clearance (CL) 1.9–4.1 L/h Range reported in adult populations [3].
2.4–4.1 L/h Estimated in healthy subjects [2].
Elimination Half-Life (T1/2) 130 hours (Mean) Based on population PK analysis of healthy subjects and patients [1].
56–104 hours Range reported in adult populations [3].
Protein Binding >99% Predominantly to albumin [1] [2].
Absolute Bioavailability 98% Following oral administration of the prodrug, isavuconazonium sulfate [1].

Key Covariates and Experimental Factors Influencing Pharmacokinetics

Population pharmacokinetic studies have identified several factors that influence isavuconazole's volume of distribution and clearance, which is crucial for precision dosing.

  • Body Composition Metrics: Body Mass Index (BMI), total body weight, and lean body mass are the most common covariates affecting the volume of distribution [3]. This is particularly relevant in obese patients.
  • Clinical Status: Critically ill patients, especially those on extracorporeal membrane oxygenation (ECMO), show markedly different pharmacokinetics. One study found a median Vd of 761 L, significantly higher than in non-ECMO patients. The circuit itself can sequester the drug, and factors like hypoalbuminemia can further alter exposure [4].
  • Population and Race: One analysis noted that Chinese subjects had, on average, a 40% lower clearance (1.6 L/h) compared to Western subjects (2.6 L/h) [2]. The type of population (e.g., healthy volunteers vs. patients) is also a significant covariate [3].

Overview of Key Experimental Models and Methodologies

Understanding the data requires insight into the experimental models from which it is derived.

  • In Vivo Efficacy and PK/PD Models: The neutropenic rabbit model of invasive pulmonary aspergillosis (IPA) is a well-established system. These studies typically involve immunosuppressed rabbits infected with Aspergillus fumigatus via an endotracheal inoculation. Antifungal efficacy is evaluated through a panel of outcomes, including residual fungal burden in lungs, serum galactomannan levels, and survival. Pharmacokinetic parameters are then derived from serial plasma sampling, and exposure-response relationships (PK/PD) are established by correlating measures like the area under the concentration-time curve (AUC) with reductions in fungal load [5].
  • Population Pharmacokinetic Modeling: These studies use a nonlinear mixed-effect modeling approach (often with software like NONMEM) to analyze sparse pharmacokinetic data from a large number of individuals (both healthy subjects and patients). All included studies described isavuconazole's pharmacokinetics using a two-compartment model [3]. For the oral formulation, most studies utilized a Weibull absorption model to describe the input of the drug into the systemic circulation, rather than simple first-order absorption [3].
  • Bioanalysis: Quantification of isavuconazole (and its prodrug) in plasma is reliably performed using advanced techniques like ultra-high-pressure liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) [6].

The following diagram illustrates the relationships between patient factors, pharmacokinetic parameters, and experimental models discussed in this guide.

G Patient & Population Factors Patient & Population Factors Body Size & Composition Body Size & Composition Patient & Population Factors->Body Size & Composition Clinical Status (e.g., ECMO) Clinical Status (e.g., ECMO) Patient & Population Factors->Clinical Status (e.g., ECMO) Race & Population Type Race & Population Type Patient & Population Factors->Race & Population Type Core PK Parameters Core PK Parameters Large Vd\n(~450 L) Large Vd (~450 L) Core PK Parameters->Large Vd\n(~450 L) Long Half-Life\n(~130 h) Long Half-Life (~130 h) Core PK Parameters->Long Half-Life\n(~130 h) High Protein Binding\n(>99%) High Protein Binding (>99%) Core PK Parameters->High Protein Binding\n(>99%) Low Clearance\n(2-4 L/h) Low Clearance (2-4 L/h) Core PK Parameters->Low Clearance\n(2-4 L/h) Experimental & Analytical Methods Experimental & Analytical Methods In Vivo Models\n(Neutropenic Rabbit) In Vivo Models (Neutropenic Rabbit) Experimental & Analytical Methods->In Vivo Models\n(Neutropenic Rabbit) Population PK Analysis\n(Two-Compartment Model) Population PK Analysis (Two-Compartment Model) Experimental & Analytical Methods->Population PK Analysis\n(Two-Compartment Model) Bioanalysis\n(UHPLC-MS/MS) Bioanalysis (UHPLC-MS/MS) Experimental & Analytical Methods->Bioanalysis\n(UHPLC-MS/MS) BMI BMI Body Size & Composition->BMI Weight Weight Body Size & Composition->Weight Lean Body Mass Lean Body Mass Body Size & Composition->Lean Body Mass Increased Vd Increased Vd Clinical Status (e.g., ECMO)->Increased Vd Altered Clearance Altered Clearance Clinical Status (e.g., ECMO)->Altered Clearance Clearance Differences Clearance Differences Race & Population Type->Clearance Differences BMI->Large Vd\n(~450 L) Influences Weight->Large Vd\n(~450 L) Influences Lean Body Mass->Large Vd\n(~450 L) Influences Increased Vd->Large Vd\n(~450 L) Further Increases In Vivo Models\n(Neutropenic Rabbit)->Core PK Parameters Characterizes Population PK Analysis\n(Two-Compartment Model)->Core PK Parameters Quantifies

Key Takeaways for Researchers

  • Extensive Tissue Penetration: The large volume of distribution (~450 L) confirms that isavuconazole distributes widely beyond the plasma compartment, which is crucial for targeting deep-seated fungal infections [1] [2].
  • Predictable, but Variable in Critical Illness: While isavuconazole has predictable pharmacokinetics in the general patient population, significant covariates like BMI and critical illness (especially ECMO) necessitate consideration for model-informed precision dosing [3] [4].
  • Robust Experimental Foundations: The key PK parameters are supported by well-established preclinical models and sophisticated population modeling techniques, providing a solid foundation for clinical trial design and dosing regimen justification [3] [5].

References

Isavuconazonium sulfate prodrug conversion process

Author: Smolecule Technical Support Team. Date: February 2026

Prodrug Conversion Mechanism and Synthesis

The conversion of isavuconazonium sulfate to its active metabolite, isavuconazole, is a key design feature that solves the poor water solubility of the parent drug [1]. The synthesis of isavuconazole itself presents challenges, particularly in establishing stereocenters and forming the thiazole ring [2].

The conceptual design strategy and conversion pathway are summarized in the diagram below:

G Prodrug This compound (Water-soluble Prodrug) Intermediate Unstable Hydroxyalkyl Intermediate Prodrug->Intermediate Enzymatic Hydrolysis by Plasma Esterases Metabolite Isavuconazole (Active Metabolite) Intermediate->Metabolite Spontaneous Cyclization & N-Dealkylation Byproduct BAL8728 (Cyclic Carbamate Byproduct) Intermediate->Byproduct Released

Design strategy and conversion pathway of this compound [1].

Experimental Pharmacokinetics and Analysis

For a drug development audience, the methodology for analyzing the prodrug and its active metabolite is critical. One recent study provides a clear protocol for a pharmacokinetic study in a canine model [3].

Experimental Workflow for PK Analysis

The overall workflow for the pharmacokinetic study, from animal handling to data analysis, is visualized below. This serves as a high-level experimental template.

G A Animal Model & Study Design B Drug Administration A->B C Plasma Sample Collection B->C D Sample Stabilization & Storage C->D E Bioanalysis (UHPLC-MS/MS) D->E F Pharmacokinetic Modeling E->F

General workflow for a pharmacokinetic study of isavuconazole in dogs [3].

  • Animal Model & Study Design: The study used a full crossover design with six healthy beagle dogs. Healthy status was confirmed via physical examination, CBC, and serum chemistry prior to enrollment [3].
  • Drug Administration: Dogs received a single dose of the prodrug either orally (mean 20.6 mg/kg) or intravenously (mean 21.8 mg/kg), following a 12-hour fast. The IV formulation was diluted and infused over 1 hour [3].
  • Plasma Sample Collection: Blood samples (3 mL) were collected in EDTA tubes at 17 pre-defined time points, from 0.25 hours to 168 hours post-administration [3].
  • Sample Stabilization & Storage: To preserve the unstable prodrug, blood collection tubes were pre-treated with 2 M citric acid and 0.1 M paraoxon (an esterase inhibitor) within 24 hours prior to sample collection. Plasma was separated by centrifugation and stored at -80°C until analysis [3].
  • Bioanalysis - UHPLC-MS/MS: Concentrations of isavuconazole and the prodrug were determined using ultra-high-pressure liquid chromatography tandem mass spectrometry [3].
Key Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters observed in the canine model after a single dose [3].

Parameter Oral Administration Intravenous Administration
Peak Plasma Concentration (C~max~) 3,876.5 ng/mL (Median) 3,221.5 ng/mL (Median)
Time to Peak (T~max~) 1.3 hours (Median) 0.4 hours (Median)
Half-life (T~1/2~) 9.4 hours (Median) 14.0 hours (Median)

Tolerability: The drug was generally well-tolerated. One notable adverse event was an anaphylactic reaction following an accidental rapid IV infusion, highlighting the importance of proper administration [3].

Insights for Research and Development

The search results provide several insights relevant to scientists in the field:

  • Species-Specific Kinetics: The rate of prodrug conversion by plasma esterases is significantly slower in dog plasma compared to humans, monkeys, or rodents [3]. This is a critical consideration when extrapolating animal data to human clinical outcomes.
  • Overcoming Solubility Challenges: The prodrug strategy using a positively charged triazolium ring and a sarcosine ester group successfully increased water solubility to over 100 mg/mL, enabling IV formulation without the need for solubilizing agents like cyclodextrins [1].
  • Scalability Hurdles: Large-scale production of this compound faces challenges related to the inherent instability of the prodrug, difficulties in completely transforming its salt form, and the requirement for lyophilization [2].

References

Comprehensive Technical Guide: In Vitro Antifungal Spectrum of Isavuconazonium Sulfate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Isavuconazonium sulfate is a water-soluble prodrug rapidly converted by plasma esterases to the active compound, isavuconazole, a second-generation broad-spectrum triazole [1] [2] [3]. Its chemical structure is similar to that of fluconazole and voriconazole but includes a side arm that orients the molecule to engage the triazole ring with the binding pocket of the fungal CYP51 protein [3].

The mechanism of action involves the inhibition of the fungal cytochrome P450-dependent lanosterol 14α-demethylase. This enzyme is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Inhibition leads to disruption of membrane structure and function, resulting in fungal cell death [2] [3].

G This compound (Prodrug) This compound (Prodrug) Plasma Esterases Plasma Esterases This compound (Prodrug)->Plasma Esterases  Administration Isavuconazole (Active Drug) Isavuconazole (Active Drug) Plasma Esterases->Isavuconazole (Active Drug)  Hydrolysis Fungal CYP51 (14α-demethylase) Fungal CYP51 (14α-demethylase) Isavuconazole (Active Drug)->Fungal CYP51 (14α-demethylase)  Inhibits Disrupted Membrane Synthesis Disrupted Membrane Synthesis Isavuconazole (Active Drug)->Disrupted Membrane Synthesis  Leads to Ergosterol Ergosterol Fungal CYP51 (14α-demethylase)->Ergosterol Lanosterol Lanosterol Lanosterol->Fungal CYP51 (14α-demethylase)  Conversion Fungal Cell Death Fungal Cell Death Disrupted Membrane Synthesis->Fungal Cell Death

Figure 1: Mechanism of action of this compound and its active metabolite, isavuconazole

In Vitro Activity Against Yeasts and Candida spp.

Isavuconazole demonstrates potent in vitro activity against a wide spectrum of yeasts. Its activity against Candida species is comparable to other triazoles like voriconazole and posaconazole, and generally more potent than fluconazole and itraconazole [2] [3].

Key Findings from Preclinical Studies
  • A study of 1,677 Candida isolates found the Minimum Inhibitory Concentration (MIC) distributions for isavuconazole and voriconazole to be comparable [3].
  • Another study evaluating 296 bloodstream Candina isolates found isavuconazole had lower MICs than fluconazole and similar activity to amphotericin B, itraconazole, and voriconazole [3].
  • Against Candida krusei and Candida glabrata, isavuconazole shows good in vitro activity [3].
  • Activity against Candida auris is variable, and an echinocandin is recommended for empiric therapy until susceptibility results are available [3].

Table 1: In vitro activity of Isavuconazole against Candida species (CLSI Broth Microdilution Method)

Organism (No. of Isolates) MIC50 (μg/mL) MIC90 (μg/mL) MIC Range (μg/mL) Reference
*Candida albicans (578)* 0.015 0.03 ≤0.008 - >8 [4]
*Candida glabrata (266)* 1 2 0.06 - >8 [4]
*Candida parapsilosis (262)* 0.5 1 0.03 - 2 [4]
*Candida tropicalis (130)* 0.12 0.5 0.015 - 4 [4]
*Candida krusei (45)* 0.5 1 0.12 - 2 [4]
All Candida spp. (1,358) 0.12 0.5 ≤0.008 - >8 [4]

Table 2: In vitro activity of Isavuconazole against non-Candida Yeasts

Organism MIC50 (μg/mL) MIC90 (μg/mL) MIC Range (μg/mL) Reference
Cryptococcus neoformans 0.06 0.12 0.008 - 0.5 [4] [3]
Cryptococcus gattii - - <0.008 - 0.5 [3]

In Vitro Activity Against Molds

Isavuconazole exhibits broad in vitro activity against molds, which is the basis for its clinical approval for invasive aspergillosis and mucormycosis.

Activity Against Aspergillus Species
  • A study of 702 strains of Aspergillus showed isavuconazole had an MIC90 of 1 µg/mL [3].
  • The drug is also active against Aspergillus terreus, a species known to be resistant to amphotericin B [3].
  • One report noted that isavuconazole retained activity against Aspergillus lentulus, which often shows resistance to voriconazole and itraconazole [3].

Table 3: In vitro activity of Isavuconazole against Molds

Organism Group Species/Complex MIC50 / MIC90 / MIC Range (μg/mL) Key Findings Reference
Aspergillus *A. fumigatus (71)* 1 MIC90: 1 µg/mL for 702 Aspergillus strains. Active against A. terreus. [4] [3]
*A. flavus SC (10)* 1 [4]
*A. niger SC (11)* 2 [4]
*A. terreus SC (6)* 1 [4]
Mucorales 72 clinical isolates - More isolates were potentially susceptible to isavuconazole than to posaconazole. All were resistant to voriconazole. [3]
Other Molds Scedosporium apiospermum (3) - Shows potential activity; more data needed. [4] [3]
*Fusarium solani SC (2)* >8 Isavuconazole is generally less potent against non-Aspergillus molds (MIC90 >8 µg/mL). [4]

Experimental Protocols for Susceptibility Testing

Standardized broth microdilution (BMD) methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used for in vitro susceptibility testing of isavuconazole [5] [4].

Critical Methodological Considerations
  • Test the Active Compound: Research directly comparing the prodrug (this compound) with the active compound (isavuconazole) against Aspergillus spp. and rare molds found that MIC values for the prodrug were consistently one 2-fold dilution higher. Therefore, isavuconazole—not the prodrug—should be used for in vitro susceptibility testing [5].
  • Method Agreement: A study comparing CLSI and EUCAST BMD methods for testing isavuconazole against 111 Candida isolates found an essential agreement (±2 log₂ dilutions) of 99.1%, indicating high comparability between the two methods [4].

G CLSI/EUCAST Broth Microdilution CLSI/EUCAST Broth Microdilution Isavuconazole (Active Metabolite) Isavuconazole (Active Metabolite) CLSI/EUCAST Broth Microdilution->Isavuconazole (Active Metabolite)  Recommended Agent This compound (Prodrug) This compound (Prodrug) CLSI/EUCAST Broth Microdilution->this compound (Prodrug)  Not Recommended Higher MIC Results Higher MIC Results This compound (Prodrug)->Higher MIC Results  Leads to Essential Agreement: 99.1% Essential Agreement: 99.1% CLSI Method CLSI Method CLSI Method->Essential Agreement: 99.1%  vs. EUCAST Method EUCAST Method EUCAST Method->Essential Agreement: 99.1%  vs.

Figure 2: Key experimental protocol considerations for susceptibility testing

Resistance and Cross-Resistance

Cross-resistance with other triazoles is a recognized phenomenon with isavuconazole [3]. However, some studies have documented instances where isavuconazole retained activity against Aspergillus isolates with resistance to voriconazole and itraconazole, suggesting that resistance mechanisms may not always be completely cross-reactive [3]. Continuous resistance surveillance is crucial as the use of this antifungal agent expands.

References

Isavuconazonium sulfate CYP450 metabolism pathway

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key CYP450 Studies

The data in the summary tables are derived from standardized clinical study designs. Here are the methodologies from key studies that investigated isavuconazole's CYP450 metabolism and interactions.

Study Focus Study Design & Population Dosing Regimen Key Pharmacokinetic Parameters Measured

| CYP3A4 Substrate (Midazolam) [1] | • Design: Phase 1, open-label • Population: Healthy adults | • Isavuconazole: 200 mg (as prodrug) TID for 2 days, then 200 mg QD. • Midazolam: Single 3 mg oral dose with and without isavuconazole. | • Area Under the Curve (AUC) • Maximum Concentration (Cmax) | | CYP3A4 Inducer (Rifampin) [1] | • Design: Phase 1, open-label • Population: Healthy adults | • Isavuconazole: Single 200 mg dose (as prodrug) after pre-treatment with rifampin. • Rifampin: 600 mg QD for multiple days. | • AUC • Cmax • Apparent Clearance (CL/F) | | CYP3A4 Inhibitor (Ketoconazole) [1] | • Design: Phase 1, open-label • Population: Healthy adults | • Isavuconazole: Single 200 mg dose (as prodrug) with and without ketoconazole. • Ketoconazole: 200 mg BID. | • AUC from time 0 to infinity (AUC0–∞) • Cmax | | Multi-CYP Substrate (Methadone) [2] [3] | • Design: Phase 1, open-label • Population: Healthy adults (n=23) | • Isavuconazole: 200 mg (as prodrug) TID for 2 days, then 200 mg QD. • Methadone: Single 10 mg oral dose with and without isavuconazole. | • AUC∞ for R- and S-methadone enantiomers • Cmax | | CYP2B6 Substrate (Bupropion) [2] [3] | • Design: Phase 1, open-label • Population: Healthy adults (n=24) | • Isavuconazole: 200 mg (as prodrug) TID for 2 days, then 200 mg QD. • Bupropion: Single 100 mg oral dose with and without isavuconazole. | • AUC∞ • Cmax |

Visualizing the Metabolic Pathway and Interactions

The following diagram illustrates the core metabolic pathway of isavuconazonium sulfate to its active form, isavuconazole, and the key CYP450-mediated drug-drug interactions (DDIs) that impact its concentration and the concentrations of co-administered drugs.

Key Clinical Implications for Drug Development

The pharmacokinetic profile of isavuconazole has several critical implications for clinical practice and drug development:

  • Avoid Concomitant Use with Strong Inducers/Inhibitors: The dramatic reduction in exposure with strong inducers like rifampin and the significant increase with strong inhibitors like ketoconazole make co-administration contraindicated, as it can lead to therapeutic failure or toxicity [1] [4].
  • Manage Interactions with CYP3A4 Substrates: As a moderate CYP3A4 inhibitor, isavuconazole requires caution when co-administered with sensitive CYP3A4 substrates with a narrow therapeutic index, such as tacrolimus and sirolimus. Therapeutic drug monitoring (TDM) is recommended for these drugs [5] [6].
  • Consider Complex Metabolic Pathways: The unusual dual effect on CYP2B6 (induction) and complex interactions with drugs metabolized by multiple enzymes (e.g., methadone) highlight the need for a thorough understanding of a drug's primary metabolic pathway before co-administration [2] [5] [3].

References

Isavuconazonium sulfate plasma esterase hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Hydrolysis Mechanism and Pharmacokinetics

The conversion of isavuconazonium sulfate is a non-enzymatic (chemical) hydrolysis in the intestinal tract and rapid enzymatic hydrolysis in systemic circulation by plasma esterases, predominantly butylcholinesterase [1] [2]. Following intravenous infusion, the prodrug is quickly cleared from plasma, becoming undetectable within 15 minutes to 1.25 hours after the end of administration [3] [2]. The resulting active moiety, isavuconazole, demonstrates high bioavailability (98%), a large volume of distribution, and a long terminal half-life [4] [1] [2].

Table 1: Key Pharmacokinetic Parameters of Isavuconazole

Parameter Value Context / Note
Absolute Bioavailability ~98% [4] [2] Following oral administration of the prodrug.
Time to Cmax (Tmax) 2 - 3 hours [1] [2] After oral administration.
Apparent Volume of Distribution (Vss) ~301.8 L (mean from one study); ~450 L (mean steady-state) [3] [1] [2] Indicates extensive tissue distribution.
Plasma Protein Binding >99% [2] Predominantly to albumin.
Apparent Clearance (CL/F) 2.3 ± 0.7 L/h (mean ± SD) [3] From a phase 1 mass balance study.
Terminal Half-Life (t1/2) 99.9 ± 44.6 hours (mean ± SD) [3]; 130 hours (population estimate) [2] Long half-life supports once-daily dosing.
Primary Route of Elimination Feces (46.1%) and Urine (45.5% as metabolites) [3] [2] Renal excretion of unchanged isavuconazole is <1% [2].

Table 2: Mass Balance and Excretion Profile

Component Total Recovery (% of radioactive dose) Primary Excretion Routes Notes

| Isavuconazole (from oral [14C]-prodrug) | 91.6% (combined) [3] | Feces: 45.5% [3] [2] Urine: 46.1% [3] [2] | Urine contains metabolites; <1% is unchanged drug [2]. | | BAL8728 (from IV [14C]-prodrug) | >95% [3] [2] | Urine: ~96% [3] | Primarily recovered as metabolites [2]. |

The metabolic pathway and excretion routes are summarized below.

G Prodrug This compound (Prodrug) Hydrolysis Hydrolysis Prodrug->Hydrolysis  Plasma Esterases  or Chemical Hydrolysis Active Isavuconazole (Active Moisty) Hydrolysis->Active Inactive BAL8728 (Inactive Cleavage Product) Hydrolysis->Inactive Metabolites Minor Metabolites (via CYP3A4/5 & UGT) Active->Metabolites  Hepatic Metabolism Excretion Excretion Inactive->Excretion  Renal Excretion Metabolites->Excretion Feces Feces Excretion->Feces 45.5% Urine Urine Excretion->Urine 46.1%

Diagram: The metabolic fate of this compound involves rapid hydrolysis to active isavuconazole and inactive BAL8728, followed by hepatic metabolism and nearly equal fecal and renal excretion.

Experimental Protocols from Key Studies

The quantitative data is derived from rigorous clinical studies. The following outlines the methodologies from two pivotal Phase 1, open-label, mass-balance studies [3].

Study 1: Isavuconazole Mass Balance and Metabolic Profile
  • Objective: To determine the absorption, metabolism, and excretion of isavuconazole.
  • Design: Single-center, open-label study.
  • Subjects: 7 healthy male adults.
  • Intervention: A single oral dose of 372.6 mg of [cyano-14C]this compound (equivalent to 200 mg isavuconazole) administered after a 10-hour fast.
  • Key Measurements:
    • Pharmacokinetics: Plasma concentrations of isavuconazole and total radioactivity over time.
    • Excretion: Total recovery of radioactivity in urine and feces collected for up to 28 days.
    • Metabolic Profiling: Identification of isavuconazole and its metabolites in plasma, urine, and feces using high-performance liquid chromatography (HPLC) with radiochemical detection and tandem mass spectrometry (MS/MS).
Study 2: BAL8728 (Inactive Moiety) Mass Balance
  • Objective: To characterize the disposition of the inactive cleavage product, BAL8728.
  • Design: Single-center, open-label study.
  • Subjects: 6 healthy male adults.
  • Intervention: A single intravenous dose of 372.6 mg of [pyridinylmethyl-14C]this compound (equivalent to 75 mg BAL8728) administered as a 1-hour IV infusion after a 10-hour fast.
  • Key Measurements:
    • Pharmacokinetics: Plasma concentrations of BAL8728 and its metabolites.
    • Excretion: Total recovery of radioactivity in urine collected for up to 14 days (minimal fecal excretion expected).
    • Metabolic Profiling: Identification of BAL8728 metabolites in plasma and urine using HPLC with radiochemical detection and MS/MS.

Key Technical and Clinical Implications

  • Formulation Advantage: The water-soluble prodrug design avoids the use of nephrotoxic cyclodextrin solubilizing agents required for other IV azole antifungals, making it safer for patients with renal impairment [1] [2].
  • Dosing Regimen: The rapid hydrolysis and long half-life of isavuconazole underpin the loading dose regimen (every 8 hours for 2 days) to rapidly achieve steady-state concentrations, followed by once-daily maintenance dosing [1].
  • Drug-Drug Interactions: Isavuconazole is a substrate of CYP3A4 and CYP3A5. Concomitant use with strong CYP3A4 inducers (e.g., rifampin) or inhibitors may require dosage adjustment [2].

References

Isavuconazonium sulfate discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Prodrug Design and Activation Mechanism

The core challenge was that isavuconazole, like other triazoles, contains multiple aromatic moieties making it practically insoluble in water, posing a major barrier for intravenous formulation [1]. The innovative solution was to modify the triazole group into a water-soluble prodrug.

Isavuconazonium Sulfate\n(Prodrug) This compound (Prodrug) Hydrolysis Hydrolysis This compound\n(Prodrug)->Hydrolysis Plasma Esterases\n(e.g., Butylcholinesterase) Plasma Esterases (e.g., Butylcholinesterase) Plasma Esterases\n(e.g., Butylcholinesterase)->Hydrolysis Unstable Intermediate\n(Pyridine-3-ylmethanol) Unstable Intermediate (Pyridine-3-ylmethanol) Hydrolysis->Unstable Intermediate\n(Pyridine-3-ylmethanol) Intramolecular\nCyclization Intramolecular Cyclization Unstable Intermediate\n(Pyridine-3-ylmethanol)->Intramolecular\nCyclization Isavuconazole\n(Active Drug) Isavuconazole (Active Drug) Intramolecular\nCyclization->Isavuconazole\n(Active Drug) Inactive By-product\n(BAL8728) Inactive By-product (BAL8728) Intramolecular\nCyclization->Inactive By-product\n(BAL8728) Formaldehyde Formaldehyde Intramolecular\nCyclization->Formaldehyde

Diagram of the prodrug activation pathway for this compound.

This activation process occurs rapidly in the blood after both intravenous and oral administration, with the prodrug itself becoming undetectable in plasma shortly after a one-hour IV infusion [2] [1].

Key Pharmacological and Clinical Data

Pharmacokinetic Profile

The prodrug design resulted in highly favorable pharmacokinetic properties, summarized in the table below:

Parameter Value / Characteristic
Absolute Bioavailability 98% [2]
Time to Cmax (Oral) 2-3 hours post-dose [2]
Protein Binding >99% (primarily to albumin) [2]
Volume of Distribution (Vss) ~450 L, indicating extensive tissue distribution [2]
Metabolism Primarily by CYP3A4/5 and UGT enzymes [2]
Elimination Half-life ~130 hours (long half-life supports once-daily dosing) [2]
Route of Elimination Near-equal fecal (46.1%) and renal (45.5%) excretion of metabolites; <1% of active drug excreted renally [2]
Clinical Efficacy from Key Trials

The approval was based on robust clinical trials demonstrating non-inferiority to existing standards of care:

  • SECURE Trial (NCT00412893): A Phase 3, double-blind study comparing isavuconazole to voriconazole for invasive mold disease. All-cause mortality at Day 42 was 18.6% for isavuconazole vs. 20.2% for voriconazole, establishing non-inferiority for invasive aspergillosis [3] [4].
  • VITAL Trial: An open-label study evaluating isavuconazole in mucormycosis. All-cause mortality was 38% in the isavuconazole group, providing evidence for its efficacy as a primary treatment for this rare infection [4].

A 2025 meta-analysis of RCTs further confirmed that isavuconazole has comparable efficacy to other antifungals but with a significantly lower incidence of drug-related adverse events and hepatobiliary disorders compared to voriconazole [5].

Safety and Resistance Considerations

  • Favorable Safety Profile: The most common side effects are gastrointestinal (nausea, vomiting, diarrhea). Notably, unlike voriconazole which can prolong the QTc interval, isavuconazole causes a dose-dependent shortening of the QTc interval, the clinical significance of which is unclear but warrants caution in patients with familial short QT syndrome [3] [2].
  • Drug-Drug Interactions: As a moderate inhibitor of CYP3A4, isavuconazole can increase concentrations of drugs like sirolimus, tacrolimus, and cyclosporine. Coadministration with strong CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole) is not recommended [3] [2].
  • Resistance Mechanisms: Cross-resistance with other azoles is common, often linked to substitutions in the CYP51A target gene [3] [2]. Recent research highlights that mutations in the ergosterol biosynthetic pathway (e.g., in Erg3 or Erg6) can alter membrane sterol composition, leading to resistance to both azoles and polyenes [6].

The discovery of this compound through a rational prodrug design successfully addressed a critical pharmaceutical challenge, providing clinicians with a valuable broad-spectrum antifungal option with flexible administration and a manageable safety profile.

References

Comprehensive Technical Guide: Inhibition of Ergosterol Biosynthesis by Isavuconazonium Sulfate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Isavuconazonium sulfate is a first-line advanced generation triazole antifungal agent, representing a significant development in the treatment of invasive fungal infections. This water-soluble prodrug is rapidly converted in vivo to its active moiety, isavuconazole, which demonstrates a broad spectrum of activity against diverse fungal pathogens including most Aspergillus species, Candida species, and members of the Mucorales order. The drug received FDA approval in 2015 for the treatment of invasive aspergillosis and mucormycosis, making it the only antifungal agent approved for the latter indication. Its core mechanism involves the potent inhibition of ergosterol biosynthesis, an essential pathway for maintaining fungal cell membrane integrity [1] [2] [3].

The strategic development of this compound addressed a critical pharmaceutical challenge: the poor aqueous solubility of the active compound isavuconazole. Through innovative prodrug design, researchers created a water-soluble formulation that eliminates the need for cyclodextrin-based solubilizing agents required for other azole antifungals, thereby reducing potential nephrotoxicity concerns. This advancement allows for both intravenous and oral administration with excellent bioavailability (98%), facilitating flexible dosing regimens in clinical settings [2] [3]. The pharmacokinetic profile includes a long terminal half-life (approximately 130 hours) enabling once-daily dosing after the initial loading regimen, and predictable pharmacokinetics with low inter-subject variability [1] [3].

Mechanism of Action: Prodrug Activation and Ergosterol Pathway Inhibition

Prodrug Activation and Conversion

This compound undergoes rapid biotransformation to release the active antifungal component through a precise metabolic pathway:

G Prodrug This compound Intermediate Hydroxyl Alkyl Intermediate Prodrug->Intermediate Esterase Hydrolysis Isavuconazole Active Isavuconazole Intermediate->Isavuconazole Spontaneous Cyclization Byproduct BAL8728 (Inactive) Intermediate->Byproduct N-dealkylation

This compound activation pathway via plasma esterases.

Following intravenous or oral administration, this compound is rapidly hydrolyzed by plasma esterases (predominantly butyrylcholinesterase) to form a hydroxyl alkyl intermediate. This intermediate quickly undergoes spontaneous intramolecular cyclization and N-dealkylation to release the active drug isavuconazole and an inactive cleavage product (BAL8728). The prodrug itself becomes undetectable in plasma within 1.25 hours from the start of a 1-hour infusion, demonstrating efficient conversion kinetics [2]. This efficient activation pathway enables the drug to achieve therapeutic levels rapidly while avoiding the complications of cyclodextrin-based formulations used for other azole antifungals.

Molecular Mechanism of Ergosterol Biosynthesis Inhibition

The antifungal activity of isavuconazole derives from its targeted inhibition of a crucial enzyme in the ergosterol biosynthesis pathway:

G Lanosterol Lanosterol Enzyme Lanosterol 14-α Demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Toxic Toxic Methylated Sterols Enzyme->Toxic Accumulation Membrane Disrupted Membrane Integrity Toxic->Membrane Isavuconazole Isavuconazole Isavuconazole->Enzyme Competitive Inhibition CellDeath Fungal Cell Death Membrane->CellDeath

Isavuconazole inhibits lanosterol 14-α demethylase, disrupting ergosterol biosynthesis.

Isavuconazole exerts its primary antifungal effect through potent inhibition of the cytochrome P450-dependent enzyme lanosterol 14-α-demethylase (CYP51), which is essential for converting lanosterol to ergosterol in fungal cell membranes [4] [5] [3]. The molecular structure of isavuconazole features a triazole ring that coordinates with the heme iron in the enzyme's active site, while its extended side chain interacts with the substrate access channel, resulting in high-affinity binding [2]. This interaction blocks the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors (including 14-α-methylated lanosterol, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol) and depletion of ergosterol [3].

The consequent disruption of membrane integrity manifests as increased cellular permeability, leakage of intracellular components, and ultimately fungal cell death [5]. The selective toxicity of isavuconazole toward fungal cells derives from the higher affinity for fungal CYP51 compared to human cytochrome P450 enzymes, though mammalian cell demethylation processes can be affected at higher concentrations, contributing to potential adverse effects [3].

Spectrum of Activity and Quantitative Susceptibility Data

In Vitro Antifungal Activity Profile

Isavuconazole demonstrates a broad spectrum of activity against diverse fungal pathogens, though with significant variation between species and genera. The following table summarizes comprehensive in vitro susceptibility data:

Table 1: In Vitro Antifungal Activity of Isavuconazole Against Yeasts and Molds [6] [1]

Organism MIC50 Range (mg/L) MIC90 Range (mg/L) Susceptibility Profile
Candida albicans ≤0.03 ≤0.03 Excellent activity, comparable to voriconazole
Candida glabrata 0.06-2 0.5-8 Moderate activity, variable by strain
Candida krusei 0.125-0.5 0.25-1 Good activity
Candida auris 0.5-1 1 Moderate activity, emerging concern
Aspergillus fumigatus ≤0.125-0.5 ≤0.125-1 Excellent activity, primary indication
Cryptococcus neoformans ≤0.03 ≤0.03-0.125 Excellent activity
Rhizopus spp. (Mucorales) 1 >8 Variable activity, species-dependent
Lichtheimia spp. (Mucorales) 4 8 Moderate activity
Mucor spp. (Mucorales) >8 >8 Limited activity

The activity against Mucorales is of particular clinical importance given isavuconazole's approved indication for mucormycosis. Analysis of 52 contemporary Mucorales isolates revealed that isavuconazole (MIC50/90, 2/>8 mg/L) inhibited 59.6% and 71.2% of all isolates at ≤2 mg/L and ≤4 mg/L, respectively [6]. However, significant genus-dependent variation was observed, with the drug inhibiting 85.2% of Rhizopus species, 72.7% of Lichtheimia species, but only 25% of Mucor species at ≤4 mg/L [6]. This variability underscores the importance of species identification and susceptibility testing in managing mucormycosis.

Comparative Activity Against Mucorales

Table 2: Comparative In Vitro Activity Against Mucorales Isolates (n=52) [6]

Antifungal Agent MIC50 (mg/L) MIC90 (mg/L) Comments
Isavuconazole 2 >8 Variable activity by genus
Amphotericin B 0.5 1 Most consistent activity
Posaconazole 0.5 8 Moderate to good activity
Voriconazole >8 >8 Limited activity
Echinocandins >4 >4 Limited activity

When compared to other antifungal agents against Mucorales, amphotericin B demonstrates the highest and most consistent activity (MIC50/90, 0.5/1 mg/L), followed by posaconazole (MIC50/90, 0.5/8 mg/L) [6]. Voriconazole and echinocandins show limited activity against these organisms [6]. The data suggests that isavuconazole occupies an intermediate position with genus-dependent activity, supporting its role primarily as a step-down therapy or when amphotericin B is contraindicated.

Resistance Mechanisms and Clinical Implications

Molecular Basis of Antifungal Resistance

Resistance to isavuconazole emerges through several well-characterized mechanisms, with variations observed across fungal species:

  • CYP51 Mutations: Amino acid substitutions in the target enzyme lanosterol 14-α-demethylase represent the most common resistance mechanism. In Aspergillus fumigatus, mutations such as G54, M220, and G448 are associated with reduced azole susceptibility, including cross-resistance to isavuconazole [3]. The specific mutation profile often determines the degree of resistance and cross-resistance patterns with other azoles.

  • Efflux Pump Upregulation: Increased expression of membrane transport proteins, particularly ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, enhances drug efflux from fungal cells. This mechanism contributes significantly to resistance in Candida species and results in reduced intracellular accumulation of isavuconazole [3].

  • Altered Sterol Composition: Some resistant fungal strains modify their sterol biosynthesis pathway to incorporate alternative sterols in place of ergosterol, thereby reducing dependence on the CYP51 enzyme pathway. This adaptation allows limited cellular function even in the presence of lanosterol 14-α-demethylase inhibitors [3].

  • Biofilm Formation: The formation of fungal biofilms, particularly in Candida species, creates physical and metabolic barriers that reduce antifungal penetration and efficacy. Biofilm-associated cells demonstrate significantly higher tolerance to isavuconazole compared to planktonic cells [7].

The susceptibility profiles and resistance patterns vary considerably across species, necessitating careful consideration in clinical applications and drug development efforts.

Experimental Protocols for Efficacy Assessment

Standardized Broth Microdilution Susceptibility Testing

For determining minimum inhibitory concentrations (MICs) of isavuconazole against filamentous fungi, the Clinical Laboratory Standards Institute (CLSI) M38 reference method provides standardized protocols [6]:

Methodology:

  • Inoculum Preparation: Harvest fungal colonies from 7-day cultures on potato dextrose agar. Prepare conidial or sporangiospore suspensions in saline with 0.05% Tween 20. Adjust turbidity to 68-82% transmission at 530 nm, corresponding to approximately 1-5 × 10⁶ CFU/mL, followed by 1:50 dilution in RPMI-1640 medium buffered to pH 7.0 with MOPS.

  • Drug Dilution Series: Prepare isavuconazole serial dilutions in RPMI-1640 medium at 2× final concentration, typically ranging from 0.015-8 mg/L. Add equal volumes of inoculum suspension to achieve final test concentrations.

  • Incubation and Reading: Incolate trays at 35°C for 48-72 hours (Mucorales) or 24-48 hours (Aspergillus species). Read MIC endpoints as the lowest concentration showing 100% inhibition (Mucorales) or significant growth reduction (≈50% for Aspergillus).

  • Quality Control: Include reference strains Candida krusei ATCC 6258, Candida parapsilosis ATCC 22019, and Aspergillus flavus ATCC 204304 with each assay run [6].

This standardized approach ensures reproducibility and allows for meaningful comparisons between isolates and studies. Modifications may be necessary for fastidious organisms or when testing combination therapies.

Assessment of Cysticidal Activity Against Acanthamoeba

While primarily an antifungal, this compound has demonstrated promising activity against Acanthamoeba T4 strains, requiring specialized assay protocols [8]:

Trophozoite Susceptibility Testing:

  • Culture Conditions: Maintain Acanthamoeba strains in PYG medium at 30°C. Harvest trophozoites during logarithmic growth phase.

  • Drug Exposure: Prepare this compound in concentrations ranging from 50 μM to 0.006 nM. Incubate with 5 × 10⁴ trophozoites/well in 96-well plates for 48 hours at 30°C.

  • Viability Assessment: Quantify viability using AlamarBlue or MTT assays. Calculate EC₅₀ values using non-linear regression analysis [8].

Cysticidal Activity Testing:

  • Cyst Formation: Induce encystment in nutrient-free medium over 7-14 days. Confirm cyst formation by microscopic examination.

  • Drug Challenge: Treat cysts with this compound at higher concentrations (100-200 μM) for 48 hours.

  • Excystment Assessment: Transfer cysts to nutrient-rich medium and monitor for excystment daily for 7 days. The minimum cysticidal concentration (MCC) is defined as the lowest concentration preventing excystment [8].

This protocol has demonstrated that this compound exhibits potent amebicidal activity at nanomolar concentrations (EC₅₀ 0.001-0.037 μM) against trophozoites, though higher micromolar concentrations (MCC 136-187.5 μM) are required for cysticidal effects [8].

Pharmacokinetic and Drug Interaction Profile

Metabolic Pathways and Interaction Potential

Isavuconazole demonstrates complex pharmacokinetics with significant implications for clinical use:

Table 3: Key Pharmacokinetic Parameters of Isavuconazole [1] [9] [3]

Parameter Value Clinical Significance
Bioavailability 98% Excellent oral absorption
Protein Binding >99% Highly bound, primarily to albumin
Volume of Distribution ~450 L Extensive tissue penetration
Half-Life 130 hours Allows once-daily dosing
Clearance 2.5 L/h Minimal renal clearance
Primary Metabolizing Enzymes CYP3A4, CYP3A5, UGT Susceptible to metabolic interactions
Renal Excretion <1% unchanged Safe in renal impairment

Isavuconazole functions as both a substrate and moderate inhibitor of CYP3A4, creating potential for numerous drug-drug interactions [9] [3]. Clinical studies have demonstrated that isavuconazole acts as a mild inducer of CYP2B6 (reducing bupropion AUC by 42%) but does not significantly affect CYP1A2, CYP2C8, or CYP2D6 activity [9]. The intravenous formulation lacks solubilizing cyclodextrins, eliminating concerns about cyclodextrin accumulation in patients with renal impairment—a significant advantage over other intravenous azole antifungals [1].

Unlike voriconazole, which requires therapeutic drug monitoring due to nonlinear pharmacokinetics and genetic polymorphisms in metabolism, isavuconazole displays more predictable pharmacokinetics with lower interpatient variability [1]. This characteristic reduces the necessity for routine therapeutic drug monitoring, though monitoring may still be valuable in special populations such as those with severe hepatic impairment, obesity, or those receiving concomitant strong CYP3A4 inducers or inhibitors.

Conclusion and Research Directions

This compound represents a significant advancement in antifungal therapy, particularly for invasive mold infections. Its unique prodrug design successfully addresses formulation challenges associated with poorly water-soluble azole compounds, while its broad spectrum of activity covers both common and emerging fungal pathogens. The predictable pharmacokinetic profile and availability of both intravenous and oral formulations facilitate seamless transition between administration routes in complex patient populations.

References

Isavuconazonium sulfate broad-spectrum triazole activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Isavuconazonium sulfate is a water-soluble prodrug that is rapidly converted in the bloodstream by esterases to the active moiety, isavuconazole [1] [2] [3].

The antifungal activity of isavuconazole is achieved through the inhibition of the fungal enzyme cytochrome P450-dependent lanosterol 14α-demethylase (CYP51). This enzyme is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Inhibition leads to:

  • Depletion of ergosterol in the fungal membrane.
  • Accumulation of toxic methylated sterol precursors. These effects disrupt the structure and function of the fungal cell membrane, increasing cellular permeability and causing cell death [4] [1] [3]. The molecule's side chain provides a high affinity for the fungal CYP51 binding pocket, contributing to its broad spectrum of activity [4] [5].

The following diagram illustrates this mechanism of action and the prodrug conversion:

G Prodrug This compound (Prodrug) Conversion Hydrolysis by Plasma Esterases Prodrug->Conversion Intravenous/Oral Administration ActiveDrug Isavuconazole (Active Moisty) Conversion->ActiveDrug Enzyme Inhibition of Lanosterol 14α-demethylase (CYP51) ActiveDrug->Enzyme Ergosterol Ergosterol Synthesis Enzyme->Ergosterol Blocked Membrane Disrupted Fungal Cell Membrane Ergosterol->Membrane Depletion CellDeath Fungal Cell Death Membrane->CellDeath

This compound mechanism of action and prodrug conversion.

Antifungal Spectrum and In Vitro Activity

In vitro data support the broad activity of isavuconazole against various fungi. The following table summarizes its activity against key pathogens [4] [5]:

Fungal Pathogen / Group In Vitro Activity (MIC values) Notes / Context
Candida spp. MIC50 < 0.5 mg/L; MIC90 < 2.0 mg/L [4] Activity comparable to voriconazole & amphotericin B [4]
Cryptococcus neoformans/gattii MIC: <0.008 to 0.5 mg/L [4]
Aspergillus spp. MIC90: 1 µg/mL [4] Includes activity against A. terreus (amphotericin B resistant) [4]
Mucorales Potentially susceptible [4] More isolates susceptible to ISA vs. posaconazole in one study [4]
Candida auris Variable [4] Initiate therapy with an echinocandin pending susceptibility [4]

Pharmacokinetics at a Glance

Isavuconazole exhibits predictable, linear pharmacokinetics, which distinguishes it from some other azoles [2].

Property Description
Bioavailability ≈98% for both oral and intravenous formulations [4] [1] [5].
Protein Binding >99% (primarily to albumin) [1] [5].
Volume of Distribution ~450 L, indicating extensive tissue distribution [1].
Half-life Approximately 130 hours [1].
Route of Elimination Near-equal fecal (46.1%) and renal (45.5%) excretion of metabolites; <1% of active drug excreted renally [1].
Therapeutic Drug Monitoring Routine TDM not generally recommended due to predictable PK [4] [2]. May be considered in special situations (obesity, ECMO, pediatric) [4].

Key Experimental Protocols

For researchers, understanding the methodologies behind the key data is crucial. Here are summaries of relevant experimental approaches from the literature.

Protocol 1: In Vitro Susceptibility Testing

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of isavuconazole against various fungal clinical isolates.
  • Methodology: Use broth microdilution methods according to standardized guidelines (such as those from CLSI or EUCAST). Test a wide panel of fungal isolates, including yeasts (e.g., Candida spp., Cryptococcus spp.) and molds (e.g., Aspergillus spp., Mucorales). The MIC50 and MIC90 (MIC required to inhibit 50% and 90% of the isolates, respectively) are then calculated [4].
  • Application: This methodology was used to generate the data showing isavuconazole's MIC90 of 1 µg/mL against 702 strains of Aspergillus and its activity against C. krusei and C. glabrata [4].

Protocol 2: Clinical Trial for Invasive Aspergillosis (SECURE Trial)

  • Objective: To compare the efficacy and safety of isavuconazole versus voriconazole in patients with invasive mold infections.
  • Study Design: A Phase 3, randomized, double-blind, double-dummy, non-inferiority global multicenter trial.
  • Intervention: Patients received either isavuconazole (200 mg IV three times daily on days 1-2, then 200 mg IV or orally once daily) or voriconazole (6 mg/kg IV twice daily on day 1, 4 mg/kg IV twice daily on day 2, then 4 mg/kg IV twice daily or 200 mg orally twice daily).
  • Primary Endpoint: All-cause mortality at day 42 [4] [5].
  • Outcome: The trial established the non-inferiority of isavuconazole to voriconazole for the primary treatment of invasive aspergillosis [4].

Drug Interactions and Adverse Events

  • Drug-Drug Interactions: Isavuconazole is a moderate inhibitor of CYP3A4. Co-administration can significantly increase the serum levels of drugs metabolized by this pathway, such as sirolimus, tacrolimus, and cyclosporine, requiring dose adjustment and close monitoring of their blood levels [4] [1] [5]. It is a substrate of CYP3A4, so strong inducers (e.g., rifampin, carbamazepine) reduce isavuconazole concentrations and are contraindicated [4] [1] [6].

  • Adverse Events: Isavuconazole is generally well-tolerated. The most common adverse reactions are gastrointestinal (nausea, vomiting, diarrhea) [4] [6]. A notable characteristic is its association with dose-dependent QTc interval shortening, unlike other azoles which typically cause prolongation. Its clinical significance is unclear, but it should be avoided in patients with familial short QT syndrome [4] [1]. Hepatotoxicity can occur but appears less frequent than with voriconazole [4].

This compound represents a significant advancement in antifungal therapy. Its broad-spectrum efficacy, reliable pharmacokinetics, and manageable safety profile make it a first-line treatment for invasive aspergillosis and mucormycosis, with potential utility in other fungal infections.

References

Isavuconazonium sulfate water-soluble prodrug design

Author: Smolecule Technical Support Team. Date: February 2026

Prodrug Rationale and Design Strategy

The core challenge was that Isavuconazole, a broad-spectrum triazole antifungal, possesses multiple aromatic moieties, resulting in very low solubility in water. This posed a significant barrier to developing an intravenous formulation [1].

Researchers addressed this by designing a water-soluble prodrug, Isavuconazonium sulfate. The design strategy focused on modifying the triazole group of Isavuconazole due to the steric hindrance around the alternative tertiary alcohol group [1]. The key features of the prodrug design are summarized below:

Design Feature Chemical Implementation Rationale & Benefit
Target for Modification Triazole ring Steric hindrance around tertiary alcohol hydroxyl group made modification difficult [1].
Prodrug Type Acyloxyalkyl triazolium salt Positively charged triazolium ring and solubilizing group dramatically increase water solubility [1].
Solubilizing Group Sarcosine ester with 2-aminopyridine ring Aromatic, electron-withdrawing structure crucial for high water solubility (>100 mg/mL) and rapid enzymatic conversion [1].
Overall Goal Create a highly soluble precursor that rapidly and completely converts to active drug in vivo Enables IV formulation; avoids cyclodextrin solubilizers (reduces nephrotoxicity risk); high oral bioavailability (98%) allows for IV-to-oral transition [1] [2].

Bioconversion Pathway

Following administration, this compound undergoes a rapid, two-step enzymatic and chemical conversion to release the active drug, Isavuconazole [1].

G Prodrug This compound (Water-Soluble Prodrug) Intermediate Pyridine-3-ylmethanol Intermediate Prodrug->Intermediate Enzymatic Hydrolysis by Plasma Esterases ActiveDrug Isavuconazole (Active Drug) Intermediate->ActiveDrug Spontaneous Intramolecular Cyclization & N-Dealkylation ByProduct BAL8728 (Inactive Cyclic By-product) Intermediate->ByProduct Acetaldehyde Acetaldehyde Intermediate->Acetaldehyde

Key Experimental Data and Validation

The success of the prodrug design is confirmed by experimental and clinical data, which validate the achieved solubility, efficient conversion, and pharmacokinetic performance.

Table 1: Experimental Solubility and Conversion Data

Parameter Experimental Finding Significance / Source
Water Solubility >100 mg/mL [1] Confirms prodrug strategy successfully solved solubility problem.
Conversion Half-life <1 minute (in rat, monkey, and human plasma) [1] Confirms rapid activation; no intermediate detected.
Oral Bioavailability 98% [3] [2] Oral capsule is bioequivalent to IV formulation, allowing flexible dosing.
Systemic Exposure Prodrug exposure <1% of Isavuconazole; inactive by-product exposure ~1.3% [2] Confirms complete conversion and low levels of non-active components.

Table 2: Methodological Overview of Key Experiments

Experiment Type Key Protocol Details Relevance to Prodrug Validation
In Vitro Conversion Incubation of prodrug in plasma from various species (rat, monkey, human); monitoring of prodrug disappearance and active drug appearance [1]. Demonstrated rapid hydrolysis by esterases and species-specific conversion rates.
Pharmacokinetic Studies Single and multiple-dose studies in humans; comparison of IV and oral routes; measurement of Cmax, tmax, AUC, and half-life [4] [2]. Established near-complete bioavailability and equivalent exposure from both formulations.
Stability & Solubility Solubility measured in aqueous buffers; stability assessed in buffer solutions across pH range (e.g., pH 1-4) [1] [5]. Confirmed high solubility and sufficient chemical stability for formulation and shelf-life.

This compound exemplifies a rational prodrug design where a clear molecular liability (low solubility) was overcome through targeted chemical modification, leading to a clinically successful drug with multiple administration options [1] [2].

References

Comprehensive Application Notes and Protocols: LC-MS/MS Quantification of Isavuconazonium Sulfate and Its Active Metabolite Isavuconazole

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Isavuconazonium sulfate represents a significant advancement in antifungal therapy, serving as a water-soluble prodrug that is rapidly converted to the active moiety isavuconazole following administration. This novel triazole antifungal agent has demonstrated substantial efficacy against a broad spectrum of invasive fungal infections, including invasive aspergillosis and invasive mucormycosis, which are associated with high morbidity and mortality in immunocompromised patients. The critical need for reliable quantification of isavuconazole concentrations in biological matrices stems from the well-documented therapeutic challenges in managing invasive fungal diseases, particularly in patients with variable pharmacokinetics or those receiving concomitant medications that may alter drug exposure. [1] [2]

The pharmacological profile of isavuconazole is characterized by predictable pharmacokinetics with high oral bioavailability and dose-proportional exposure, distinguishing it from other triazole antifungals that often exhibit significant interpatient variability. Unlike voriconazole and posaconazole, which require routine therapeutic drug monitoring (TDM) due to their narrow therapeutic windows and unpredictable pharmacokinetics, isavuconazole demonstrates more consistent exposure relationships. However, certain clinical scenarios still warrant concentration monitoring, including suspected malabsorption, drug-drug interactions, breakthrough infections, or assessment of medication adherence. The development of robust bioanalytical methods for isavuconazole quantification is therefore essential for optimizing clinical outcomes in these complex patient populations. [1] [3]

Table 1: Key Properties of Isavuconazole Compared to Other Triazole Antifungals

Property Isavuconazole Voriconazole Posaconazole
Bioavailability High (>90%) High with variable absorption Variable (improved with new formulation)
TDM Requirement Limited specific scenarios Routine recommended Routine recommended
QTc Prolongation Minimal risk Significant risk Moderate risk
Primary Indications Invasive aspergillosis, mucormycosis Invasive aspergillosis, candidiasis Prophylaxis, refractory infections
Elimination Half-life 56-104 hours 6-24 hours 15-35 hours

Materials and Methods

Reagents and Equipment

The quantification of isavuconazole requires specific analytical standards and specialized equipment to ensure accurate and reproducible results. For optimal performance, researchers should procure isavuconazole reference standard (≥98% purity) and the deuterated internal standard isavuconazole-d4 (≥98% purity) from certified reference material suppliers. These standards should be stored at -20°C protected from light to maintain stability. HPLC-grade methanol, acetonitrile, and formic acid (≥99% purity) are essential for mobile phase preparation, while dimethyl sulfoxide (DMSO) serves as an effective solvent for stock solution preparation due to its excellent dissolving properties for isavuconazole. Blank human plasma or serum from healthy donors should be screened for absence of interfering substances before use in preparing calibrators and quality control samples. [1] [4]

The instrumentation platform for this method consists of a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography system. Specifically, the method has been successfully implemented using a Voyager TSQ Quantum triple quadrupole instrument (Thermo Fisher Scientific, San Jose, California, United States) interfaced with an Ultimate 3000 chromatography system. The system requires two liquid chromatography pumps, an autosampler maintained at 4°C to ensure sample stability, and a column oven for temperature control during separation. For trapping configurations, an additional loading pump is necessary for online sample cleanup and concentration. Data acquisition and processing are typically handled by dedicated software such as LCQuan 2.7 or equivalent platforms that support multiple reaction monitoring (MRM) method development and quantitative analysis. [1]

LC-MS/MS Conditions

The chromatographic separation of isavuconazole employs a dual-column approach consisting of a trapping column for initial purification and an analytical column for final separation. The trapping column (POROS R1 20, 2.1 × 30 mm, Thermo Fisher Scientific) serves to concentrate the analyte and remove interfering matrix components before transfer to the analytical column (Luna 5-μm Phenyl-Hexyl column 100Å 50 × 2.1 mm, Phenomenex, Aschaffenburg, Germany). The mobile phase system consists of three components: mobile phase 1 (5:95 v/v ACN/water) for loading and washing on the trapping column, while separation on the analytical column utilizes a binary gradient with mobile phase 2 (0.1% formic acid in MS grade water) and mobile phase 3 (0.1% formic acid in MS grade ACN). The gradient program initiates at 20% mobile phase 3, increasing to 95% over 3 minutes, holding for 1.5 minutes, then re-equilibrating to initial conditions for 1.5 minutes, with a constant flow rate of 0.4 mL/min throughout the separation process. [1]

Mass spectrometric detection is performed in positive ionization mode with the following source parameters: spray voltage of 3500V, vaporizer temperature of 300°C, sheath gas pressure of 40 arbitrary units, ion sweep gas pressure of 2 arbitrary units, and capillary temperature of 270°C. Detection employs multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for isavuconazole (m/z 438.1→214.9 quantifier; m/z 438.1→368.9 qualifier) and the internal standard isavuconazole-d4 (m/z 442.1→218.9 quantifier; m/z 442.1→372.9 qualifier). Optimal collision energies for these transitions typically range from 20-25 eV, with tube lens offsets optimized for maximum signal intensity. Dwell times of 100-200 ms per transition provide sufficient data points for accurate peak integration while maintaining adequate monitoring of all transitions within the retention time window. [1] [4]

Table 2: LC-MS/MS Instrument Parameters for Isavuconazole Quantification

Parameter Setting Parameter Setting
Ionization Mode Positive ESI Sheath Gas 40 arb
Spray Voltage 3500 V Auxiliary Gas 10 arb
Vaporizer Temp 300°C Scan Type MRM
Capillary Temp 270°C Isavuconazole Transition 438.1→214.9
Collision Energy 20-25 eV Internal Standard Transition 442.1→218.9

Sample Preparation Protocol

Serum/Plasma Collection

Proper specimen collection is paramount for obtaining accurate and reproducible isavuconazole concentrations. Blood samples should be collected in tubes without separator gel, as studies have demonstrated that isavuconazole concentrations can be significantly lower after incubation in serum tubes with separator gel at room temperature. For plasma collection, draw 4-5 mL whole blood into EDTA tubes (note that ACD and sodium heparin tubes are not acceptable alternatives), then separate plasma by centrifugation within 30 minutes of collection. For serum collection, draw 4-5 mL whole blood into red top tubes, allow to clot for 30-60 minutes, then centrifuge to isolate serum. Following separation, transfer 1 mL of plasma or serum to a sterile, screw-top tube without gel. Specimens can be stored at ambient temperature (15-25°C) for up to 3 days, refrigerated (2-8°C) for up to 14 days, or frozen (-15 to -25°C) in a pour-off tube for up to 30 days while maintaining analyte stability. [1] [4]

Protein Precipitation Extraction

The sample extraction procedure utilizes protein precipitation with methanol, which provides efficient recovery of isavuconazole while effectively removing interfering proteins from serum or plasma samples. Begin by aliquoting 20 µL of calibrators, quality control samples, or patient samples into appropriately labeled microcentrifuge tubes. Add 100 µL of ice-cold methanol containing the internal standard (isavuconazole-d4 at a concentration of 1 mg/mL) to each tube. Vortex the mixtures vigorously for 30-60 seconds to ensure complete protein precipitation and adequate integration of the internal standard. Following vortexing, centrifuge the samples at 24,000 × g for 5 minutes at 4°C to compact the protein pellet and generate a clear supernatant. Carefully transfer the supernatant to a clean container and perform a tenfold dilution with 5% acetonitrile in water to minimize solvent effects and improve chromatographic performance. Finally, load 10 µL of the diluted extract onto the LC-MS/MS system for analysis. This extraction method consistently demonstrates recovery rates between 93.9% and 102.7% across the analytical range, indicating efficient and reproducible analyte extraction. [1]

G A Start with 20 µL serum/plasma B Add 100 µL ice-cold methanol with internal standard A->B C Vortex 30-60 seconds B->C D Centrifuge at 24,000 × g for 5 minutes at 4°C C->D E Transfer clear supernatant D->E F Perform 10x dilution with 5% acetonitrile E->F G Load 10 µL onto LC-MS/MS F->G

Sample Preparation Workflow for Isavuconazole LC-MS/MS Analysis

Method Validation

Analytical Performance

Rigorous method validation following regulatory guidelines demonstrates that the LC-MS/MS method for isavuconazole quantification meets acceptable standards for precision, accuracy, and sensitivity. The method exhibits linearity over a concentration range of 0.2 to 12.8 mg/L, with a coefficient of determination (r²) consistently exceeding 0.999. The limit of quantification (LOQ) is established at 0.1 µg/mL with imprecision <10%, while the limit of detection (LOD), defined as the concentration producing a signal three times higher than average background noise, falls below this value. Precision studies reveal within-run coefficients of variation (CVs) ranging between 1.4% and 2.9%, while between-run CVs range between 1.5% and 3.0%, well within the acceptance criterion of ≤15%. Accuracy assessments demonstrate recovery rates between 93.9% and 102.7% across three concentration levels (0.5, 2.5, and 10 mg/L), confirming minimal matrix effects and consistent extraction efficiency. [1]

Stability evaluations under various conditions provide essential information for proper sample handling and storage. Isavuconazole in serum remains stable for at least 3 days at room temperature with daylight exposure, facilitating routine clinical sample transport and processing. For longer-term storage, samples maintain stability for up to 14 days refrigerated (2-8°C) and 30 days frozen (-15 to -25°C). Notably, samples stored in tubes with separator gel show significantly reduced concentrations after 18 hours at room temperature, decreasing by approximately 20-35% across concentrations of 1.7, 4.6, and 12.8 mg/L. This finding underscores the importance of proper collection tube selection to avoid absorption-related losses that could compromise clinical interpretation. [1] [4]

Table 3: Method Validation Parameters for Isavuconazole LC-MS/MS Assay

Validation Parameter Result Acceptance Criterion
Linear Range 0.2-12.8 mg/L r² ≥ 0.99
Within-Run Precision (CV%) 1.4-2.9% ≤15%
Between-Run Precision (CV%) 1.5-3.0% ≤15%
Accuracy (Recovery%) 93.9-102.7% 85-115%
LOD <0.1 µg/mL Signal:Noise ≥3:1
LOQ 0.1 µg/mL CV <10%
Room Temperature Stability 3 days Concentration change <15%
Cross-Laboratory Comparison

An extensive interlaboratory study evaluating the accuracy and reproducibility of isavuconazole plasma concentration assays across 27 European laboratories provides valuable insights into real-world method performance. This round-robin exercise included laboratories using LC-MS/MS (n=15), LC-UV (n=9), LC-FL (n=1), and bioassay (n=2) methodologies. For samples with nominal concentrations of 1000, 1700, 2500, and 4000 ng/mL, the mean determined concentrations were 1007, 1710, 2528, and 3898 ng/mL, respectively, in the first round. In the second round, for nominal concentrations of 1200, 1800, 2400, and 4000 ng/mL, mean determined concentrations were 1411, 2111, 2789, and 4723 ng/mL, respectively. Overall, 10 laboratories (4 using LC-MS/MS, 5 using LC-UV, and 1 using bioassay) consistently reported results within 15% of nominal concentrations, while 7 laboratories (3 using LC-MS/MS, 3 using LC-UV, and 1 using LC-FL) consistently exceeded the upper 15% margin. These findings highlight the importance of method harmonization and rigorous quality control practices across laboratories performing isavuconazole therapeutic drug monitoring. [3]

Applications

Clinical Implementation

The validated LC-MS/MS method for isavuconazole quantification has been successfully implemented in clinical practice to support therapeutic drug monitoring, particularly in specialized patient populations. The clinical utility of isavuconazole monitoring is most evident in patients with life-threatening fungal infections such as invasive aspergillosis and invasive mucormycosis, where optimal drug exposure is critical for successful outcomes. While isavuconazole generally exhibits more predictable pharmacokinetics than other triazole antifungals, specific clinical scenarios warrant concentration monitoring, including suspected malabsorption, managing drug-drug interactions, assessing adherence, evaluating therapeutic failure, or treating patients with extreme body weight or altered organ function. For optimal monitoring, blood samples should be obtained as trough concentrations immediately before the next dose, typically 1-2 weeks after therapy initiation, and repeated following any significant change in patient status or medication regimen. [1] [4]

Comparative clinical studies have illuminated the relative advantages of isavuconazole in real-world settings. A retrospective matched cohort study evaluating 100 patients receiving isavuconazole, voriconazole, or posaconazole demonstrated that isavuconazole treatment resulted in significantly fewer composite safety events (24.2%) compared to voriconazole (55.9%) and posaconazole (39.4%). This improved safety profile was primarily driven by reduced incidence of QTc prolongation, with no significant differences observed in mortality, length of stay, readmission, or infection recurrence between the treatment groups. Additionally, the overall medication cost, including therapeutic drug monitoring, did not significantly differ between the three antifungal options, supporting the cost-effectiveness of isavuconazole in clinical practice. [2] [5]

Tissue Distribution Analysis

Comprehensive tissue distribution studies using quantitative whole-body autoradiography have provided valuable insights into the penetration characteristics of isavuconazole following administration of the prodrug this compound. Research conducted in pigmented rats revealed that radioactivity derived from 14C-labeled this compound was detectable in 56 of 65 tissue/fluid specimens within 1 hour after a single oral dose. The highest maximum concentrations were observed in bile (66.6 μg eq/g) and liver (24.7 μg eq/g), while the lowest concentrations were found in bone (0.070 μg eq/g) and eye lens (0.077 μg eq/g). Most tissue concentrations exceeded those in blood at assessment times <24 hours post-dose, indicating extensive tissue partitioning of drug-derived radioactivity. By 144 hours post-dose, radioactivity became undetectable in most tissues, though it persisted in liver until 336 hours and in adrenal gland tissues until 672 hours. Importantly, comparative studies of brain penetration demonstrated that isavuconazole achieves concentration/plasma concentration ratios of approximately 1.8:1, suggesting effective blood-brain barrier penetration and potential utility in central nervous system fungal infections. [6]

G A This compound Administration (PO/IV) B Rapid Hydrolysis by Plasma Esterases A->B C Active Metabolite: Isavuconazole B->C D Extensive Tissue Distribution C->D E High Penetration: Liver, Bile, Adrenal Glands, Brain D->E F Moderate Penetration: Lung, Kidney, Skin, Muscle D->F G Low Penetration: Bone, Eye Lens D->G

Isavuconazole Metabolic Activation and Tissue Distribution Pathway

Conclusion

The LC-MS/MS quantification method for isavuconazole detailed in these application notes and protocols provides a robust, sensitive, and specific approach for therapeutic drug monitoring and pharmacokinetic studies. The method demonstrates excellent analytical performance with precision, accuracy, and recovery metrics meeting regulatory acceptance criteria across a clinically relevant concentration range of 0.2 to 12.8 mg/L. The dual-column chromatographic approach effectively minimizes matrix effects while achieving efficient separation of isavuconazole from potentially interfering substances. Proper sample handling procedures, including the use of collection tubes without separator gel and adherence to established stability conditions, are essential for maintaining analyte integrity and generating reliable results.

The comprehensive validation data and cross-laboratory comparison studies support the implementation of this methodology in clinical and research settings where accurate quantification of isavuconazole concentrations is required. The documented tissue distribution characteristics and clinical experience with isavuconazole monitoring provide valuable context for interpreting concentration results and optimizing antifungal therapy in complex patient populations. As the clinical utilization of isavuconazole continues to expand, this detailed protocol serves as an essential resource for laboratories establishing this important assay, ultimately contributing to improved patient care through personalized antifungal therapy.

References

Population Pharmacokinetic Modeling of Isavuconazonium Sulfate: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Clinical Significance

Isavuconazonium sulfate, a water-soluble prodrug, is rapidly converted in the blood to the active metabolite isavuconazole (ISA), a second-generation broad-spectrum triazole antifungal agent. With its approval for invasive aspergillosis and invasive mucormycosis, ISA has emerged as a critical therapeutic option for serious fungal infections, particularly given its availability as both intravenous and oral formulations with nearly 98% bioavailability. The population pharmacokinetic (popPK) modeling of ISA plays a pivotal role in optimizing dosing regimens for diverse patient populations, identifying factors contributing to pharmacokinetic variability, and supporting model-informed precision dosing approaches in clinical practice. Unlike other triazoles, ISA exhibits favorable pharmacokinetic properties including minimal food effects, no requirement for gastric acid for absorption, and predictable exposure across multiple patient populations, making it an ideal candidate for popPK analysis [1].

The expanded use of popPK modeling in drug development has been facilitated by advances in nonlinear mixed-effects modeling software and methodologies, allowing researchers to simultaneously analyze sparse data collected during routine clinical care alongside rich data from controlled clinical trials. For ISA, popPK models have been instrumental in quantifying interindividual variability, identifying significant covariates that influence drug exposure, and supporting regulatory approvals including the extension to pediatric patients. These models provide the foundation for Monte Carlo simulations that predict drug exposure under various dosing scenarios, enabling clinicians to optimize therapy for specific patient subpopulations without the need for costly and time-consuming clinical trials [2] [3].

Existing PopPK Models and Characteristics

Summary of Published PopPK Models

A systematic review of literature published through March 2023 identified six robust popPK studies for isavuconazole encompassing healthy volunteers and various patient populations, including those with invasive fungal infections, malignant tumors, neutropenia, and solid organ transplantation. These studies collectively analyzed data from 981 individuals aged 17 to 87 years, incorporating a diverse racial representation of Caucasians, Asians, and Blacks. Dosing regimens across studies typically followed the approved administration protocol: 200 mg every 8 hours for the first 48 hours (loading dose) followed by 200 mg once daily (maintenance dose) [1].

Table 1: Characteristics of Included Population Pharmacokinetic Studies of Isavuconazole

Study Population Sample Size Demographics Dosing Regimen Model Type
VITAL Trial Patients 136 Mixed races; renal impairment 200mg Q8H (48h) → 200mg QD Two-compartment
Healthy Volunteers & Patients 189 (healthy) 232 (patients) Age 19-85; mixed races 40-400mg single/multiple doses Two-compartment
Hepatic Impairment 99 total Mild-moderate liver disease Single 100mg dose Two-compartment
Elderly vs Nonelderly 48 Age 19-85 Single 200mg dose Two-compartment
Solid Organ Transplant 79 Mean age 53.9 years 200mg Q8H (48h) → 200mg IV Two-compartment

All developed popPK models consistently employed a two-compartment structural model with first-order elimination. For oral formulations, the absorption process was most frequently characterized using a Weibull absorption function, which provides greater flexibility in capturing complex absorption patterns compared to standard first-order absorption models. This structural model choice effectively described the characteristic multiphasic disposition of ISA, which demonstrates extensive tissue distribution with a mean steady-state volume of distribution of approximately 450 liters and a prolonged elimination half-life ranging from 56 to 104 hours [1] [3].

Covariate Effects on Isavuconazole Pharmacokinetics

The popPK analyses systematically identified several patient factors that significantly influence ISA exposure, enabling more personalized dosing approaches. Body mass index (BMI) emerged as the most frequently identified covariate, followed by total body weight, lean body mass, race, sex, and population type (healthy volunteers versus patients). Notably, one analysis revealed that clearance was approximately 36% lower in Asian populations compared to Caucasians, suggesting potential ethnic differences in drug metabolism or disposition. Creatinine clearance, surprisingly, did not demonstrate a significant effect on ISA clearance, supporting the current labeling that no dose adjustment is necessary in patients with renal impairment, including those with end-stage renal disease requiring hemodialysis [1] [3].

Table 2: Key Covariate Effects Identified in Isavuconazole Population Pharmacokinetic Models

Covariate Effect on Pharmacokinetic Parameters Clinical Implications
Race Clearance 36% lower in Asians vs Caucasians Potential for ethnicity-based dosing adjustments
Body Size Metrics (BMI, TBW, LBM) Impact on volume of distribution Weight-based dosing may be beneficial in extremes of body weight
Hepatic Function Moderate impairment (Child-Pugh B) increases exposure Monitoring recommended in severe hepatic impairment
Population Type Differences between healthy volunteers and patients Disease state influences pharmacokinetics
Age and Sex Minor effects observed No dose adjustment recommended

The clinical relevance of these covariate effects was further assessed through probability of target attainment (PTA) analyses using Monte Carlo simulations. These simulations demonstrated that the standard dosing regimen achieves adequate drug exposure in >90% of simulated patients for minimum inhibitory concentration (MIC) values up to 1 mg/L according to European Committee on Antimicrobial Susceptibility Testing methodology. This comprehensive covariate analysis provides valuable insights for clinicians managing special populations and underscores the utility of popPK modeling in identifying factors with potential clinical significance [3].

Methodological Protocols for PopPK Model Development

Structural Model Selection and Parameter Estimation

The development of a robust popPK model begins with the identification of an appropriate structural model that accurately describes the time course of drug concentrations in the population of interest. For isavuconazole, all published models have utilized a two-compartment structural model with first-order elimination, reflecting its characteristic polyexponential disposition kinetics. The absorption phase for oral administration has been most successfully characterized using a Weibull absorption function, which offers greater flexibility than simple first-order absorption by accommodating various absorption shapes through the inclusion of a shape parameter. This structural model parameterization typically includes clearance (CL), central volume of distribution (V1), intercompartmental clearance (Q), and peripheral volume of distribution (V2) as the fundamental parameters [1] [2].

Parameter estimation in popPK modeling employs the nonlinear mixed-effects approach, which simultaneously estimates both fixed effects (population typical values) and random effects (interindividual, interoccasion, and residual variability). The objective function value (OFV), calculated as minus twice the log-likelihood of the data, serves as a key metric for model comparison, with lower values indicating better model fit. During structural model development, the Akaike Information Criterion (AIC) and Bayesian Information Criterion (BIC) are commonly used to compare candidate models while penalizing for increasing complexity:

where np represents the number of parameters in the model and N is the number of observations. A difference in BIC of >10 between models is considered "very strong" evidence in favor of the model with the lower BIC, while differences of 2-6 represent "positive" evidence [2].

Statistical Model Specification

The statistical model component accounts for the unexplained variability in the population and consists of three primary elements: interindividual variability (IIV), interoccasion variability (IOV), and residual unexplained variability (RUV). IIV describes the variability of pharmacokinetic parameters between individuals and is typically modeled using an exponential error structure according to the following equation:

where P_i is the parameter value for individual i, P_pop is the population typical value, and η_i represents the individual-specific random effect following a normal distribution with mean zero and variance ω². IOV accounts for variability within the same individual on different occasions, while RUV encompasses measurement error, model misspecification, and other unexplained sources of variability. For ISA, the proportional error model has been successfully implemented to characterize RUV, which assumes the residual error is proportional to the predicted concentration [2].

The high protein binding characteristics of ISA (>99%) present special considerations for the statistical model. While most assays measure total drug concentrations (bound plus unbound), the pharmacologically active fraction is the unbound drug. In cases where substantial variability in protein binding is anticipated (e.g., in critically ill patients with hypoalbuminemia), the model may need to incorporate binding relationships to accurately describe the exposure-response relationship. Additionally, the potential for nonlinear protein binding at therapeutic concentrations should be evaluated, particularly given the high binding percentage of ISA [2].

Covariate Model Development

Covariate analysis aims to identify and quantify relationships between patient-specific factors and pharmacokinetic parameters, thereby explaining a portion of the IIV. The standard approach involves a stepwise covariate modeling procedure, beginning with the development of a base model without covariates, followed by forward inclusion and backward elimination steps. During forward inclusion, covariates are individually added to the base model, and those producing a reduction in OFV greater than a predefined significance level (typically p<0.05, corresponding to ΔOFV>3.84 for 1 degree of freedom) are retained. The backward elimination step then removes covariates one by one, with only those requiring a significant increase in OFV (typically p<0.01, ΔOFV>6.63) to be removed retained in the final model [1] [3].

For continuous covariates such as total body weight, the standard power function is typically used:

where θ represents the estimated exponent describing the magnitude of the covariate effect. For categorical covariates such as race or sex, the relationship is modeled using proportional adjustment factors:

where θ represents the fractional change in the parameter for a specific category. The most influential covariates identified in ISA popPK models include body size metrics (weight, BMI, lean body weight), race, and hepatic function, while age and sex have demonstrated relatively minor effects [1].

Software and Estimation Algorithms

Multiple software platforms are available for popPK model development, with NONMEM (Nonlinear Mixed Effects Modeling) being the most widely used in the literature for ISA. Other popular options include Monolix, Phoenix NLME, and the open-source package nlmixr for R. The choice of software often depends on institutional preferences, user familiarity, and regulatory considerations. Estimation algorithms commonly employed include First-Order Conditional Estimation (FOCE) and Stochastic Approximation Expectation Maximization (SAEM), with the latter generally providing more accurate estimates of random effects parameters, particularly for complex models [2].

Recent advances have introduced machine learning approaches to automate popPK model development, potentially reducing development time from weeks to days while improving model quality. These systems, such as the pyDarwin framework, employ Bayesian optimization with random forest surrogates combined with exhaustive local search to efficiently explore the vast model space. Such automated approaches have demonstrated capability to identify model structures comparable to manually developed expert models while evaluating fewer than 2.6% of the models in the search space, representing a promising advancement for accelerating popPK analyses [4].

pk_modeling Start Start PopPK Analysis Data Data Collection & Preparation Start->Data Base Base Model Development Data->Base Covariate Covariate Model Development Base->Covariate Eval Model Evaluation & Validation Covariate->Eval Eval->Base Validation Failed Final Final Model Selection Eval->Final Validation Successful Sim Model Application & Simulations Final->Sim End Analysis Complete Sim->End

Figure 1: Workflow for Population Pharmacokinetic Model Development. This diagram illustrates the iterative process of popPK model building, beginning with data preparation and progressing through base model development, covariate analysis, and model validation before final application. The red arrow indicates the potential need to return to earlier stages if validation criteria are not met [2] [5].

Model Evaluation and Validation

Internal Validation Techniques

Internal validation methods are essential for ensuring the robustness and predictive performance of the developed popPK model. Goodness-of-fit (GOF) plots represent the fundamental approach for assessing model performance, including observed versus population-predicted concentrations (PRED), observed versus individual-predicted concentrations (IPRED), conditional weighted residuals (CWRES) versus time, and CWRES versus predictions. These graphical evaluations allow for the identification of systematic biases, inadequacies in the structural model, and misspecification of variance models. For a well-performing model, the observations should scatter randomly around the line of identity in PRED and IPRED plots, and residuals should be evenly distributed around zero with no apparent trends [5].

Visual predictive checks (VPCs) provide another critical internal validation tool by comparing the distribution of observed data with model-based simulations. Typically, 500-1000 datasets are simulated using the final model parameters, and the percentiles of the observed data (e.g., 5th, 50th, and 95th) are overlaid on the corresponding prediction intervals from the simulated data. Adequate model performance is indicated when the observed percentiles fall within the confidence intervals of the simulated percentiles. For ISA models, VPCs have demonstrated good predictive performance across the concentration-time profile, confirming the suitability of the two-compartment structure with Weibull absorption [5].

Nonparametric bootstrap analysis is routinely employed to evaluate the precision and stability of parameter estimates. This technique involves repeatedly sampling the original dataset with replacement (typically 1000 times) and re-estimating model parameters for each bootstrap sample. The resulting distribution of parameter estimates provides nonparametric confidence intervals, which should include the original parameter estimates from the full dataset. Successful bootstrap analysis, with minimal convergence failures and narrow confidence intervals, supports the robustness of the final model parameter estimates [5].

External Validation and Model Qualification

External validation represents the most stringent approach for evaluating model performance, assessing the model's predictive ability in an independent dataset not used for model development. This process involves applying the final model to new data and evaluating its predictive performance using metrics such as mean prediction error (MPE) for bias and root mean squared error (RMSE) for precision. For ISA models, external validation has been performed in some studies by withholding a portion of the data during model development and subsequently testing predictive performance, though opportunities remain for more extensive external validation across diverse clinical settings [1].

The prediction-corrected VPC (pcVPC) has emerged as a valuable tool for models developed with rich datasets that are intended for sparse data applications, as it normalizes predictions and observations by the typical population prediction for each time point, thereby removing the variability due to dose and covariate differences across individuals. This approach is particularly relevant for ISA models intended for therapeutic drug monitoring applications or model-informed precision dosing in clinical practice. Additionally, normalized prediction distribution errors (NPDE) provide a more rigorous statistical assessment of model performance by accounting for the full distribution of predictions rather than just selected percentiles [5].

Model qualification for regulatory submission requires comprehensive documentation of the model development process, including detailed rationale for all decisions regarding structural model selection, covariate relationships, and variance models. The U.S. Food and Drug Administration and other regulatory agencies expect a sensitivity analysis demonstrating that final parameter estimates are not unduly influenced by outliers or specific individuals in the dataset. For ISA, the consistent structural model across multiple independent studies and populations provides strong evidence of model validity and supports its use in regulatory decision-making [1] [5].

Applications and Knowledge Gaps

Model-Informed Precision Dosing

PopPK models of ISA have enabled model-informed precision dosing approaches that optimize therapeutic outcomes while minimizing toxicity risks. Through Monte Carlo simulations, these models can predict drug exposure for specific patient subpopulations, guiding dosing adjustments in clinical scenarios not fully addressed in clinical trials. For example, simulations have confirmed that the standard dosing regimen achieves target exposure in >90% of patients with invasive aspergillosis for MIC values up to 1 mg/L, providing confidence in the regimen's efficacy across most clinical isolates. Additionally, the identification of race-based differences in clearance has informed considerations for dose adjustments in Asian populations, though formal recommendations require further clinical validation [1] [6].

The application of popPK models extends to special populations with altered physiology that may affect drug exposure. While current labeling indicates that no dose adjustment is necessary for renal impairment or mild to moderate hepatic impairment, popPK models provide the foundation for more nuanced recommendations. For instance, in obese patients, the observed effects of body size on volume of distribution may support weight-based dosing for individuals at the extremes of body weight, though clinical outcome studies are needed to confirm the benefits of such approaches. Similarly, models can inform dosing in pediatric patients, leveraging allometric scaling to bridge from adult pharmacokinetics [1] [7].

Future Research Directions

Despite significant advances in ISA popPK modeling, several knowledge gaps remain that warrant further investigation. The current literature highlights the need for additional studies in patients with severe hepatic impairment (Child-Pugh Class C), as existing models have limited data in this population. Similarly, more research is needed to characterize ISA pharmacokinetics in patients receiving extracorporeal membrane oxygenation (ECMO) or other forms of organ support, where altered physiology and drug-circuit interactions may significantly impact drug exposure [1].

The integration of pharmacodynamic relationships into popPK models represents another important frontier for research. While current models effectively describe drug exposure, enhanced understanding of the exposure-response relationships for both efficacy and safety endpoints would strengthen the rationale for therapeutic drug monitoring in specific clinical scenarios. Additionally, further exploration of the relationship between unbound drug concentrations and antifungal activity may be valuable, particularly in critically ill patients with altered protein binding. The development of mechanistic models that incorporate immunological status and pathogen susceptibility could further individualize antifungal therapy and improve outcomes in this challenging patient population [1] [3].

Table 3: Knowledge Gaps and Future Research Directions in Isavuconazole PopPK

Research Area Current Status Future Needs
Severe Hepatic Impairment Limited data available PopPK studies in Child-Pugh Class C patients
ECMO and Critical Care No dedicated studies Characterization in extracorporeal support
Obese Population Covariate effects identified Weight-based dosing validation studies
Exposure-Response Relationships Efficacy relationships established Safety correlation and TDM targets
Special Formulations Standard formulations characterized Alternative delivery systems

Conclusion

Population pharmacokinetic modeling of isavuconazole has substantially advanced our understanding of the factors influencing drug exposure and variability in diverse patient populations. The consistent identification of a two-compartment model with Weibull absorption across multiple independent studies provides strong evidence for this structural model's validity. The comprehensive covariate analyses have revealed important clinical factors affecting ISA pharmacokinetics, notably racial differences in clearance and the effects of body size on volume of distribution, while confirming that renal impairment requires no dose adjustment.

These models have enabled model-informed drug development and support regulatory decisions, including the extension of ISA labeling to pediatric patients. The application of popPK models through Monte Carlo simulations has demonstrated the robustness of the standard dosing regimen across most patient subpopulations and provided pharmacodynamic justification for MIC breakpoints. Future research should focus on addressing knowledge gaps in special populations, validating emerging applications such as model-informed precision dosing, and exploring innovative methodologies including machine learning approaches to further enhance the efficiency and predictive performance of popPK modeling in antifungal drug development.

References

Isavuconazonium sulfate therapeutic drug monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: The Role of TDM for Isavuconazole

Originally, isavuconazole's predictable pharmacokinetics did not support routine TDM. However, recent evidence confirms that significant exposure variability occurs in specific patient populations, making TDM crucial for precision dosing [1] [2].

Clinical Indications for TDM

TDM is particularly warranted in the following scenarios to prevent subtherapeutic or potentially toxic levels:

  • Precision Dosing in Variable Populations: TDM guides dose adjustments based on factors that significantly alter drug exposure.
  • Suspected Treatment Failure: To rule out underexposure as a cause of inadequate antifungal response.
  • Management of Toxicity: To evaluate if overexposure is contributing to adverse effects, particularly hepatic test disturbances [2].
  • Concurrent Use of Interacting Drugs: When initiating or discontinuing strong CYP3A4/5 inducers or inhibitors.
Patient Factors Influencing Exposure

The table below summarizes key patient factors that impact isavuconazole pharmacokinetics and should trigger consideration for TDM.

Factor Impact on Isavuconazole Exposure Rationale & Evidence
High BMI / Body Weight Reduced exposure [1] [2] Higher volume of distribution; obese patients had significantly lower trough concentrations [2].
Critical Illness Variable, risk of underexposure [2] Pathophysiological changes (e.g., capillary leak, organ dysfunction) alter pharmacokinetics.
Extracorporeal Support (ECMO, RRT) Reduced exposure [1] Drug sequestration or clearance by circuits.
Prolonged Therapy Increased exposure over time [1] [2] Drug accumulation; overexposure rates rise significantly after 28 days of therapy [2].
Liver Dysfunction Increased exposure [1] Reduced metabolism via CYP3A4/5.
Age and Race Increased exposure (older age, Asian race) [1] Potential differences in metabolic capacity and body composition.

Experimental Protocol: TDM via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard method for isavuconazole TDM due to its high specificity, precision, and ability to multiplex [3] [4].

Sample Collection and Pre-Analytical Processing

Proper sample handling is critical for accurate results.

  • Sample Type: Serum or plasma (EDTA) [5].
  • Collection Tube: Use tubes without a separator gel. Studies show gel can absorb isavuconazole, leading to falsely low concentrations [4].
  • Timing: Collect trough levels immediately before the next scheduled dose [5].
  • Volume: Minimum 0.5 mL, with 1.0 mL being optimal [5].
  • Stability:
    • At Room Temperature: Stable for at least 3 days [4].
    • Refrigerated (2-8°C): Stable for up to 14 days [5].
    • Frozen (-15° to -25°C or -80°C): Stable for at least 30 days [4] [5].
Sample Preparation and Analysis

The following workflow details a robust protein precipitation and LC-MS/MS analysis method, adapted from published procedures [3] [4].

G cluster_prep Protein Precipitation Details cluster_lcmsms LC-MS/MS Analysis Details start Start: Serum/Plasma Sample step1 Protein Precipitation start->step1 step2 Centrifugation step1->step2 pp1 Add 100 µL ice-cold methanol with internal standard (Isavuconazole-d4) step3 Dilution of Supernatant step2->step3 step4 LC-MS/MS Analysis step3->step4 end End: Quantification step4->end lc1 Trapping Column (POROS R1) pp2 Vortex Mixing lc2 Analytical Column (Luna Phenyl-Hexyl) lc3 MS Detection: MRM m/z 438.1 → 214.9

  • Chromatography: Utilize a reversed-phase system. A dual-column setup with a trapping column for online extraction and an analytical column (e.g., Luna Phenyl-Hexyl) for separation is effective. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is recommended [4].
  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The primary transition for isavuconazole is m/z 438.1 → 214.9, with a qualifier transition of 438.1 → 368.9 [4].
Method Validation Parameters

The following table outlines key analytical performance characteristics for a validated isavuconazole LC-MS/MS assay, compiled from literature [3] [4].

Parameter Target / Performance Citation
Linearity 0.2 - 12.8 mg/L (r² > 0.999) [4]
Within-Run Precision CV 1.4% - 2.9% [4]
Between-Run Precision CV 1.5% - 3.0% [4]
Recovery 93.9% - 102.7% [4]
Limit of Quantification (LOQ) 0.1 - 0.2 mg/L [3] [4]

Clinical Protocol and Interpretation

Dosing and Target Exposure
  • Standard Dosing: Intravenous or oral loading dose of 200 mg every 8 hours for the first 48 hours, followed by a once-daily maintenance dose of 200 mg [6].
  • Therapeutic Range: While still being refined, the consensus supports maintaining trough concentrations (Cmin) between 2.0 mg/L and approximately 5.0 mg/L [1] [2]. This range aims to optimize efficacy while minimizing toxicity risks.
Actionable TDM Guidance
  • Underexposure (Cmin < 2.0 mg/L): Consider checking adherence, drug interactions, or increasing the dose. This is more common in patients with high BMI, on ECMO, or in the early phase of treatment [1] [2].
  • Target Exposure (Cmin 2.0 - 5.0 mg/L): Continue current dose and monitor periodically, especially during prolonged therapy.
  • Overexposure (Cmin > 5.0 mg/L): Associated with an increased risk of hepatic test disturbances [2]. Consider dose reduction, especially in patients with liver impairment or those on long-term therapy.

Future Directions

Further research is needed to fully standardize isavuconazole TDM. Key areas include:

  • External validation of existing population pharmacokinetic models [6].
  • PopPK studies in special populations like severe liver disease and patients on ECMO support [6].
  • Refining the optimal therapeutic range based on clinical outcomes and MIC distributions [1].

References

Isavuconazonium sulfate bioanalytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Bioanalytical Methods for Isavuconazole Quantification

The table below summarizes two validated methods for quantifying isavuconazole in human plasma, as applied in recent clinical and research settings.

Parameter HPLC-MS/MS Method (Healthy Subjects) UPLC-UV Method (Clinical TDM)
Application Context Pharmacokinetic study in healthy Chinese subjects [1] TDM in critically ill and hematologic patients [2] [3]
Sample Matrix Human plasma Human plasma
Sample Preparation Protein precipitation with acetonitrile [1] Protein precipitation with acetonitrile [2] [3]
Analytical Column LC-20ADXR Plus C18 column [1] Luna Omega C18 column (1.6 μm; 2.1 mm × 50 mm) [2] [3]
Mobile Phase Gradient elution with 0.01% formic acid and acetonitrile [1] Isocratic, 55/45 mixture of 0.5% formic acid and acetonitrile [2] [3]
Detection Triple Quad 4500 MS with MRM [1] UV detection at 285 nm [2] [3]
Linear Range 4 - 4000 ng/mL [1] 0.25 - 15.0 μg/mL (equivalent to 250 - 15,000 ng/mL) [2] [3]
Lower Limit of Quantification (LLOQ) 4 ng/mL [1] 0.25 μg/mL (250 ng/mL) [2] [3]
Internal Standard Isavuconazole-d4 [1] Not used [2] [3]
Key Validation Results Good linearity (R² ≥0.9801); stability confirmed (e.g., 53 days at -20°C) [1] LLOQ precision RSD 8.33%; accuracy RE -8.11%; extraction efficiency 92-104% [2] [3]

Detailed Experimental Protocols

Here are the detailed experimental protocols for the bioanalytical methods summarized above.

Protocol 1: Rapid HPLC-MS/MS Method for Pharmacokinetic Studies

This method is designed for high sensitivity and throughput in pharmacokinetic studies [1].

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.
    • Aliquot 50 μL of plasma into a microcentrifuge tube.
    • Add an appropriate volume of the internal standard working solution (Isavuconazole-d4).
    • Precipitate proteins by adding 150 μL of acetonitrile.
    • Vortex the mixture vigorously for 30-60 seconds.
    • Centrifuge at a high speed (e.g., 13,000-15,000 rpm) for 5-10 minutes.
    • Transfer the clear supernatant to a clean vial for injection.
  • Chromatographic Conditions:

    • Column: LC-20ADXR Plus C18 column.
    • Mobile Phase: A) 0.01% formic acid in water; B) Acetonitrile.
    • Gradient Elution: Program the gradient to start at a low percentage of B (e.g., 10-20%) and increase linearly over the run time to achieve optimal separation.
    • Flow Rate: Typically 0.3-0.5 mL/min.
    • Column Temperature: Maintain constant (e.g., 40°C).
    • Injection Volume: 1-10 μL.
  • Mass Spectrometric Detection (MRM):

    • Ion Source: Electrospray Ionization (ESI) in positive mode.
    • MRM Transitions: Monitor specific precursor-to-product ion transitions for isavuconazole and the internal standard. The exact m/z values should be optimized during method development.
    • Source Parameters: Optimize parameters like source temperature, desolvation temperature, and gas flows for maximum sensitivity.
Protocol 2: UPLC-UV Method for Clinical Therapeutic Drug Monitoring

This method offers a robust and accessible option for clinical laboratories where mass spectrometry is not available [2] [3].

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples at room temperature.
    • Aliquot 100 μL of plasma into a microcentrifuge tube.
    • Add 100 μL of acetonitrile for protein precipitation.
    • Vortex the mixture for 30 seconds.
    • Centrifuge at 5000 rpm for 5 minutes.
    • Filter the supernatant through a 0.22 μm PVDF syringe filter into an HPLC vial.
  • Chromatographic Conditions:

    • Column: Luna Omega C18 (1.6 μm; 2.1 mm × 50 mm).
    • Mobile Phase: 55% 0.5% formic acid / 45% acetonitrile (isocratic).
    • Flow Rate: 0.5 mL/min.
    • Column Temperature: 40°C.
    • Detection: UV detector set at 285 nm.
    • Injection Volume: 10 μL (full-loop injection).

Workflow and Method Selection Diagrams

The following diagrams illustrate the general workflow for bioanalysis and the logical process for selecting the appropriate method.

workflow start Start: Plasma Sample prep Sample Preparation Protein Precipitation start->prep hplc Chromatographic Separation Reverse-Phase UPLC/HPLC prep->hplc detection Detection hplc->detection ms HPLC-MS/MS (MRM Mode) detection->ms uv UPLC-UV (285 nm) detection->uv data Data Analysis & Quantification detection->data

Bioanalytical Workflow for Isavuconazole

selection start Method Selection Goal pk High-Sensitivity PK Studies (LLOQ: 4 ng/mL) start->pk tdm Routine Clinical TDM (LLOQ: 250 ng/mL) start->tdm inst1 Requires HPLC-MS/MS Platform pk->inst1 inst2 Suitable for UPLC-UV Platform tdm->inst2 ref1 Refer to Protocol 1: HPLC-MS/MS Method inst1->ref1 ref2 Refer to Protocol 2: UPLC-UV Method inst2->ref2

Guide to Method Selection

Key Application Notes

  • Clinical Utility of TDM: Isavuconazole was initially thought to have predictable pharmacokinetics, but real-world evidence shows significant variability, particularly in critically ill patients, where over 50% may have subtherapeutic levels with standard dosing [2]. TDM is crucial for optimizing doses in these populations.
  • Therapeutic Range: The widely accepted therapeutic range for isavuconazole trough concentration (C~min~) is 1 - 4 μg/mL [2] [3]. Levels below 1 μg/mL are associated with treatment failure, while levels above 4.6-5.1 μg/mL may increase the risk of toxicity.
  • Stability Considerations: For studies requiring quantification of the prodrug isavuconazonium sulfate, plasma samples must be stabilized immediately after collection with additives like citric acid and paraoxon to inhibit esterase activity and prevent conversion to isavuconazole [4].

References

Comprehensive Application Notes: Isavuconazonium Sulfate Dosing Regimen for Invasive Aspergillosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Invasive aspergillosis represents a significant threat to immunocompromised patients, particularly those with hematologic malignancies, solid organ transplantation, or stem cell transplantation. The incidence of invasive fungal infections has been steadily increasing in recent years due to expanding immunocompromised populations and extended geographic ranges of endemic fungi. [1] Among the available antifungal agents, isavuconazonium sulfate has emerged as an important therapeutic option since its approval by the FDA in 2015. This prodrug is rapidly converted to the active moiety isavuconazole, a broad-spectrum triazole antifungal that demonstrates potent activity against Aspergillus species and other medically significant fungi. [2]

The treatment landscape for invasive aspergillosis has evolved significantly with the introduction of newer azole antifungals. According to recent guidelines assessed using the AGREE II instrument, voriconazole and isavuconazole are now recommended as first-line therapy for invasive aspergillosis. [1] The 2024 American Thoracic Society Clinical Practice Guideline provides a conditional recommendation for patients with proven or probable invasive pulmonary aspergillosis to receive either initial combination therapy with a mold-active triazole plus an echinocandin or initial mold-active triazole monotherapy, though this is based on low-quality evidence. [3] Isavuconazole's position in therapeutic guidelines has been strengthened by its demonstrated non-inferiority to voriconazole in clinical trials, coupled with its potentially favorable safety profile. [2]

Dosing Regimens

Adult Dosing Schedule

The standard dosing regimen for this compound in adult patients with invasive aspergillosis follows a specific loading and maintenance sequence designed to rapidly achieve therapeutic plasma concentrations. The loading phase consists of one 372 mg dose (equivalent to 200 mg of isavuconazole) administered every 8 hours for six doses (48 hours total). [4] Following completion of the loading phase, the maintenance phase begins 12-24 hours after the last loading dose with one 372 mg dose administered once daily. [4] This structured approach ensures that therapeutic levels are reached quickly while maintaining effective concentrations throughout the treatment course.

Formulation equivalence is an important consideration in dosing calculations. Each 372 mg vial or capsule of this compound delivers 200 mg of the active moiety isavuconazole. [4] Similarly, the 186 mg strength is equivalent to 100 mg of isavuconazole, and the 74.5 mg strength equals 40 mg of isavuconazole. [4] This consistent proportionality allows for flexible dosing strategies while maintaining accurate delivery of the active therapeutic component across different formulations.

Table 1: Adult Dosing Regimen for this compound in Invasive Aspergillosis

Phase Dose Frequency Duration Notes
Loading 372 mg (200 mg isavuconazole) Every 8 hours 48 hours (6 doses) Initiate immediately after diagnosis
Maintenance 372 mg (200 mg isavuconazole) Once daily Until infection resolution Start 12-24 hours after last loading dose
Pediatric Dosing Schedule

For pediatric patients, dosing of this compound is approved for two distinct age groups. For children 1 year of age and older, the intravenous formulation is indicated, while for those 6 years of age and older who weigh at least 16 kg, both intravenous and capsule formulations may be used. [4] The pediatric dosing follows the same loading and maintenance principle as adult dosing but is calculated based on body weight. [4] It is important to note that the maximum individual dose for any pediatric patient should not exceed 372 mg for any loading or daily maintenance administration. [4]

Dosing calculations for pediatric patients are weight-based, with the loading dose consisting of 10 mg/kg (equivalent to 5.4 mg/kg of isavuconazole) administered every 8 hours for six doses (48 hours). The maintenance dose is then 10 mg/kg (5.4 mg/kg isavuconazole) once daily, starting 12-24 hours after the last loading dose. [4] For patients who cannot swallow capsules, the intravenous formulation may be administered via nasogastric tube to those ≥6 years of age and weighing ≥16 kg. [4] When using multiple 74.5 mg capsules to achieve a dose, it is important to note that five 74.5 mg CRESEMBA capsules are equivalent to two 186 mg CRESEMBA capsules. [4]

Table 2: Pediatric Dosing Regimen for this compound

Parameter Loading Dose Maintenance Dose Administration Notes
Dose Calculation 10 mg/kg this compound (5.4 mg/kg isavuconazole) every 8 hours 10 mg/kg this compound (5.4 mg/kg isavuconazole) once daily Start maintenance 12-24 hours after last loading dose
Maximum Dose 372 mg per individual dose 372 mg per individual dose Applies to all pediatric patients
Age Restrictions IV: ≥1 year; Capsules: ≥6 years and ≥16 kg IV: ≥1 year; Capsules: ≥6 years and ≥16 kg NG tube administration: ≥6 years and ≥16 kg

Pharmacokinetic Profile

Absorption and Distribution

This compound demonstrates favorable pharmacokinetic properties that support its clinical utility. The drug exhibits 98% absolute bioavailability following oral administration, which is notably high compared to other azole antifungals. [5] This high bioavailability contributes to predictable exposure and minimizes interpatient variability. The time to reach maximum plasma concentration (Tmax) is typically 2-3 hours after single and multiple oral doses, and importantly, administration with or without food does not significantly affect absorption. [5] For patients who cannot swallow capsules, nasogastric tube administration provides exposure similar to the oral capsule, maintaining the pharmacokinetic advantages. [5]

Distribution characteristics of isavuconazole include extensive tissue penetration with a mean steady-state volume of distribution of approximately 450 liters, indicating widespread distribution throughout body tissues. [5] The drug is highly protein-bound (>99%), predominantly to albumin, which influences both its volume of distribution and the fact that it is not significantly removed by hemodialysis. [4] [5] The extensive distribution is particularly advantageous for treating invasive fungal infections that often involve deep-seated tissue sites beyond the bloodstream.

Metabolism and Excretion

The metabolic pathway of this compound involves rapid hydrolysis in blood by esterases to the active moiety isavuconazole and an inactive cleavage product. [5] The active metabolite isavuconazole is subsequently metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, with further processing by uridine diphosphate-glucuronosyltransferases (UGT). [5] This metabolic profile is significant for anticipating drug-drug interactions, particularly with strong inhibitors or inducers of CYP3A4.

Elimination pathways of isavuconazole were characterized in radiolabeled studies, which found that following oral administration, 46.1% of the radioactive dose was recovered in feces and 45.5% in urine. [5] Notably, renal excretion of unchanged isavuconazole accounts for less than 1% of the administered dose, which explains why no dose adjustment is necessary for renal impairment, including end-stage renal disease. [5] The mean plasma half-life of approximately 130 hours supports once-daily dosing during the maintenance phase. [5]

Table 3: Pharmacokinetic Parameters of Isavuconazole at Steady State

Parameter 186 mg Capsules (n=37) 372 mg Capsules (n=32) Clinical Significance
Cmax (mg/L) 7.5 (SD 1.9) 20.0 (SD 3.6) Dose-proportional increase
Tmax (h) 3.0 (2.0-4.0) 4.0 (2.0-4.0) Consistent absorption time
AUC (mg•h/L) 121.4 (SD 35.8) 352.8 (SD 72.0) Proportional exposure
Half-life (h) 130 (population estimate) 130 (population estimate) Supports once-daily dosing

Formulation and Administration Protocols

Intravenous Formulation

The intravenous formulation of this compound is a water-soluble product that offers an important administration option for patients who cannot tolerate oral medications. [4] Unlike some other azole antifungals, the IV formulation does not contain cyclodextrin, eliminating the need for dose adjustment in patients with renal impairment. [4] This represents a significant advantage for critically ill patients who may experience fluctuating renal function. Preparation requires reconstitution and dilution in 250 mL of a compatible diluent (0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP), and administration must occur through an infusion set with an in-line filter (pore size 0.2-1.2 micron). [4]

Infusion protocols specify that the IV formulation should be administered over a minimum of 1 hour to reduce the risk of infusion-related reactions. [4] It is critical not to administer as an IV bolus injection, and CRESEMBA should not be infused simultaneously with other IV medications. [4] IV lines must be flushed with 0.9% sodium chloride injection, USP, or 5% dextrose injection, USP, prior to and after infusion of CRESEMBA. [4] Additionally, after dilution, unnecessary vibration or vigorous shaking of the solution should be avoided, and the pneumatic transport system should not be used, as these mechanical disturbances may promote precipitate formation. [4]

Oral Formulation

The capsule formulation provides flexibility for patients who can tolerate oral medications and is particularly valuable for step-down therapy or completion of treatment in the outpatient setting. CRESEMBA capsules should be swallowed whole and not chewed, crushed, dissolved, or opened, as this could compromise the delivery of the active ingredient. [4] The capsules can be taken without regard to meals, which enhances adherence and convenience for patients. [4] The bioequivalence between the IV and oral formulations allows for seamless transition between administration routes without requiring additional loading doses. [4]

For special populations, specifically those with feeding tubes, the intravenous formulation may be administered via nasogastric tube for patients ≥6 years of age and weighing ≥16 kg. [4] It is important to note that the capsules should not be administered through a nasogastric tube. [4] After NG tube administration of the IV formulation, the tube should be flushed with three rinses of 5 mL of Water for Injection, USP, to ensure complete delivery of the dose. [4] This approach maintains the exposure benefits while accommodating patients with functional gastrointestinal tracts who cannot swallow capsules.

Clinical Guidelines and Therapeutic Positioning

Place in Therapy

Current clinical guidelines position isavuconazole as a first-line option for the treatment of invasive aspergillosis. The 2023 appraisal of guidelines revealed that voriconazole and isavuconazole are currently recommended as primary therapeutic choices for this indication. [1] This recommendation reflects the evolving evidence base that has accumulated since the approval of isavuconazole, including its demonstrated efficacy and safety profile in comparative trials. The positioning in guidelines is particularly significant as it influences institutional protocols and reimbursement policies.

The supporting evidence for isavuconazole in invasive aspergillosis includes a pivotal phase 3 clinical trial that demonstrated its non-inferiority to voriconazole. [2] Additional studies have shown that isavuconazole may be associated with fewer drug-related adverse events and lower discontinuation rates due to toxicity compared to some other azoles. [2] The predictable pharmacokinetics of isavuconazole, with minimal need for therapeutic drug monitoring in most patients, further supports its utility in both inpatient and outpatient settings. [5]

Combination Therapy Approaches

The role of combination antifungal therapy for invasive aspergillosis continues to evolve, with recent guidelines offering conditional recommendations for this approach. The 2024 American Thoracic Society guideline provides a conditional recommendation for patients with proven or probable invasive pulmonary aspergillosis to receive either initial combination therapy with a mold-active triazole plus an echinocandin or initial mold-active triazole monotherapy. [3] This recommendation acknowledges the limited evidence base while recognizing that certain high-risk patients might benefit from more aggressive initial therapy.

Considerations for combination therapy should include the patient's underlying immune status, severity of infection, and presence of extrapulmonary disease. The potential for additive toxicity and drug interactions must be carefully weighed against possible benefits. When combination therapy is employed, close monitoring of liver function tests and drug levels (for interacting medications) is essential. The optimal duration of combination therapy remains undefined, though many experts transition to monotherapy after initial clinical stabilization, particularly if immune reconstitution has occurred.

Safety and Tolerability

Adverse Event Profile

The safety profile of this compound has been characterized in clinical trials involving both adult and pediatric patients. In adults, the most frequently reported adverse reactions include nausea (26%), vomiting (25%), diarrhea (22%), headache (17%), elevated liver chemistry tests (16%), hypokalemia (14%), constipation (13%), dyspnea (12%), cough (12%), peripheral edema (11%), and back pain (10%). [4] These adverse events were generally manageable and infrequently led to treatment discontinuation.

In pediatric patients, the adverse reaction profile is somewhat distinct, with the most common events being diarrhea (26%), abdominal pain (23%), vomiting (21%), elevated liver chemistry tests (18%), rash (14%), nausea (13%), pruritus (13%), and headache (12%). [4] Overall, the safety profile in pediatric patients is similar to that observed in adults, with serious adverse reactions being uncommon in both populations. The adverse reactions that most frequently led to permanent discontinuation in clinical trials included confusional state, acute renal failure, increased blood bilirubin, convulsion, dyspnea, epilepsy, respiratory failure, and vomiting, though all occurred in ≤0.7% of patients. [4]

Important Drug Interactions

Isavuconazole's metabolism via CYP3A4 creates the potential for significant drug-drug interactions that must be carefully considered in clinical practice. Contraindicated combinations include coadministration with strong CYP3A4 inhibitors such as ketoconazole or high-dose ritonavir (400 mg every 12 hours), as these can significantly increase plasma concentrations of isavuconazole. [4] Similarly, strong CYP3A4 inducers such as rifampin, carbamazepine, St. John's wort, or long-acting barbiturates are also contraindicated due to their potential to substantially decrease isavuconazole concentrations, potentially leading to therapeutic failure. [4]

Additional precautions include awareness that isavuconazole shortens the QTc interval in a concentration-related manner, leading to its contraindication in patients with familial short QT syndrome. [4] Unlike some other azoles that prolong the QT interval, this unique effect of isavuconazole may be advantageous for patients at risk for arrhythmias, though it still requires careful consideration when administering to patients with underlying cardiac conditions. Therapeutic drug monitoring is not routinely recommended for isavuconazole, unlike some other azole antifungals, due to its more predictable pharmacokinetic profile. [6]

Experimental and Research Applications

Pharmacokinetic Studies

Research investigations have expanded our understanding of this compound's pharmacokinetic properties across different populations. A 2022 study in healthy adult Japanese subjects found that clearance was lower in this population compared to predominantly White populations but similar to other non-Japanese Asian populations. [7] Despite these ethnic differences, the plasma isavuconazole concentrations observed in Japanese subjects remained within the range established in the pivotal phase 3 study, with no relationship identified between exposure and either efficacy or safety outcomes. [7]

Animal model investigations have provided additional insights into the pharmacokinetic behavior of isavuconazole. A 2024 study in healthy dogs demonstrated that both oral and intravenous administration achieved plasma levels comparable to human therapeutic targets when properly administered. [2] The study reported a median maximum isavuconazole peak plasma concentration of 3,876.5 ng/mL following oral administration, with peak levels reached at approximately 1.3 hours. [2] The half-life was calculated at 9.4 and 14.0 hours for oral and intravenous routes, respectively, in the canine model. [2]

Administration Protocol Visualizations

G Start Patient Diagnosis FormulationDecision Formulation Selection Start->FormulationDecision IVPath IV Formulation FormulationDecision->IVPath Unable to take PO OralPath Oral Formulation FormulationDecision->OralPath Able to swallow capsules IVPrep Reconstitute in 250mL compatible diluent IVPath->IVPrep OralAdmin Swallow capsules whole With or without food OralPath->OralAdmin IVAdmin Administer via in-line filter over minimum 1 hour IVPrep->IVAdmin IVSwitch Transition to oral when appropriate IVAdmin->IVSwitch Maintenance Continue maintenance therapy until infection resolution IVSwitch->Maintenance OralAdmin->Maintenance

Diagram 1: this compound Administration Workflow - This flowchart illustrates the decision pathway for formulation selection and administration protocols for both IV and oral routes, including the option to transition between formulations.

G Isavuconazonium This compound (Prodrug) Esterases Plasma Esterases Isavuconazonium->Esterases Hydrolysis Isavuconazole Isavuconazole (Active Metabolite) Esterases->Isavuconazole Rapid Conversion CYP3A4 CYP3A4/3A5 Metabolism Isavuconazole->CYP3A4 Primary Pathway Metabolites Inactive Metabolites CYP3A4->Metabolites Oxidation/Glucuronidation Excretion Excretion Metabolites->Excretion Feces (46.1%) Urine (45.5%) Inhibitors Strong CYP3A4 Inhibitors (Contraindicated) Inhibitors->CYP3A4 Increased Exposure Inducers Strong CYP3A4 Inducers (Contraindicated) Inducers->CYP3A4 Decreased Exposure

Diagram 2: Metabolic Pathway and Key Interactions - This visualization depicts the metabolic conversion of the prodrug to active moiety and highlights critical drug interaction points that impact isavuconazole exposure.

Conclusion

This compound represents an important advancement in the antifungal armamentarium for invasive aspergillosis, offering predictable pharmacokinetics, flexible administration options, and a generally favorable safety profile. The well-defined dosing regimen, with its loading and maintenance phases, ensures rapid achievement of therapeutic levels followed by sustained exposure. The bioequivalence between IV and oral formulations facilitates seamless transitions across care settings, supporting both initial management in hospitalized patients and completion of therapy in the outpatient setting. As clinical experience continues to accumulate and further research elucidates its role in combination regimens and special populations, this compound remains a valuable therapeutic option for this serious fungal infection.

References

Isavuconazonium sulfate loading dose administration

Author: Smolecule Technical Support Team. Date: February 2026

Recommended Dosing Regimens

The loading dose is consistent for both approved indications, invasive aspergillosis (IA) and invasive mucormycosis (IM), in adults and pediatric patients [1] [2]. Maintenance doses begin 12 to 24 hours after the final loading dose [1] [2].

Population Route Loading Dose Regimen Maintenance Dose Regimen
Adults [1] [2] IV or Oral 372 mg every 8 hours for 6 doses (48 hours total) 372 mg once daily

| Pediatric Patients (1 to <18 years) [2] | IV or Oral* | 10 mg/kg (max. 372 mg) every 8 hours for 6 doses | 10 mg/kg (max. 372 mg) once daily |

*Oral capsules are for patients ≥6 years of age and weighing ≥16 kg [2].

Formulation and Administration Protocols

Isavuconazonium sulfate is a prodrug available in bioequivalent intravenous (IV) and oral (PO) formulations, allowing for seamless transition between routes without an additional loading dose [3] [2].

Intravenous (IV) Administration Protocol

Key Design Feature: The IV formulation is water-soluble and does not contain cyclodextrin, eliminating the need for dose adjustment in patients with renal impairment [3] [2].

Reconstitution and Dilution [1] [2]

  • Reconstitute each vial with 5 mL of sterile water for injection, resulting in a concentrate containing 74.5 mg/mL of this compound.
  • Dilute the reconstituted solution immediately in a 250 mL bag of compatible diluent (0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP).

Infusion Procedure [1] [2]

  • Administer via a peripheral or central line using an infusion set with an in-line filter (pore size 0.2 to 1.2 micron).
  • Infuse over a minimum of 1 hour to reduce the risk of infusion-related reactions.
  • Flush the IV line before and after administration with a compatible fluid.
  • Do not administer with or mix with any other intravenous medications.

Stability [1]

  • Use the diluted solution within 6 hours at room temperature or within 24 hours if refrigerated (2°C to 8°C).
Oral Administration Protocol

Key Design Feature: The oral formulation has 98% absolute bioavailability and can be taken with or without food, providing significant administration flexibility [3] [2].

Capsule Administration [1] [2]

  • Swallow capsules whole; do not chew, crush, dissolve, or open.

Nasogastric (NG) Tube Administration [1] [2]

  • Reconstitute one vial as for IV administration.
  • Draw up the required dose using a syringe and administer via the NG tube within 1 hour of reconstitution.
  • Follow the dose with three 5 mL rinses of water for injection to ensure complete delivery.

Pharmacokinetic Profile and Rationale

The loading dose regimen is designed to rapidly achieve steady-state concentrations of the active antifungal, isavuconazole.

G Prodrug This compound (Prodrug, Administered) Hydrolysis Rapid Hydrolysis in Blood by Esterases ActiveDrug Isavuconazole (Active Moiet y) Hydrolysis->ActiveDrug Distribution Extensive Distribution Vd ≈ 450 L, >99% Protein Bound ActiveDrug->Distribution Metabolism Metabolism Primarily by CYP3A4/5, UGT ActiveDrug->Metabolism Excretion Excretion Near equal fecal & urinary (<1% as parent drug) Metabolism->Excretion Prodrib Prodrib Prodrib->Hydrolysis

Key PK Parameters [3] [4] [5]

  • Absorption: Peak plasma concentration (T~max~) occurs 2-4 hours after oral dosing.
  • Half-life: The mean plasma half-life is approximately 130 hours, supporting once-daily maintenance dosing.
  • Clearance: Mean clearance is 2.36 L/h, with studies showing it is about 36% lower in Asian subjects compared to Caucasians [4].
  • Elimination: Eliminated nearly equally in feces (46.1%) and urine (45.5%), with less than 1% of the administered dose excreted renally as unchanged isavuconazole [3].

Experimental and Clinical Methodology

For researchers designing preclinical or clinical studies, the following methodologies are foundational.

Population Pharmacokinetic (PPK) Modeling

Source Data: A seminal PPK model was developed using data pooled from nine Phase 1 studies and the Phase 3 SECURE trial, comprising 421 individuals and over 6,363 drug concentration measurements [4].

Model Structure: A two-compartment model with a Weibull absorption function and first-order elimination best described the plasma concentration-time data [4].

Key Covariates: The final model identified that:

  • Ethnicity was a significant covariate on clearance (36% lower in Asians).
  • No clinically relevant PK differences were found between healthy subjects and patients with invasive fungal infections [3] [4].

Application: This model is used for Monte Carlo simulations to determine the probability of target attainment (PTA) against various MICs [4].

Clinical Trial Dosing Protocol (Pediatric)

Study Design: A Phase 2, open-label, multicenter study (NCT03816176) investigated isavuconazole in patients aged 1 to <18 years with invasive mold disease [6].

Dosing:

  • Loading Dose: 10 mg/kg (max 372 mg) of this compound every 8 hours for 6 doses.
  • Maintenance Dose: 10 mg/kg (max 372 mg) once daily.

Outcome: The study concluded that the 10 mg/kg dose met pre-defined exposure targets, with exposures consistent with those in adults. Simulations suggested that a 15 mg/kg dose could further improve exposures in children aged 1 to <3 years [6].

Important Safety and Compatibility Notes

  • No Routine Dose Adjustments are required for patients with any degree of renal impairment (including ESRD on hemodialysis) or mild-to-moderate hepatic impairment (Child-Pugh Class A and B) [3] [1] [2].
  • Contraindications: Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) is contraindicated. It is also contraindicated in patients with familial short QT syndrome [3].
  • Drug Interactions: Isavuconazole is a moderate CYP3A4 inhibitor; closely monitor concentrations of concomitant drugs like sirolimus and tacrolimus [5].

Conclusion

The loading dose regimen for this compound—372 mg every 8 hours for 6 doses in adults, or weight-based for pediatrics—is a critical component for achieving rapid therapeutic levels. Its predictable pharmacokinetics, bioequivalent formulations, and well-defined administration protocols make it a robust option in antifungal therapy development.

References

Isavuconazonium sulfate in vivo efficacy models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Key Protocols

Antifungal Mechanism

Isavuconazole, the active moiety of isavuconazonium sulfate, is a broad-spectrum triazole antifungal. It inhibits the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51). This enzyme is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane. Inhibition leads to the accumulation of toxic methylated sterols and disrupts membrane structure and function, ultimately resulting in fungal cell death [1] [2].

The following diagram illustrates the prodrug activation and antifungal mechanism of this compound:

G Start This compound (Prodrug, Water-soluble) A Administration (Oral or Intravenous) Start->A B Esterase-Mediated Hydrolysis (in Plasma) A->B C Isavuconazole (Active Metabolite) B->C D Inhibition of Fungal CYP51 (Lanosterol 14α-demethylase) C->D E Disrupted Ergosterol Synthesis D->E F Accumulation of Toxic Sterols E->F G Fungal Cell Membrane Disruption F->G H Fungal Cell Death G->H

Detailed Experimental Protocols

1. In Vivo Model of Invasive Pulmonary Aspergillosis (IPA)

This protocol is based on studies conducted in persistently neutropenic rabbits [3] [2].

  • Objective: To evaluate the efficacy of isavuconazole in reducing mortality and fungal burden in a disseminated model of invasive aspergillosis.
  • Materials:
    • Animals: New Zealand White rabbits.
    • Pathogen: Aspergillus fumigatus conidia.
    • Drug: this compound for intravenous injection.
  • Methods:
    • Immunosuppression: Render rabbits neutropenic with cytarabine.
    • Infection: Inoculate via intratracheal administration of A. fumigatus conidia.
    • Treatment:
      • Group 1: Isavuconazole treatment (human-equivalent dosing regimen).
      • Group 2: Vehicle control.
      • Treatment should begin a defined period post-infection.
    • Monitoring & Endpoint Assessment:
      • Survival: Monitor mortality daily.
      • Fungal Burden: Quantify residual fungal load in target organs (e.g., lungs) by colony-forming units (CFU).
      • Serum Biomarker: Track serum galactomannan index (GMI) kinetics as a biomarker of infection [2].
      • Pharmacokinetics: Collect plasma samples at predetermined time points to determine drug exposure.

2. Clinical Efficacy Assessment for Mucormycosis (VITAL Study Protocol)

The efficacy of this compound for invasive mucormycosis in humans was established in a Phase 3, open-label, non-comparative trial (the VITAL study) [4].

  • Objective: To evaluate the safety and efficacy of isavuconazole in the treatment of invasive mucormycosis.
  • Study Design:
    • Phase: 3.
    • Design: Open-label, non-comparative.
    • Population: 37 patients with proven or probable invasive mucormycosis per EORTC/MSG criteria (the mITT-Mucorales population).
  • Intervention:
    • Dosage: this compound (equivalent to 200 mg isavuconazole) administered as a loading dose every 8 hours for 6 doses, followed by a once-daily maintenance dose.
    • Formulation: Intravenous or oral capsules.
    • Duration: Median treatment duration varied by subgroup (33-102 days) [4].
  • Primary Efficacy Endpoint: All-cause mortality through Day 42. Patients were stratified as receiving therapy as primary, refractory, or intolerant treatment [4].
  • Key Results:
    • All-cause mortality through Day 42 was 33% (7/21) in the primary therapy group [4].

Pharmacokinetic/Pharmacodynamic (PK/PD) Data Analysis

The establishment of breakpoints for Aspergillus fumigatus was primarily based on Probability of Target Attainment (PTA) analyses. The following table summarizes the key PK/PD relationship that supports the CLSI and FDA-recognized breakpoints [3].

Isavuconazole MIC (mcg/mL) Probability of Target Attainment (PTA) Interpretive Category
≤ 1 ≥ 90% Susceptible (S)
2 ~75% Intermediate (I)
≥ 4 < 20% Resistant (R)

The supporting evidence indicates that the approved dosing regimen provides sufficient drug exposure to achieve a high likelihood of treatment success for isolates with MICs ≤ 1 mcg/mL. The PK/PD index (AUC/MIC ratio) best correlated with efficacy in animal models of invasive aspergillosis and disseminated candidiasis [3] [2].

Research Applications and Workflow

For researchers designing studies, the following workflow outlines the key steps from in vivo modeling to clinical breakpoint application:

G A In Vivo Model Establishment (e.g., Neutropenic Rabbit IPA Model) B PK/PD Analysis & Target Attainment A->B C Clinical Trial Correlation (SECURE & VITAL Trials) B->C D Breakpoint Derivation & Recognition (CLSI & FDA) C->D

Key Considerations for Researchers

When working with this compound in preclinical and clinical development, consider these factors:

  • Model Limitations: The immunocompetent mouse model used in some PK/PD analyses may not fully represent the immunocompromised patient population typically affected by invasive fungal infections [3].
  • Clinical Correlation: While in vivo models are critical, clinical outcome data remains essential. The FDA recognition of breakpoints was based on the totality of evidence from MIC distributions, PK/PD data, Cyp51A mutations, and clinical outcomes, despite limited clinical datasets [3].
  • Safety Profile: Compared to voriconazole, isavuconazole is associated with a significantly lower incidence of drug-related adverse events and hepatotoxicity, which is a key consideration for clinical use [1] [5] [6]. Unlike some other azoles, it causes dose-dependent QTc interval shortening rather than prolongation [1].

References

Application Notes and Protocols: Isavuconazonium Sulfate for Acanthamoeba Keratitis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Acanthamoeba keratitis (AK) is a severe, potentially blinding corneal infection caused by ubiquitous free-living amoebae of the Acanthamoeba genus. The infection poses significant therapeutic challenges due to the organism's biphasic life cycle, featuring a vegetative trophozoite form and a highly resilient cyst form [1] [2]. Current standard therapies primarily rely on topical disinfectants such as polyhexamethylene biguanide (PHMB) and chlorhexidine, which are non-specific and exhibit inherent cytotoxicity, limiting their tolerability and efficacy [3]. Furthermore, treatment failures occur in approximately 10% of cases, often leading to recurrent infections due to persistent cysts [4] [3].

Isavuconazonium sulfate, the prodrug of the antifungal agent isavuconazole, has emerged as a promising therapeutic candidate for AK. It is metabolized by plasma esterases into the active moiety isavuconazole, which potently inhibits the enzyme sterol 14-α-demethylase (CYP51), a key component in the ergosterol biosynthesis pathway of Acanthamoeba [3]. These application notes consolidate the experimental data and protocols for evaluating the amebicidal and cysticidal activities of this compound, providing researchers with a framework for its application in AK therapeutic development.

Pathogenesis of Acanthamoeba Keratitis and Therapeutic Targets

The pathogenesis of AK initiates with the adhesion of trophozoites to the corneal epithelium, a critical step mediated by a mannose-binding protein (MBP) that interacts with mannosylated glycoproteins on the host cell surface [5]. Following adhesion, trophozoites induce cytopathic effects through the secretion of various proteases, leading to epithelial cell death, degradation of the basement membrane, and stromal invasion [5] [6]. Under adverse conditions, such as antimicrobial exposure, trophozoites differentiate into dormant cysts characterized by a double-layered cell wall rich in cellulose and proteins, conferring extreme resistance to treatment [1] [7].

The following diagram illustrates the pathogenesis of AK and the points of therapeutic intervention:

G EnvironmentalSource Environmental Acanthamoeba (Water, Soil) ContactLens Contaminated Contact Lens EnvironmentalSource->ContactLens CornealAdhesion 1. Corneal Adhesion (MBP-Mannose Interaction) ContactLens->CornealAdhesion TrophozoiteInvasion 2. Trophozoite Invasion & Protease Secretion CornealAdhesion->TrophozoiteInvasion TissueDamage 3. Stromal Invasion & Tissue Damage TrophozoiteInvasion->TissueDamage Encystment 4. Encystment (Drug Resistance) TrophozoiteInvasion->Encystment Adverse Conditions MBP_Inhibition MBP Inhibition (e.g., Mannose) MBP_Inhibition->CornealAdhesion Blocks CYP51_Inhibition CYP51 Inhibition (Isavuconazole) CYP51_Inhibition->TrophozoiteInvasion Kills Trophozoites CYP51_Inhibition->Encystment Prevents Excystment Biguanides Membrane-Targeting Biguanides (PHMB) Biguanides->TrophozoiteInvasion Kills Trophozoites

Diagram Title: AK Pathogenesis and Therapeutic Intervention Points

Quantitative Efficacy Profiling of this compound

Amebicidal Activity Against Trophozoites

The amebicidal activity of this compound was evaluated against trophozoites of three Acanthamoeba T4 genotype strains, demonstrating potent, low nanomolar efficacy [4].

Table 1: Amebicidal Activity (EC₅₀) of this compound Against Acanthamoeba Trophozoites

Strain This compound EC₅₀ (μM) Chlorhexidine EC₅₀ (μM) PHMB EC₅₀ (μM) Potency Fold-Improvement vs. Chlorhexidine
Ma 0.001 1.7 7.2 1,700x
CDC:V240 0.037 1.1 11.8 30x
MEEI 0184 0.024 1.0 4.6 42x
Cysticidal Activity and Prevention of Excystation

Cysticidal activity was assessed by treating mature cysts with this compound and monitoring for excystation after 7 days in growth media [4].

Table 2: Cysticidal Activity (MCC) of this compound Against Acanthamoeba Cysts

Strain Mean MCC (μM) 95% Lower CL (μM) 95% Upper CL (μM)
Ma 167.1 143.5 190.7
CDC:V240 136.0 124.6 147.4
MEEI 0184 187.5 182.5 192.5

MCC: Minimum Cysticidal Concentration; CL: Confidence Limit

Experimental Protocols

Protocol 1: Assessment of Amebicidal Activity Using ATP-Bioluminescence Assay

Principle: This protocol utilizes the CellTiter-Glo luminescent assay to quantify viable trophozoites based on intracellular ATP levels, which correlate with cell viability [3].

Materials:

  • Acanthamoeba trophozoites of T4 genotype (e.g., Ma, CDC:V240, MEEI 0184)
  • This compound serial dilutions (typically 50 μM to 0.006 nM)
  • CellTiter-Glo reagent (Promega)
  • 96-well white-walled microplates
  • Luminometer

Procedure:

  • Parasite Culture: Maintain trophozoites in axenic culture (e.g., PYG medium) at 30°C.
  • Inoculation: Seed 96-well plates with 5 × 10³ trophozoites/well in 100 μL medium.
  • Drug Exposure: Add serial dilutions of this compound (0.006 nM - 50 μM final concentration). Include vehicle controls (DMSO ≤0.5%).
  • Incubation: Incubate plates for 48 hours at 30°C.
  • Viability Assessment:
    • Equilibrate plates to room temperature for 30 minutes.
    • Add 100 μL CellTiter-Glo reagent to each well.
    • Mix contents for 2 minutes on an orbital shaker.
    • Allow stable luminescence signal development (10 minutes incubation).
    • Record luminescence using a plate-reading luminometer.
  • Data Analysis:
    • Normalize luminescence values: (Drug-treated/Vehicle control) × 100.
    • Calculate EC₅₀ values using four-parameter nonlinear regression.
Protocol 2: Determination of Cysticidal Activity

Principle: This protocol evaluates the ability of this compound to prevent excystation of mature cysts, assessing cysticidal potential [4].

Materials:

  • Mature Acanthamoeba cysts (prepared by nutrient starvation)
  • This compound at high concentrations (100-200 μM range)
  • PYG growth medium
  • 96-well tissue culture plates
  • Inverted microscope

Procedure:

  • Cyst Preparation: Induce encystment by transferring trophozoites to non-nutrient medium. Incubate for 7-14 days until >95% encystment is confirmed microscopically.
  • Cyst Treatment:
    • Dispense cysts into 96-well plates (∼500 cysts/well).
    • Treat with this compound (100-200 μM in 10 μM increments).
    • Include positive control (vehicle alone) and negative control (empty well).
    • Incubate for 24-48 hours at 30°C.
  • Recovery Phase:
    • Carefully remove drug-containing medium.
    • Wash cysts twice with sterile phosphate-buffered saline.
    • Add fresh PYG growth medium (200 μL/well).
    • Incubate for 7 days at 30°C.
  • Excystation Assessment:
    • Examine wells daily using an inverted microscope.
    • Score for trophozoite emergence and proliferation.
    • The Minimum Cysticidal Concentration (MCC) is defined as the lowest drug concentration preventing excystation by day 7.
Protocol 3: Combination Therapy Assessment

Principle: This protocol evaluates potential synergistic effects between this compound and standard therapies like PHMB against Acanthamoeba cysts [4].

Materials:

  • Mature Acanthamoeba cysts
  • This compound dilutions
  • PHMB dilutions
  • Combination treatments (isavuconazonium + PHMB)
  • 96-well tissue culture plates
  • Inverted microscope

Procedure:

  • Cyst Preparation: Follow Protocol 2, Step 1.
  • Combination Treatment:
    • Prepare monotherapy controls: this compound alone and PHMB alone.
    • Prepare combination treatments: this compound + PHMB at various ratios.
    • Treat cysts with each condition for 24-48 hours.
  • Recovery and Assessment:
    • Follow Protocol 2, Steps 3-4.
    • Qualitatively assess excystation after 7 days.
    • Compare combination effects to monotherapies.

Interpretation: Note that isavuconazonium (20.52 μM) combined with PHMB (40.41 μM) showed minimal excystation similar to PHMB monotherapy, indicating no antagonism but limited synergy [4].

The experimental workflow for the complete evaluation of this compound is summarized below:

G Start Start Evaluation TrophAssay Trophozoite Amebicidal Activity Assay Start->TrophAssay CystAssay Cysticidal Activity & Excystment Prevention TrophAssay->CystAssay EC50 EC₅₀ Determination (Nanomolar Range) TrophAssay->EC50 ComboAssay Combination Therapy Assessment CystAssay->ComboAssay MCC MCC Determination (Micromolar Range) CystAssay->MCC SynergyCheck Synergy/Antagonism Assessment ComboAssay->SynergyCheck DataAnalysis Data Analysis & Interpretation EC50->DataAnalysis MCC->DataAnalysis SynergyCheck->DataAnalysis

Diagram Title: Experimental Workflow for Drug Efficacy Evaluation

Mechanism of Action

This compound functions as a prodrug that is rapidly hydrolyzed by plasma esterases, particularly butyrylcholinesterase, to release the active moiety isavuconazole [4]. Isavuconazole potently inhibits the Acanthamoeba enzyme sterol 14-α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis. Inhibition of CYP51 disrupts membrane integrity and cellular processes, leading to trophozoite death and prevention of cyst excystation [3].

The differential sensitivity between trophozoites (nanomolar EC₅₀) and cysts (micromolar MCC) reflects the metabolic dormancy and physical barrier presented by the double-layered cyst wall, composed of approximately 35% cellulose, 33% protein, and 4-6% lipid [7].

Discussion and Future Perspectives

The experimental profiling of this compound reveals a compelling efficacy profile against Acanthamoeba, with exceptional potency against trophozoites and moderate activity against cysts. While current data indicate no antagonism when combined with PHMB, robust synergistic effects have not been observed [4]. This suggests that combination therapy may not significantly reduce required dosing concentrations for cyst eradication.

Key research gaps requiring further investigation include:

  • Ocular Pharmacokinetics: Determination of whether this compound can be effectively metabolized to isavuconazole within the ocular environment [4].
  • Topical Formulation Development: Creation of stable, bioavailable topical formulations capable of achieving therapeutic concentrations at the corneal site of infection.
  • Cyst Penetration Enhancement: Exploration of strategies to improve drug penetration through the resilient cyst wall.
  • Novel Combination Regimens: Investigation of alternative drug combinations that might yield true synergistic effects against both trophozoites and cysts.

The repurposing of this compound represents a targeted, mechanism-based approach to AK therapy, potentially offering improved tolerability and efficacy compared to current non-specific disinfectant-based regimens.

References

Comprehensive Application Notes and Protocols: Isavuconazonium Sulfate for Mucormycosis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Isavuconazonium sulfate is a prodrug of the active antifungal agent isavuconazole, representing a broad-spectrum triazole antifungal approved for the treatment of invasive mucormycosis and invasive aspergillosis. The drug received FDA approval in March 2015 and has since become an important therapeutic option for these life-threatening fungal infections, particularly in cases where first-line treatments are unsuitable or when oral step-down therapy is required. [1] [2]

The molecular mechanism of isavuconazole involves inhibition of cytochrome P450-dependent lanosterol 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to alterations in membrane structure and function, ultimately resulting in fungal cell death. The drug's chemical structure includes a side arm that optimally positions the triazole ring within the binding pocket of the fungal CYP51 protein, conferring broader antifungal activity compared to other azoles. [3] [4]

Table: Key Pharmacological Properties of this compound

Property Characteristics Clinical Significance
Active Molecule Isavuconazole Potent triazole antifungal
Prodrug This compound Water-soluble for both IV and oral formulations
Mechanism Lanosterol 14α-demethylase inhibition Disrupts ergosterol biosynthesis
Spectrum Broad-spectrum vs. yeasts, molds, dimorphic fungi Active against Mucorales, Aspergillus, Candida
Bioavailability ~98% Not affected by food, gastric pH, or mucositis

Clinical Efficacy and Trial Data

Key Clinical Trials

The VITAL study (NCT00634049) represents the pivotal clinical trial supporting isavuconazole's approval for mucormycosis. This Phase 3, single-arm, open-label trial investigated isavuconazole treatment in 37 patients with proven or probable mucormycosis from 34 centers worldwide. Patients received isavuconazole 200 mg (as its intravenous or oral prodrug) three times daily for six doses, followed by 200 mg daily until resolution, failure, or for ≥180 days. The primary endpoint was overall response determined by an independent data review committee. Results demonstrated that by day 42, 11% of patients achieved partial response, 43% had stable disease, 3% had disease progression, and 35% had died. A matched case-control analysis comparing primary isavuconazole treatment with amphotericin B-treated controls from the FungiScope Registry found similar day-42 all-cause mortality (33% vs. 41%, p=0.595), establishing isavuconazole as an effective alternative to amphotericin B. [5]

The SECURE trial (NCT00412893), a Phase 3 randomized double-blind study, demonstrated non-inferiority of isavuconazole to voriconazole for invasive mold disease caused primarily by Aspergillus, with a favorable safety profile. While this trial focused on aspergillosis, it provided important supporting evidence for isavuconazole's efficacy against invasive mold infections. [3]

Comparative Outcomes

A 2025 systematic review of 31 articles including 135 adult patients and 14 children with mucormycosis treated with isavuconazole provided additional real-world evidence. This comprehensive analysis reported mortality rates across different treatment strategies, with isavuconazole monotherapy associated with 24.6% mortality, compared to 32% for liposomal amphotericin B monotherapy, 6.6% for amphotericin B plus azole combination therapy, and 17.2% for posaconazole monotherapy. The review noted that isavuconazole use in combination therapies during the acute phase alongside liposomal amphotericin B or other triazoles, followed by long-term monotherapy via the oral route, yielded promising recovery rates. [6]

Table: Clinical Outcomes from Mucormycosis Treatment Studies

Treatment Regimen Patient Population Mortality Rate Study Type
Isavuconazole (primary) 21 patients (VITAL) 33% (day 42) Open-label trial
Amphotericin B (matched controls) 33 patients (FungiScope) 39% (day 42) Case-control analysis
Isavuconazole monotherapy Multiple studies (135 adults) 24.6% Systematic review
LAmB monotherapy Multiple studies 32% Systematic review
Amphotericin B + azole Multiple studies 6.6% Systematic review
Posaconazole monotherapy Multiple studies 17.2% Systematic review

Treatment Protocol and Clinical Application

Dosing and Administration

The recommended dosing regimen for this compound follows a loading dose-maintenance dose structure. The loading dose consists of 372 mg (equivalent to 200 mg of isavuconazole) administered every 8 hours for six doses, followed by a maintenance dose of 372 mg once daily. Both intravenous and oral formulations are available, with the same dosing applying to either route of administration. The treatment duration should continue until clinical resolution of the infection, evidenced by resolution of clinical signs and symptoms, radiographic improvement, and mycological eradication. The median treatment duration in clinical studies was 84 days (IQR 19-179), with some patients requiring extended therapy based on clinical response. [5] [7]

Switching between formulations (IV to oral or vice versa) does not require dose adjustment, which facilitates transition from inpatient to outpatient management. This is particularly valuable for mucormycosis, which often requires prolonged antifungal therapy. The high oral bioavailability (~98%) ensures consistent drug exposure regardless of administration route, and unlike some other azoles, absorption is not significantly impacted by food intake, gastric acid-suppressing medications, or the presence of mucositis. [3]

Patient Population and Selection Criteria

Isavuconazole is indicated for adult and pediatric patients with invasive mucormycosis, with the intravenous formulation approved for ages ≥1 year and capsules for patients ≥6 years who weigh ≥16 kg. The drug represents a particularly valuable option in several clinical scenarios:

  • Primary therapy for patients intolerant of amphotericin B formulations due to nephrotoxicity or infusion reactions
  • Step-down therapy following initial stabilization with liposomal amphotericin B
  • Refractory disease failing to respond to initial antifungal therapy
  • Patients with renal impairment where amphotericin B toxicity concerns are heightened

The VITAL study included patients with various forms of mucormycosis, with the most common sites being pulmonary (59%), sinus (43%), ocular (19%), central nervous system (16%), and bone (14%). The most frequently identified pathogens were Rhizopus oryzae and other Mucorales including Lichtheimia corymbifera, Mucor circinelloides, Rhizomucor pusillus, and various Rhizopus species. [5] [7]

Experimental Protocols and Methodologies

In Vitro Susceptibility Testing

Antifungal susceptibility testing for isavuconazole against Mucorales follows standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST). The protocol involves:

  • Isolate preparation: Fresh subcultures (24-72 hours old) on appropriate agar media
  • Inoculum standardization: 0.5-2.5 × 10^8 CFU/mL in saline, confirmed by spectrophotometer
  • Dilution series: Isavuconazole concentrations from 0.015-16 μg/mL in RPMI-1640 medium
  • Incubation: 35°C for 48-72 hours based on the method used
  • Endpoint determination: Minimum Inhibitory Concentration (MIC) defined as the lowest concentration showing ≥50% growth inhibition

While CLSI has established breakpoints for isavuconazole against Aspergillus fumigatus (S≤1, I=2, R≥4 mcg/mL), specific breakpoints for Mucorales have not been definitively established. The epidemiological cutoff value (ECV) for most Mucorales is 1-2 μg/mL, with isolates exhibiting MICs >2-4 μg/mL potentially harboring resistance mechanisms. [1]

In Vivo Efficacy Models

Experimental animal models of mucormycosis have been developed to evaluate isavuconazole efficacy and establish pharmacokinetic/pharmacodynamic (PK/PD) targets:

  • Immunosuppressed mouse model: Induction of neutropenia with cyclophosphamide and corticosteroids
  • Infection challenge: Intravenous or intratracheal inoculation with Mucorales suspension (typically 1-5×10^5 spores/mL)
  • Treatment groups: Isavuconazole administered at various doses (5-100 mg/kg/day) compared to positive (amphotericin B) and negative (untreated) controls
  • Endpoint assessment: Survival monitoring, fungal burden quantification in target organs (CFU/g tissue), histopathological evaluation

These models have demonstrated that the PK/PD index most correlated with efficacy is the area under the concentration-time curve to MIC ratio (AUC/MIC), with targets of >10-30 associated with maximal treatment effect. Probability of target attainment analyses suggests ≥90% PTA for MICs ≤1 mcg/mL, approximately 75% for MIC=2 mcg/mL, and <20% for MIC=4 mcg/mL with standard dosing. [1]

G Start Patient with Suspected Mucormycosis Diagnosis Diagnostic Confirmation • Histopathology with broad, non-septate hyphae • Culture and molecular identification • Imaging (CT/MRI) for extent Start->Diagnosis Decision Treatment Decision Point Diagnosis->Decision Primary Primary Therapy Options Decision->Primary LAMBB Liposomal Amphotericin B (5-10 mg/kg/day) Primary->LAMBB First-line ISAB Isavuconazole (372 mg IV/PO loading then daily) Primary->ISAB Intolerant/Contraindications LAmB Liposomal Amphotericin B (5-10 mg/kg/day) ISA Isavuconazole (372 mg IV/PO loading then daily) StepDown Step-Down Therapy After Clinical Stability ISA_Maintenance Isavuconazole (372 mg daily) StepDown->ISA_Maintenance Monitor Therapeutic Monitoring • Clinical response assessment • Serial imaging • Adverse event monitoring ISA_Maintenance->Monitor Surgical Surgical Intervention • Debridement of necrotic tissue • Repeat as needed Adjuvant Adjuvant Measures • Control underlying immunosuppression • Correct diabetic ketoacidosis • Iron chelation management Surgical->Adjuvant Adjuvant->Monitor LAMBB->StepDown LAMBB->Surgical ISAB->StepDown ISAB->Surgical

Figure 1: Clinical Management Algorithm for Mucormycosis - This workflow outlines the comprehensive approach to diagnosing and treating mucormycosis, including the role of isavuconazole as both primary and step-down therapy.

Safety Profile and Adverse Event Management

Isavuconazole demonstrates a favorable safety profile compared to other antifungal agents. Pooled data from clinical trials indicate the most common adverse events include nausea (26%), vomiting (25%), diarrhea (22%), headache (17%), elevated liver chemistry tests (16%), hypokalemia (14%), constipation (13%), dyspnea (12%), cough (12%), peripheral edema (11%), and back pain (10%). Only 0.5-0.7% of patients permanently discontinued treatment due to specific adverse events, including confusional state, acute renal failure, increased bilirubin, convulsion, dyspnea, epilepsy, respiratory failure, and vomiting. [3] [7]

Hepatic adverse drug reactions represent an important consideration, with elevations in ALT, AST, alkaline phosphatase, and total bilirubin reported in clinical trials. While these abnormalities were generally reversible and did not typically require discontinuation, cases of severe hepatic injury including hepatitis, cholestasis, and hepatic failure have been reported in patients with serious underlying medical conditions. Regular monitoring of liver function tests at baseline and during treatment is recommended, with discontinuation considered if clinical signs and symptoms consistent with liver disease develop that may be attributable to isavuconazole. [7]

Unique cardiac effects include QTc interval shortening, contrasting with the QTc prolongation associated with other azoles. In a study of 26 patients, 24 showed mean QTc interval decrease of 7.4±5.8%. While the clinical significance of this effect remains unclear, isavuconazole is contraindicated in patients with familial short QT syndrome. Additionally, infusion-related reactions including hypotension, dyspnea, chills, dizziness, paresthesia, and hypoesthesia have been reported during intravenous administration, necessiting discontinuation if these reactions occur. [3] [7]

Table: Isavuconazole Drug-Drug Interactions of Clinical Significance

Interacting Drug Class Examples Effect Management
Strong CYP3A4 Inhibitors Ketoconazole, high-dose ritonavir Significantly increased isavuconazole levels Contraindicated
Strong CYP3A4 Inducers Rifampin, carbamazepine, St. John's wort Significantly decreased isavuconazole levels Contraindicated
CYP3A4 Substrates Sirolimus, tacrolimus, cyclosporine Increased levels of these drugs Therapeutic drug monitoring recommended
Other CYP Substrates Colchicine, digoxin Increased toxicity risk Close monitoring and dose adjustment

Regulatory Status and Guidelines

The FDA approved this compound in March 2015 for the treatment of invasive aspergillosis and invasive mucormycosis based on the results of the SECURE and VITAL trials. The approval included both intravenous and oral formulations for adults, with subsequent extensions to pediatric populations. In January 2023, the Clinical and Laboratory Standards Institute (CLSI) established MIC breakpoints for isavuconazole against A. fumigatus sensu stricto (S≤1, I=2, R≥4 mcg/mL), which were subsequently recognized by the FDA. These breakpoints are specifically derived from sequence-confirmed isolates of A. fumigatus sensu stricto and are not applicable to other members of the A. fumigatus species complex. [1]

Treatment guidelines from various professional societies have incorporated isavuconazole into mucormycosis management algorithms:

  • The European Confederation of Medical Mycology (ECMM) guidelines recommend isavuconazole with moderate strength for mucormycosis treatment
  • Infectious Diseases Society of America (IDSA) guidelines recognize isavuconazole as an alternative for mucormycosis when amphotericin B is not feasible
  • Global guidelines generally position isavuconazole as a primary option for patients intolerant of or refractory to amphotericin B-based therapies, and as preferred oral step-down therapy after initial stabilization

The treatment landscape for mucormycosis continues to evolve, with recent systematic reviews suggesting potential mortality benefits with combination antifungal approaches, though randomized controlled trial data remain limited. [6] [8]

Conclusion

This compound represents a significant advancement in the management of invasive mucormycosis, addressing several limitations of previous antifungal agents. Its broad-spectrum activity against Mucorales, favorable pharmacokinetic profile with high oral bioavailability, manageable drug interaction profile, and availability in both intravenous and oral formulations make it a valuable therapeutic option. The drug serves both as primary therapy for patients unable to tolerate amphotericin B formulations and as effective step-down therapy for long-term management. Ongoing research continues to refine its role in combination regimens and special populations, further strengthening the armamentarium against these devastating fungal infections.

References

Isavuconazonium sulfate drug interactions management

Author: Smolecule Technical Support Team. Date: February 2026

Key Drug Interaction Mechanisms & Management

The active moiety, isavuconazole, is a sensitive substrate of CYP3A4 and a moderate inhibitor of CYP3A4 [1]. It also acts as a mild inhibitor of P-glycoprotein (P-gp) and organic cation transporter 2 (OCT2) [1]. This dual role is the primary source of its drug-drug interactions (DDIs).

The following table summarizes the core management strategies for major interaction types:

Interaction Type Concomitant Drug Examples Effect & Clinical Relevance Management Recommendation
Strong CYP3A4 Inhibitors [1] [2] Ketoconazole, high-dose ritonavir (400 mg q12h) [1] >5-fold increase in isavuconazole exposure [1]; significantly increased plasma concentration [1] Contraindicated. Concomitant use should be avoided [1].
Strong CYP3A4 Inducers [1] [2] Rifampin, carbamazepine, St. John's wort, long-acting barbiturates [1] Up to 97% decrease in isavuconazole exposure [1] [2]; significant reduction in plasma concentration [1] Contraindicated. Concomitant use should be avoided [1].
Other Enzyme Inducers [2] Flucloxacillin, phenobarbital [2] Significantly decreased isavuconazole concentrations, as shown in case reports [2] Avoid or use with extreme caution. Closely monitor isavuconazole levels and efficacy.
CYP3A4 Substrates [1] [3] Sirolimus, tacrolimus, cyclosporine [3] Increased exposure of the concomitant drug (e.g., Tacrolimus AUC increased by 125%, Sirolimus by 84%) [3] Use with caution. Monitor drug concentrations of the co-administered substrate and adjust its dose as needed [1].
Drugs with Narrow Therapeutic Index [1] Vincristine [1] Isavuconazole may cause a less than 2-fold increase in vincristine exposure, increasing adverse reaction risk [1] Avoid concomitant use in pediatric and adult patients [1].

Experimental Protocols for DDI Assessment

For researchers designing studies to evaluate these interactions, the following methodologies from phase 1 clinical trials can serve as a reference.

Protocol for Assessing Isavuconazole's Impact on Other Drugs (e.g., Immunosuppressants)

This design evaluates the effect of steady-state isavuconazole on the pharmacokinetics of a single dose of a concomitant drug [3].

  • Study Population: Healthy adult subjects [3].
  • Design:
    • Day 1: Administer a single oral dose of the investigational drug (e.g., Tacrolimus 5 mg) [3].
    • Washout Period: A washout period follows (e.g., 10 days for Cyclosporine) [3].
    • Isavuconazole Dosing (Loading & Maintenance): Subjects receive an oral loading dose of isavuconazole (200 mg three times daily on Days 11 and 12), followed by a once-daily maintenance dose (200 mg from Day 13 onward) [3].
    • Day 15 (During Maintenance): A second single dose of the investigational drug is co-administered with isavuconazole [3].
  • PK Sampling: Intensive blood sampling for PK analysis of the investigational drug is performed on both Day 1 (alone) and Day 15 (with isavuconazole) to calculate AUC, C~max~, and other parameters [3]. Isavuconazole levels are also monitored to ensure steady-state has been achieved [3].

This workflow can be visualized as follows:

G Start Study Start (Day 1) SingleDose Single dose of Investigational Drug Start->SingleDose Washout Washout Period SingleDose->Washout PK PK Sampling & Analysis SingleDose->PK Baseline PK Load Isavuconazole Loading Dose 200 mg TID (Days 11-12) Washout->Load Maintain Isavuconazole Maintenance 200 mg QD (From Day 13) Load->Maintain Comedication Single dose of Investigational Drug + Isavuconazole (Day 15) Maintain->Comedication Comedication->PK Interaction PK

Protocol for Assessing Impact of Other Drugs on Isavuconazole

This design evaluates the effect of a concomitant drug on the steady-state pharmacokinetics of isavuconazole.

  • Study Population: Healthy adult subjects.
  • Design:
    • Isavuconazole Lead-in: Subjects receive isavuconazole alone (200 mg three times daily for 2 days, then 200 mg once daily) to reach steady-state [2].
    • Baseline PK: Pharmacokinetic parameters for isavuconazole are established (e.g., on Day 14) [2].
    • Coadministration Phase: The interacting drug (e.g., Rifampin 600 mg daily) is administered for a period sufficient to exert its full enzymatic effect (e.g., 25 days of induction) [2].
    • Interaction PK: A dose of isavuconazole is administered with the interacting drug, and PK sampling is repeated to compare against baseline [2].

Technical Support FAQs

Q1: What is the clinical evidence for interactions not classified as "contraindicated"? Case reports provide strong evidence for clinically significant interactions with non-CYP3A4 drugs. For instance, coadministration with flucloxacillin led to a substantial drop in isavuconazole trough levels (as low as 0.37 mg/L), requiring dose escalation to achieve therapeutic concentrations [2]. Similar decreases have been observed with phenobarbital [2].

Q2: Are single-dose DDI studies sufficient for assessing isavuconazole interactions? No. Recent reviews highlight that single-dose interaction studies may be unreliable because they do not provide sufficient time for enzyme induction or inhibition to reach a stable state [2]. The duration of combination therapy is a critical factor in modulating the magnitude of DDIs.

Q3: What is the role of Therapeutic Drug Monitoring (TDM) in managing interactions? Although not universally mandated, TDM is highly recommended for patients on long-term combination therapy. The target therapeutic trough concentration range for isavuconazole is suggested to be 2–5 mg/L [2]. TDM is crucial for optimizing dosing regimens when interacting drugs must be used concomitantly.

Q4: Does isavuconazole affect gastric pH or absorption? No. Studies indicate that isavuconazole absorption is not affected by food or drugs that alter stomach pH [1]. This simplifies its oral administration in patients taking acid-reducing therapies.

References

Isavuconazonium sulfate N-Nitroso impurity analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method at a Glance

The following table summarizes the key parameters for a sensitive LC-MS/MS method developed for the determination of NNIS in Isavuconazonium sulfate drug substance [1].

Parameter Specification
Analytical Technique LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)
Instrument Sciex-4500 (Q-trap)
Objective Quantification of N-Nitroso this compound (NNIS)
Column Kinetix F5 100A° (150mm x 4.6mm, 2.6µm)
Run Time 20 minutes
Flow Rate 0.5 mL/min
LOD (Limit of Detection) 1.32 ppb
LOQ (Limit of Quantification) 4.0 ppb
Specification Limit 48 ppb
Key Performance Precise, selective, accurate, and specific

Troubleshooting Common Issues

Here are answers to some frequently encountered problems during NNIS analysis.

Question Answer & Solution
What should I do if my signal is weak or inconsistent? Verify the MS instrument calibration and check the ion source conditions. Ensure the sample solution is stable; the developed method has demonstrated suitable solution stability [1].
How can I confirm the identity of the NNIS peak in my sample? Use a certified reference standard. Several suppliers provide N-Nitroso this compound with comprehensive characterization data (including COA, 1H-NMR, and Mass Spectrometry) to confirm peak identity [2] [3] [4].
Why is controlling this impurity so critical? NNIS is a Nitroso Drug Substance Related Impurity (NDSRI) classified as a potential genotoxic carcinogen. Regulatory agencies like the FDA and EMA strictly enforce control of such impurities to parts-per-billion (ppb) levels [5].
Where does this impurity come from? NNIS can form during the synthesis, storage, or handling of this compound API, often through the reaction of the API with nitrosating agents [3].
What is the primary use of the NNIS standard? It is used as a reference standard for Analytical Method Development (AMV), Method Validation, Quality Control (QC), and regulatory filings like ANDA [2] [4] [6].

Detailed Experimental Protocol

For scientists setting up the method, here is a more detailed workflow based on the published procedure [1].

A Sample Preparation B Chromatographic Separation A->B HPLC Injection C Mass Spectrometric Detection B->C Eluent Flow D Data Analysis & Reporting C->D Signal Output

1. Sample and Standard Preparation

  • Sample: Prepare the this compound drug substance solution at an appropriate concentration.
  • Standard: Accurately weigh and dilute a certified N-Nitroso this compound reference standard to create calibration standards, including a standard at the LOQ (4.0 ppb) and others to cover the expected range up to the specification limit (48 ppb) [1]. Use the same solvent for both standards and samples.

2. Chromatographic Separation (HPLC)

  • Column: Use a Kinetix F5 (100Å) column with dimensions 150 mm × 4.6 mm and a particle size of 2.6 µm.
  • Mobile Phase: The specific composition is not detailed in the search results, but a F5 column (pentafluorophenyl phase) suggests a reversed-phase method. You will need to develop a mobile phase system (e.g., a gradient of water and organic solvent like methanol or acetonitrile, possibly with modifiers) that provides adequate separation.
  • Flow Rate: Set to 0.5 mL/min.
  • Run Time: The total method runtime is 20 minutes [1].

3. Mass Spectrometric Detection (MS/MS)

  • Instrument: Use a Sciex-4500 Q-trap mass spectrometer.
  • Ionization: Typically, Electrospray Ionization (ESI) in positive mode is used for such compounds.
  • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode. You must optimize the MS parameters (ion spray voltage, temperature, gas flows) and select the specific precursor ion → product ion transitions for both Isavuconazonium and NNIS to achieve high sensitivity and selectivity [1].

4. Method Validation The method has been validated to be precise, selective, accurate, and specific. Ensure your implementation includes tests for [1]:

  • Precision: Demonstrating low variability in repeated measurements.
  • Accuracy: Through spike-recovery experiments, showing that added amounts of NNIS can be accurately quantified.
  • Specificity: Proving that the method can distinguish NNIS from the API and any other potential impurities.
  • Solution Stability: Verifying that the sample solution does not degrade during the analysis.

Key Technical Considerations

  • Regulatory Compliance: When sourcing reference standards, ensure they come with a comprehensive Certificate of Analysis (CoA) and full characterization data (1H-NMR, MS, HPLC) that meets the requirements of regulatory bodies like the FDA and EMA [3] [4] [6].
  • Sensitivity is Paramount: Given the carcinogenic potential of nitrosamines and their low permitted limits, the method's ability to detect and quantify at ppb levels is its most critical feature [1] [5].

References

Isavuconazonium sulfate CYP3A4 inhibitor coadministration

Author: Smolecule Technical Support Team. Date: February 2026

CYP3A4 Interaction Profile of Isavuconazole

Interaction Role Concomitant Drug Effect on Pharmacokinetics Clinical Recommendation
As a Substrate Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine, St. John's wort, Long-acting barbiturates) [1] [2] ↓ Isavuconazole exposure by up to 97% [3] [2] Contraindicated. Coadministration can lead to therapeutic failure [2].
As a Substrate Strong CYP3A4 Inhibitors (e.g., Ketoconazole, high-dose Ritonavir) [1] [2] ↑ Isavuconazole exposure by >5-fold [3] [2] Contraindicated. Increases the risk of isavuconazole-related adverse reactions [2].
As an Inhibitor Sensitive CYP3A4 Substrates (e.g., Midazolam, Tacrolimus, Sirolimus, Cyclosporine) [3] [4] ↑ Substrate exposure (AUC increased by 103%, 125%, 84%, and 29%, respectively) [3] [4] Use with caution. Monitor for substrate-related adverse effects and consider dosage reduction [4].

Experimental Protocols for Drug Interaction Assessment

The data in the table above is largely derived from phase 1 clinical trials. The following workflow outlines a standard study design to assess the pharmacokinetic interaction between a drug and isavuconazole.

A Subject Screening & Enrollment (Healthy Adults) B Baseline PK Assessment (Single dose of probe drug alone) A->B C Washout Period B->C D Isavuconazole Dosing (Loading then Maintenance Dose) C->D E Interaction PK Assessment (Probe drug + Isavuconazole) D->E F PK & Statistical Analysis (Compare AUC, Cmax, etc.) E->F

A typical study protocol involves the following key stages [3] [4] [5]:

  • Subject Population: Healthy adult volunteers.
  • Isavuconazole Dosing Regimen: Participants receive the standard clinical dose: an oral loading dose of 200 mg (as isavuconazole) three times daily for 2 days, followed by a 200 mg once-daily maintenance dose [4] [5].
  • Probe Drug Administration: A single dose of the investigational drug (the "probe") is administered alone to establish a baseline pharmacokinetic (PK) profile. After a washout period, a second dose is co-administered during steady-state isavuconazole dosing.
  • Pharmacokinetic Sampling: Intensive blood sampling is conducted after each probe drug dose to determine key PK parameters, including:
    • AUC (Area Under the concentration-time curve): A measure of total drug exposure.
    • C~max~ (Maximum plasma concentration).
    • t~max~ (Time to reach C~max~).
    • t~1/2~ (Terminal elimination half-life).
  • Data Analysis: The PK parameters of the probe drug when administered alone versus with isavuconazole are statistically compared (e.g., using geometric mean ratios and 90% confidence intervals) to determine the magnitude of the interaction.

Detailed Quantitative Interaction Data

For researchers requiring specific data, the following table compiles quantitative changes in exposure for various co-administered drugs from clinical studies.

Drugs Requiring Caution and Monitoring
Concomitant Drug / Class Effect of Isavuconazole (Geometric Mean Ratio) Recommendations

| Tacrolimus [4] | AUC~0-∞~: ↑ 125% C~max~: ↑ 42% | Monitor tacrolimus blood concentrations and adjust dose. | | Sirolimus [4] | AUC~0-∞~: ↑ 84% C~max~: ↑ 65% | Monitor sirolimus blood concentrations and adjust dose. | | Cyclosporine [4] | AUC~0-∞~: ↑ 29% C~max~: ↑ 6% | Monitor cyclosporine blood concentrations and adjust dose. | | Midazolam [3] | AUC~0-∞~: ↑ 103% C~max~: ↑ 72% | Consider dose reduction and monitor for increased sedative effects. | | Atorvastatin [1] | No significant effect reported. | No dose adjustment needed. | | Mycophenolic Acid [4] | AUC~0-∞~: ↑ 35% C~max~: ↓ 11% | The clinical impact is uncertain; monitoring is prudent. |

Drugs with Minimal Interaction
Concomitant Drug / Class Effect of Isavuconazole Recommendations

| Bupropion (CYP2B6 substrate) [5] | AUC~∞~: ↓ 42% C~max~: ↓ 31% | Isavuconazole is a mild inducer of CYP2B6. Monitor for reduced efficacy. | | Repaglinide (CYP2C8 substrate) [5] | AUC~∞~: ↓ 8% C~max~: ↓ 14% | No significant interaction; no dose adjustment expected. | | Caffeine (CYP1A2 substrate) [5] | AUC~∞~: ↑ 4% C~max~: ↓ 1% | No significant interaction. | | Dextromethorphan (CYP2D6 substrate) [5] | AUC~∞~: ↑ 18% C~max~: ↑ 17% | No significant inhibition of CYP2D6. | | Methadone [5] | R-methadone AUC~∞~: ↓ 10% S-methadone AUC~∞~: ↓ 35% | Complex metabolism; clinical significance unclear. |

Key Takeaways for Researchers

  • Dual CYP3A4 Role: Isavuconazole's efficacy is vulnerable to strong CYP3A4 inducers, while its safety is compromised by strong inhibitors. Simultaneously, it can significantly increase the exposure of other CYP3A4 substrate drugs [3] [2].
  • Moderate Inhibition: Its inhibitory potency is less than some other azoles (like ketoconazole), but it is sufficient to require careful management of co-therapies, particularly with narrow therapeutic index drugs like immunosuppressants [4].
  • Beyond CYP3A4: Be aware that isavuconazole also exhibits mild inductive effects on CYP2B6 and may inhibit transporters like P-glycoprotein (P-gp), which could lead to additional, less predictable interactions [5].

References

Isavuconazonium sulfate therapeutic drug monitoring criteria

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Is Routine TDM Necessary for Isavuconazole?

A. Current consensus does not support routine TDM for all patients, due to its more predictable pharmacokinetic profile compared to other azoles [1]. However, evidence from real-world practice has identified significant pharmacokinetic variability in specific patient populations, making TDM a crucial tool for their management [2] [3].

TDM Targets & Clinical Evidence

The tables below summarize the proposed exposure targets for efficacy and safety, and key patient factors influencing isavuconazole concentrations.

Table 1: Proposed Isavuconazole TDM Targets

Parameter Target Range Rationale & Evidence
Efficacy Target (C~trough~) >1 mg/L (>1 µg/mL) [2] [3] Associated with effective treatment; subtherapeutic levels linked to treatment failure [3].
Toxicity Target (C~trough~) <4.6 - 5.1 mg/L [4] [5] Levels above this range are associated with an increased risk of adverse events (AEs) [4]. A threshold of 4.6 mg/L was identified as predictive of AEs [4].
Desired Exposure Range 1.0 - 5.1 mg/L [5] A commonly cited range aiming to balance efficacy (preventing underexposure) and safety (preventing overexposure).

Table 2: Patient Factors Influencing Isavuconazole Exposure Key patient factors must be considered, as they can significantly alter drug concentrations. TDM is highly recommended in these cases [2].

Factor Impact on Exposure Clinical Recommendation
Critical Illness [6] [3] ↓ (Decreased) High rates of subtherapeutic levels reported; high inter-individual variability supports TDM [3].
Obesity (High BMI) [5] [2] ↓ (Decreased) Associated with underexposure; TDM-guided dosing is advised [5].
Renal Replacement Therapy (RRT) [6] [2] ↓ (Decreased) May be associated with subtherapeutic levels [6].
Extracorporeal Membrane Oxygenation (ECMO) [2] ↓ (Decreased) Can lead to lower exposure; monitoring is recommended.
Prolonged Therapy [5] [2] ↑ (Increased) Risk of overexposure increases over time; trend shows rising trough concentrations after 28 days [5].
Liver Dysfunction [2] ↑ (Increased) Reduces drug clearance, leading to higher trough concentrations.
Advanced Age [4] [2] ↑ (Increased) An independent predictor of supratherapeutic levels (>6 mg/L) [4].

Analytical Methods & Protocols

Accurate measurement is fundamental to reliable TDM. The following workflow outlines the key steps, and the table compares common analytical methods.

Patient Sample (Plasma) Patient Sample (Plasma) Sample Preparation Sample Preparation Patient Sample (Plasma)->Sample Preparation Analytical Separation & Detection Analytical Separation & Detection Sample Preparation->Analytical Separation & Detection Data Analysis & Quantification Data Analysis & Quantification Analytical Separation & Detection->Data Analysis & Quantification Clinical Report (C~trough~) Clinical Report (C~trough~) Data Analysis & Quantification->Clinical Report (C~trough~)

Figure: General workflow for determining isavuconazole plasma concentrations, from sample collection to clinical reporting.

Table 3: Comparison of Analytical Methods for Isavuconazole TDM A multi-laboratory study highlighted variability in assay performance [7].

Method Key Principle Considerations for Use
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation and highly specific mass detection. Considered the gold standard. Offers high sensitivity and specificity. However, inter-laboratory variability exists, and method alignment is recommended [7].
Liquid Chromatography with Ultraviolet Detection (LC-UV) Separation followed by UV light absorption detection. A viable alternative to LC-MS/MS. Some LC-UV methods showed consistent results within 15% of nominal concentrations [7].
Bioassay Measures antimicrobial activity in a zone of inhibition. Less specific as it detects total antifungal activity, potentially leading to interference. One study showed significant underestimation of concentration [7].

Detailed Protocol: UPLC-UV Method for Isavuconazole Quantification This detailed method is adapted from a recent real-world study [3].

  • Sample Preparation: Use protein precipitation. Mix 100 µL of patient plasma with 100 µL of acetonitrile. Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter before injection [3].
  • Chromatography Conditions:
    • Apparatus: Ultra-Performance Liquid Chromatography (UPLC) system.
    • Column: Luna Omega C18 (1.6 µm; 2.1 mm × 50 mm).
    • Mobile Phase: 55% 0.5% Formic Acid / 45% Acetonitrile.
    • Flow Rate: 0.5 mL/min.
    • Detection: UV detector at 285 nm.
    • Column Temperature: 40 °C.
    • Injection Volume: 10 µL [3].
  • Calibration & Validation:
    • Prepare calibration standards in blank human plasma across a range of 0.25 to 15.0 µg/mL.
    • The Lower Limit of Quantification (LLOQ) is 0.25 µg/mL.
    • Validate the method for specificity, linearity, precision, accuracy, and stability according to FDA and EMA guidelines [3].

TDM Implementation & Dose Optimization

The following diagram illustrates the decision-making process for TDM and dose adjustment in clinical practice.

Start Patient on Isavuconazole CheckFactor Does the patient have a risk factor for PK variability? Start->CheckFactor CheckLevel TDM: Measure Trough Level (C~trough~) CheckFactor->CheckLevel Yes Continue Continue current dose. Consider re-check if status changes. CheckFactor->Continue No Evaluate Is C~trough~ within the target range (1-5 mg/L)? CheckLevel->Evaluate Subtherapeutic Evaluate adherence & DDIs. Consider dose increase. Evaluate->Subtherapeutic C~trough~ < 1 mg/L Supratherapeutic Consider dose reduction (e.g., to 100 mg daily). Evaluate->Supratherapeutic C~trough~ > 5 mg/L Evaluate->Continue Yes

Figure: A proposed clinical decision algorithm for isavuconazole TDM and dose adjustment.

  • Dose Adjustment: In cases of overexposure, reducing the daily maintenance dose from 200 mg to 100 mg has been shown to be effective in achieving satisfactory levels and improving long-term tolerability [4].
  • Bayesian Forecasting: For precise dose individualization, a Bayesian approach using population pharmacokinetic models (e.g., the model by Cojutti et al. derived from real-world data) can be applied with software like NONMEM to estimate the optimal dose for a specific patient [3].

References

Isavuconazonium sulfate intravenous infusion reactions

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview & Infusion Reaction Profile

The table below summarizes key information on isavuconazonium sulfate and its associated infusion reactions.

Aspect Details
Active Molecule Isavuconazole (released from prodrug this compound) [1] [2]
Drug Class Azole antifungal [3] [4]
Mechanism of Action Inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis [3] [5] [2]
Primary Indications Invasive aspergillosis and invasive mucormycosis [1] [6]
Reported Infusion Reactions Hypotension, dyspnea (shortness of breath), chills, dizziness, paresthesia (tingling), hypoesthesia (numbness) [1] [7] [8]
Clinical Management Discontinue the infusion if reactions occur [1]

Experimental Protocols & Risk Mitigation

For researchers conducting preclinical or clinical studies, the following administration protocols are critical for minimizing risks.

  • Infusion Preparation & Dilution: Reconstitute the lyophilized powder. The resulting solution must be further diluted in 250 mL of a compatible diluent, such as 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP [6]. The diluted solution may form a precipitate from the insoluble isavuconazole [1] [6].
  • In-Line Filtration (Critical Step): The intravenous formulation must be administered through an intravenous infusion set with an in-line filter (pore size of 0.2 to 1.2 microns) to capture any potential particulates [1] [6].
  • Infusion Parameters: Administer the total diluted volume intravenously over a minimum of 1 hour. Do not administer as an intravenous bolus injection [6].
  • IV Line Management: Do not infuse this compound with other intravenous medications. Flush intravenous lines with 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP, both prior to and after the infusion [6].
  • Stability Handling: After dilution, avoid unnecessary vibration or vigorous shaking of the solution. Do not use a pneumatic transport system, as this may promote precipitate formation [6].

Frequently Asked Questions (FAQs) for Technical Support

Q1: What is the clinical protocol if a subject experiences an infusion reaction during a study? A1: The prescribing information mandates that the infusion be discontinued immediately if symptoms of a reaction occur [1]. The study protocol should include detailed steps for symptomatic management and monitoring of the subject post-discontinuation.

Q2: How does the incidence of infusion reactions compare to other common adverse drug reactions (ADRs)? A2: Based on data from clinical trials, infusion reactions are reported, but they are not listed among the "most frequently reported" adverse reactions. The most common ADRs in adults were nausea (26%), vomiting (25%), diarrhea (22%), and headache (17%) [1] [7]. This suggests that while infusion reactions are a serious consideration, gastrointestinal events are more prevalent.

Q3: Are there specific physicochemical properties of the IV formulation that contribute to these reactions? A3: The intravenous formulation is a water-soluble prodrug, which avoids the use of cyclodextrin solubilizing agents [5]. However, the active moiety, isavuconazole, is insoluble and can precipitate after dilution, necessitating the use of an in-line filter, which is likely a key factor in preventing certain types of infusion-related events [1] [6].

Troubleshooting Guide for Infusion Reactions

G Start Subject Receiving IV Isavuconazonium Monitor Monitor for Symptoms: • Hypotension • Dyspnea • Chills • Dizziness • Paresthesia/Hypoesthesia Start->Monitor ReactionOccurs Infusion Reaction Occurs? Monitor->ReactionOccurs StopInfusion IMMEDIATE ACTION: Discontinue Infusion ReactionOccurs->StopInfusion YES NoReaction No Reaction ReactionOccurs->NoReaction NO AssessSubject Assess Subject's Clinical Status StopInfusion->AssessSubject Report Document & Report Event Per Study Protocol AssessSubject->Report Continue Continue Infusion with Enhanced Monitoring NoReaction->Continue

The clinical trial data and manufacturer's prescribing information form the foundation for managing these events. The requirement for in-line filtration and specific dilution volumes are critical formulation-specific details that must be adhered to in any experimental protocol.

References

Isavuconazonium sulfate hepatic enzyme elevation management

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring and Diagnostic Protocols

Routine monitoring of liver function is essential for assessing drug safety. The table below outlines the key hepatic parameters to track.

Parameter Baseline Assessment Monitoring Frequency During Dosing Clinical Significance
ALT (Alanine Aminotransferase) Required [1] Periodically [1]; no fixed interval stated. Direct marker of hepatocellular injury.
AST (Aspartate Aminotransferase) Required [1] Periodically [1]; no fixed interval stated. Marker of hepatocellular injury.
Alkaline Phosphatase (ALP) Required [1] Periodically [1]; no fixed interval stated. Often elevated in cholestatic patterns.
Total Bilirubin Required [1] Periodically [1]; no fixed interval stated. Critical for assessing liver function; hyperbilirubinemia is a serious sign.
Clinical Symptoms Inquire about pre-existing liver conditions [1] At each patient interaction. Include nausea, vomiting, jaundice, fatigue, dark urine, and pale stools [2] [3].

Risk Assessment and Contributing Factors

Understanding factors that increase the risk of hepatotoxicity is crucial for study design and patient stratification.

  • Concomitant Medications: Isavuconazole is primarily metabolized by CYP3A4 [1] [4] [5]. Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole, high-dose ritonavir) is contraindicated as they can significantly increase isavuconazole plasma levels and the risk of toxicity [1] [2] [3]. Conversely, strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenobarbital) can drastically reduce isavuconazole exposure, potentially leading to therapeutic failure [1] [5].
  • Patient Population: Cases of severe hepatic adverse reactions, including hepatic failure, have been reported predominantly in patients with serious underlying medical conditions, such as hematologic malignancy [1].
  • Underlying Liver Disease: Use isavuconazole with caution in patients with pre-existing hepatic impairment [3]. While no dose adjustment is needed for mild to moderate impairment, it has not been studied in severe hepatic impairment [6] [2].

Hepatic Event Management Workflow

This workflow provides a structured approach for managing hepatic adverse events in a clinical trial setting.

Start Baseline LFT Assessment Monitor Periodic LFT Monitoring During Treatment Start->Monitor Decision1 Are LFTs Elevated? Monitor->Decision1 Decision1->Monitor No Assess Assess for Other Etiologies (Viral, other hepatotoxic drugs) Decision1->Assess Yes Decision2 Signs of Severe Hepatic Injury? (e.g., bilirubin ↑, clinical symptoms) Continue Continue Isavuconazole with Enhanced Monitoring Decision2->Continue No Discontinue Discontinue Isavuconazole Decision2->Discontinue Yes Assess->Decision2 Support Initiate Supportive Care & Medical Management Discontinue->Support

Therapeutic Drug Monitoring (TDM) Considerations

Although routine TDM is not standard for isavuconazole in clinical practice, it is a critical tool in a research setting to understand exposure-response and toxicity relationships [5].

  • Target Range: Some studies suggest a therapeutic trough concentration range of 2–5 mg/L [5]. Trough levels below this may lead to poor efficacy, while higher levels may increase adverse reaction risk [5].
  • Research Utility: TDM is recommended for assessing pharmacokinetic interactions, especially during long-term combination therapy with other drugs [5].

Frequently Asked Questions (FAQs)

Q1: What is the incidence of hepatic enzyme elevation with isavuconazole in clinical trials? In adult clinical trials, elevated liver chemistry tests were among the most frequently reported adverse reactions, occurring in approximately 16% of treated patients [1]. These elevations were generally reversible and did not always require discontinuation of therapy [1].

Q2: Are there any specific antidotes for isavuconazole-induced hepatotoxicity? No specific antidote exists. Management is primarily supportive and includes:

  • Discontinuation of isavuconazole [1] [2].
  • Close monitoring of liver function and symptoms until resolution.
  • Consultation with a hepatologist or specialist for severe cases.

Q3: How does isavuconazole hepatotoxicity compare to other azole antifungals? Isavuconazole is considered to have a favorable safety profile. Clinical trial data showed it was non-inferior to voriconazole for invasive aspergillosis but with a lower incidence of adverse events overall [5] [7]. However, as a class, azole antifungals can cause severe hepatic reactions, so vigilance is necessary [1].

References

Isavuconazonium sulfate stability in storage

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the official storage recommendations for the two primary formulations of Isavuconazonium Sulfate (marketed as CRESEMBA) [1].

Formulation Initial Storage (Unreconstituted) After Reconstitution After Final Dilution Key Protection Measures

| CRESEMBA for Injection | Refrigerate at 2°C to 8°C (36°F to 46°F) [1]. | Use immediately or store below 25°C (77°F) for a max of 1 hour [2]. | Refrigerated (2°C to 8°C): 24 hours max [2]. Room Temp (20°C to 25°C): 6 hours max [2]. | - Administer with an in-line filter (pore size 0.2-1.2 microns) [1] [2].

  • Avoid vibration/shaking; do not use pneumatic transport systems [2]. | | CRESEMBA Capsules | Store at 20°C to 25°C (68°F to 77°F); excursions permitted between 15°C to 30°C (59°F to 86°F) [1]. | — | — | - Keep in original packaging to protect from moisture [1].
  • Do not chew, crush, dissolve, or open capsules [2]. |

Reconstitution & Administration Workflow

For the intravenous formulation, follow this preparation and administration workflow to ensure stability and safety:

Start Start: Reconstitute Vial A Add 5 mL Water for Injection, USP to vial Start->A B Gently shake to dissolve completely A->B C Inspect solution: Clear, no particles B->C D Use immediately or store below 25°C for ≤1 hour C->D E Dilute in 250 mL of NS or D5W D->E F Store diluted solution: Refrigerated: ≤24h Room Temp: ≤6h E->F G Administer via infusion set with in-line filter (0.2-1.2µm) over ≥60 minutes F->G End Infusion Complete G->End

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers might encounter during handling.

Issue / Question Cause & Solution

| Observed particulates in the IV solution after dilution. | Cause: The insoluble active moiety, isavuconazole, may precipitate from the solution [1]. Solution: The solution must be administered through an in-line filter (pore size 0.2 to 1.2 microns). Do not use the solution if particulates cannot be resolved [1] [2]. | | Capsules are clumping or appear damaged. | Cause: Exposure to moisture due to removal from the original packaging, which contains a desiccant [1]. Solution: Always store capsules in their original aluminum blister packs. Excursions outside the recommended temperature and humidity can compromise stability [1]. | | Unavoidable temperature excursion outside the recommended range. | For capsules, short excursions between 15°C to 30°C (59°F to 86°F) are permitted by the manufacturer [1]. For the injection powder, maintaining the refrigerated chain (2°C to 8°C) is critical for long-term stability. The impact of longer or more extreme excursions has not been established. |

Supporting Physicochemical Data

Understanding the properties of the active drug, Isavuconazole, can provide deeper context for its stability behavior.

  • Melting Point and Enthalpy: The melting point of Isavuconazole is 302.7 K (approx. 29.6 °C), with a melting enthalpy of 29.9 kJ·mol⁻¹ [3]. This relatively low melting point may be relevant for high-temperature stability studies.
  • Thermodynamic Solubility: Isavuconazole's solubility varies significantly with the solvent [3], which helps explain the formulation challenges.
    • Buffer pH 7.4: ~6.7 × 10⁻⁶ mol·L⁻¹
    • 1-Octanol: ~0.3 mol·L⁻¹
    • The drug's distribution from an aqueous to an organic phase is a spontaneous and entropy-driven process [3].
  • BCS Classification: While the prodrug This compound is highly soluble, the active metabolite Isavuconazole has low solubility but high permeability, classifying it as a BCS Class II substance [4]. This supports the need for protective handling to maintain consistent dissolution.

References

Isavuconazonium sulfate ethnic factors pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Ethnic Impact on Pharmacokinetics

The following table summarizes the key pharmacokinetic differences associated with ethnicity, as identified in population PK analyses.

Ethnic Group Clearance (CL) Compared to White Population Impact on Exposure (AUC) Supporting Evidence
Japanese Approximately 36% lower [1] Approximately 50% higher [1] First-in-Japanese phase 1 study [1]
Non-Japanese Asian (e.g., Chinese, Korean) Approximately 36-40% lower [1] [2] Approximately 50% higher [1] Multiple population PK analyses [1] [2] [3]
Predominantly White Population Reference value (approx. 2.4 L/h) [1] Reference exposure [1] Pivotal Phase 3 (SECURE) study [1]

Detailed Experimental Protocols

Protocol: First-in-Japanese Phase 1 Study

This study was designed to assess the PK, safety, and tolerability of isavuconazonium sulfate in healthy Japanese male subjects [1].

  • Study Design: Two parts.
    • Part 1: Randomized, double-blind, placebo-controlled, single ascending dose. Cohorts received single doses of 100, 200, or 400 mg isavuconazole equivalent, administered either orally or intravenously [1].
    • Part 2: Open-label, multiple-dose. Subjects received 200 mg isavuconazole equivalent orally or intravenously. The regimen was a loading dose every 8 hours for 48 hours, followed by a once-daily maintenance dose for 16 days [1].
  • Population: Healthy Japanese male volunteers (aged 20-44 years) with a BMI between 18.5 and 25.0 kg/m² [1].
  • PK Sampling: Blood samples were collected at specified time points after dosing to determine plasma concentrations of isavuconazole. In Part 1, sampling continued for 10 days after a single dose [1].
  • Bioanalysis: Drug concentration in plasma was likely measured using a validated method such as LC-MS/MS, a standard technique for this purpose [4].
  • PK Analysis: Non-compartmental analysis was used to estimate PK parameters like AUC and CL. The results were compared with historical data from predominantly White populations [1].
Protocol: Population Pharmacokinetic Modeling

Population PK (PopPK) models are developed by pooling data from multiple clinical studies to identify sources of variability in drug exposure [2] [3].

  • Data Source: PopPK models for isavuconazole have included data from healthy volunteers and patients (e.g., with invasive fungal infections, solid organ transplants) from various racial backgrounds [2] [3].
  • Structural Model: A two-compartment model with first-order elimination best describes isavuconazole's PK. For oral administration, a Weibull absorption model is typically used [2] [3].
  • Covariate Analysis: The effect of patient demographics (e.g., body size, race, sex, renal function) on PK parameters is tested. Race was consistently identified as a statistically significant covariate on clearance (CL) [2] [3].
  • Model Evaluation: Models are validated using techniques like visual predictive checks and bootstrap analysis to ensure robustness and predictive performance [2] [3].

FAQs and Troubleshooting for Researchers

  • Q1: Should the isavuconazole dosing regimen be adjusted for Asian patients in clinical trials?

    • A: Based on current evidence, no. Despite the pharmacokinetic differences, exposure-response analyses have shown no relationship between the higher isavuconazole exposure in Asian populations and efficacy or safety outcomes within the range achieved by the standard regimen [1]. Therefore, the same loading and maintenance doses are recommended.
  • Q2: Besides ethnicity, what other factors significantly impact isavuconazole pharmacokinetics?

    • A: Population PK analyses have identified several covariates. Body size metrics (e.g., total body weight, lean body mass, BMI) are frequently correlated with the volume of distribution [2] [3]. Concomitant medications are critical; strong CYP3A4 inducers (e.g., rifampin, carbamazepine) and inhibitors (e.g., ketoconazole) are contraindicated as they dramatically alter clearance [5]. The type of population (healthy volunteer vs. patient) and creatinine clearance have also been identified as covariates in some models [2] [3].
  • Q3: Is therapeutic drug monitoring (TDM) recommended for isavuconazole in Asian populations?

    • A: Routine TDM is not currently recommended for isavuconazole. However, the prescribing information and literature suggest that TDM may be considered in special clinical circumstances, such as for patients with severe hepatic impairment, obesity, or when managing fungal strains with elevated MICs, regardless of ethnicity [2] [3].

Relationship Between Ethnic Factors and PK

The diagram below illustrates the relationship between ethnic factors and the pharmacokinetics of isavuconazole.

Asian Asian PK Pharmacokinetics (PK) Asian->PK influences Clearance ↓ Clearance (CL) PK->Clearance Exposure ↑ Systemic Exposure (AUC) Clearance->Exposure Efficacy Efficacy & Safety Exposure->Efficacy No exposure-response relationship found Dosing No Dose Adjustment Efficacy->Dosing

References

Isavuconazonium sulfate obese patient dosing

Author: Smolecule Technical Support Team. Date: February 2026

Current Evidence and Dosing Considerations

The table below summarizes the key findings from recent studies on this topic:

Study / Source Key Findings Related to Obesity
TDM Study in Critically Ill (2025) [1] Patients with isavuconazole underexposure had a significantly higher Body Mass Index (BMI of 30.1 kg/m²) compared to those with desired exposure (BMI of 25.5 kg/m²). This suggests standard dosing may be inadequate in obese patients.
Population PK Review (2023) [2] Body Mass Index (BMI) and total body weight were identified as the most common covariates influencing the pharmacokinetics of isavuconazole, highlighting that body size affects drug levels.
Official Prescribing Information [3] [4] Provides weight-based dosing for pediatric patients but offers no specific dose adjustment recommendations for obese adults.

Recommended Protocol for Researchers and Clinicians

Given the lack of specific guidelines, the following evidence-based approach is recommended for managing isavuconazole therapy in obese patients:

  • Utilize Therapeutic Drug Monitoring (TDM): While routine TDM is not always required for isavuconazole, it is strongly recommended for obese patients [1] [5]. The target therapeutic trough concentration ((C_{min})) for treatment is 1.0 - 5.1 mg/L [1].
  • Check Concentrations at Steady State: For a patient on the standard maintenance dose (372 mg daily), isavuconazole levels reach steady state after approximately 7-10 days. It is advisable to obtain the first TDM level after this period [5].
  • Adjust Dose Based on TDM: If the trough concentration is below the target range (<1.0 mg/L), consider increasing the dose in consultation with a clinical pharmacist or infectious disease specialist, as the maximum approved single dose is 372 mg [3] [4].

The following workflow outlines this TDM-based strategy:

Start Obese Patient on Standard Isavuconazole Dose CheckSteadyState Check Trough Level (Cmin) at Steady State (Day 7-10) Start->CheckSteadyState Decision Cmin within 1.0 - 5.1 mg/L? CheckSteadyState->Decision Maintain Maintain Current Dose Decision->Maintain Yes Underexposure Cmin < 1.0 mg/L (Underexposure) Decision->Underexposure No Overexposure Cmin > 5.1 mg/L (Overexposure Risk) Decision->Overexposure No ActionUnder Consider Dose Increase (Max 372 mg/dose) with Specialist Consultation Underexposure->ActionUnder ActionOver Monitor for Toxicity Consider Dose Reduction Overexposure->ActionOver

Summary and Research Implications

For your technical support materials, you can communicate that:

  • Official dosing guidelines for obese patients are currently lacking.
  • Emerging real-world evidence shows a clear trend toward subtherapeutic drug exposure in obese individuals (BMI ≥30 kg/m²) receiving standard dosing [1].
  • A TDM-guided protocol is the most reliable method to ensure therapeutic efficacy in this population until more definitive dosing studies are conducted.

References

Isavuconazonium sulfate versus voriconazole efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety: Clinical Data Comparison

The table below summarizes key findings from clinical studies, primarily from a 2019 real-world, retrospective cohort study that directly compared the three triazoles [1] [2] [3].

Outcome Measure Isavuconazole Voriconazole Posaconazole P-value
Composite Safety Outcome [1] 24.2% 55.9% 39.4% 0.028
Incidence of QTc Prolongation [1] Lower Higher Intermediate 0.037
Incidence of Elevated LFTs [1] No significant difference No significant difference No significant difference 0.876
All-Cause In-Hospital Mortality [1] No significant difference No significant difference No significant difference 0.878
Hospital Length of Stay [1] No significant difference No significant difference No significant difference 0.515
Clinical Response Rate [4] Not Applicable ~74% (at C~avg~ 3.0-4.0 µg/mL) Not Applicable Nonlinear relationship (P<0.003)

The composite safety outcome was a combination of QTc prolongation, liver function test (LFT) elevation >5 times the upper limit of normal, or any documented adverse drug event [1]. The data shows that isavuconazole use resulted in significantly fewer overall safety events, driven largely by a reduced incidence of QTc prolongation [1]. Importantly, no significant differences were observed in efficacy endpoints like mortality, length of stay, or infection recurrence [1].

For voriconazole, efficacy is closely tied to drug exposure. An analysis of 825 patients from clinical trials found a nonlinear relationship between mean plasma concentration (C~avg~) and clinical response [4]. The maximum response rate (approximately 74%) was observed at a C~avg~ of 3.0 to 4.0 µg/mL, with lower response rates at both subtherapeutic and supratherapeutic concentrations [4].

Preclinical Efficacy in Experimental Models

Preclinical data supports the activity of isavuconazole against diverse pathogens. A 2021 study evaluated its efficacy in a murine model of disseminated coccidioidomycosis (Valley fever) [5].

  • In Vitro Susceptibility: Against 32 isolates of Coccidioides spp., isavuconazole (ISAV) demonstrated potent activity with a minimum effective concentration to inhibit 50% of isolates (MEC~50~) of 0.39 mg/L, compared to 12.5 mg/L for fluconazole (FLU) [5].
  • In Vivo Efficacy: In a survival model, treatment with ISAVUSULF (186 mg/kg twice daily) or either dose of FLU resulted in significantly higher survival compared to untreated controls [5]. Furthermore, ISAVUSULF at 186 mg/kg and 279 mg/kg twice daily significantly reduced fungal burden in the lungs, spleen, and liver compared to controls, demonstrating a exposure-dependent reduction in fungal load [5].

Detailed Experimental Protocols

Clinical Comparative Study Protocol [1] [2]
  • Study Design: Single-center, retrospective matched cohort study.
  • Population: 100 adult patients treated with isavuconazole (n=33), voriconazole (n=34), or posaconazole (n=33) for confirmed or suspected invasive fungal infection.
  • Matching: Patients were matched based on indication for use, admission diagnosis, and treatment month to minimize selection bias.
  • Primary Outcome: Composite safety outcome (QTc prolongation, LFT elevation >5x ULN, or documented ADE).
  • Secondary Outcomes: Individual safety events, 30-day readmissions, drug interaction magnitude with immunosuppressants, cost.
  • Statistical Analysis: Used Chi-squared test, ANOVA, and Kruskal-Wallis test with pairwise comparisons. A sample size of 30 per group was calculated to detect a 30% difference in the primary outcome with 80% power.
Pharmacokinetic/Pharmacodynamic (PK/PD) Study Protocol [5]
  • In Vitro Susceptibility: Broth macrodilution was performed per standard methods to determine the Minimal Effective Concentration (MEC) and Minimal Fungicidal Concentration (MFC) for 32 Coccidioides isolates.
  • Animal Model: Mice were inoculated intravenously with Coccidioides posadasii (Silveira strain). Therapy began 4 days post-inoculation.
  • Treatment Groups:
    • Model 1 (Prolonged therapy): 19 days of treatment followed by 30 days of observation. Groups received ISAVUSULF (186, 279, or 372 mg/kg BID), fluconazole (20 or 100 mg/kg QD), or no treatment. Outcomes were survival and residual fungal burden in organs.
    • Model 2 (Exposure-response): 7 days of treatment with lower ISAVUSULF doses (74.4, 111.6, or 148.8 mg/kg BID) and fluconazole. Serial plasma and tissue samples were collected for PK analysis and fungal burden measurement to characterize the exposure-response relationship.

Visualizing the Clinical Workflow and Exposure-Response

The following diagrams, created with Graphviz, illustrate the flow of the key clinical study and the established therapeutic window for voriconazole.

Clinical Safety Study Workflow cluster_pre Patient Identification & Matching A Adults treated with ISAV, VORI, or POSA (Jan 2015 - Dec 2017) B Apply Inclusion/Exclusion Criteria A->B C Match Patients by: - Indication (Treatment/Prophylaxis) - Admission Diagnosis - Treatment Month B->C D Final Cohort (n=100) ISAV: 33, VORI: 34, POSA: 33 C->D E Primary Outcome Analysis: Composite Safety Event D->E F Secondary Outcome Analysis: QTc Change, LFTs, Mortality, LOS, Cost, etc. D->F G Result: ISAV had significantly fewer composite safety events E->G F->G

Voriconazole Therapeutic Window & Monitoring cluster_1 Therapeutic Drug Monitoring (TDM) is Recommended A Initiate Voriconazole Therapy B Measure Plasma Trough Concentration (Cmin) A->B C Interpret Cmin vs. Targets B->C D Subtherapeutic Cmin < 1-2 mg/L ↑ Risk of Treatment Failure C->D Below E Therapeutic Range Cmin ~ 2-5 mg/L (Trough/MIC ≥2-5) ↑ Probability of Response C->E Within F Supratherapeutic Cmin ≥ 5 mg/L ↑ Risk of Hepatotoxicity & Neurological AEs C->F Above G Dose Adjustment & Re-monitoring D->G H Continue Therapy with Periodic Monitoring E->H I Dose Reduction & Re-monitoring F->I

Key Considerations for Clinical Development

Based on the available evidence, here are critical factors for professionals to consider:

  • Safety as a Differentiator: Isavuconazole's primary advantage lies in its improved safety profile, particularly the reduced risk of QTc prolongation. This can be a decisive factor for patients with underlying cardiac conditions or those on concomitant medications that also prolong QTc [1].
  • Voriconazole's Narrow Therapeutic Index: The efficacy and toxicity of voriconazole are strongly concentration-dependent. Therapeutic Drug Monitoring (TDM) is crucial to maximize clinical response and minimize adverse events. Targeting a trough/MIC ratio of 2-5 or a trough concentration of approximately 2-5 mg/L is associated with a near-maximal probability of response [4] [6].
  • Patient-Specific Factors: Underlying conditions significantly impact drug choice. For instance, voriconazole requires careful dose optimization and monitoring in patients with liver impairment, as its metabolism is heavily reliant on hepatic CYP450 enzymes [6]. In such cases, isavuconazole may present a safer alternative.
  • Spectrum and Guidelines: While both drugs cover key molds like Aspergillus, voriconazole remains the first-line therapy for invasive aspergillosis per IDSA guidelines. Isavuconazole is an important alternative and is also indicated for mucormycosis [1].

References

Safety Profile Comparison: Isavuconazonium Sulfate vs. Posaconazole

Author: Smolecule Technical Support Team. Date: February 2026

Safety Parameter Isavuconazonium Sulfate Posaconazole Key Findings & Context
Composite Safety Outcome 24.2% [1] 39.4% [1] A real-world study found a significantly lower rate of the composite outcome (QTc prolongation, elevated LFTs, or any documented ADE) with isavuconazole [1].
QTc Prolongation Lower risk [1] Higher risk [1] Isavuconazole was associated with a significantly lower change in QTc length and was a driver for its superior composite safety outcome [1].
Hepatic Toxicity Elevated ALT in 22% (pediatric study) [2] Transient, mild to moderate elevations [3] Both drugs can cause liver enzyme elevations. In a pediatric study, isavuconazole was not associated with elevated bilirubin [2]. Posaconazole's liver enzyme changes were not clinically significant in healthy volunteers [3].
General Tolerability Well tolerated in pediatric [2] [4] and adult populations. "Generally safe and well tolerated" [5]. Similar to placebo in healthy volunteers [3]. Both drugs are considered to have acceptable tolerability profiles. The most common posaconazole-related AEs in healthy volunteers were headache, dry mouth, and dizziness [3].

Detailed Experimental Protocols of Cited Studies

Understanding the methodology behind the data is crucial for its interpretation. Below are the key details of the primary study providing the comparative safety data and the foundational safety profile study for posaconazole.

Comparative Real-World Study (2019)

This study provides the most direct head-to-head comparison of safety outcomes.

  • Study Design: Single-center, retrospective, matched cohort study [1].
  • Population: 100 adult inpatients treated for confirmed or suspected fungal infections [1].
  • Intervention Groups: 33 patients received isavuconazole, 34 received voriconazole, and 33 received posaconazole [1].
  • Primary Outcome: A composite safety outcome defined as the occurrence of any of the following after antifungal initiation [1]:
    • QTc prolongation (>470 ms for females, >450 ms for males)
    • Liver function tests (ALT/AST) >5 times the upper limit of normal
    • Any documented adverse drug event per the primary team
  • Analysis: Groups were matched based on indication, admission diagnosis, and treatment month. Statistical analysis included Chi-squared tests for categorical data and ANOVA/t-tests for continuous data [1].
Foundational Posaconazole Safety Profile Study (2009)

This analysis established the baseline safety and tolerability of posaconazole in a controlled setting.

  • Study Design: Pooled analysis of 18 controlled clinical pharmacology trials [3].
  • Population: 449 healthy volunteers with no confounding factors from underlying disease or concomitant medications [3].
  • Intervention: Subjects received posaconazole (50-1200 mg/day) or placebo for up to 14 days [3].
  • Safety Evaluations:
    • Spontaneously reported adverse events
    • Clinical laboratory test results
    • Electrocardiograms (ECGs)
    • Vital sign measurements [3]

Research Workflow for Comparative Antifungal Safety

The following diagram illustrates the logical pathway for designing a study to compare the safety profiles of two antifungal agents, based on the methodologies of the cited research.

cluster_analysis Data Analysis & Interpretation Start Define Research Objective: Compare Antifungal Safety Profiles Design Select Study Design: Randomized Controlled Trial or Retrospective Cohort Start->Design Population Define Patient Population: Healthy Volunteers or Target Patient Population Design->Population Groups Establish Treatment Groups: Isavuconazonium Sulfat vs. Posaconazole Population->Groups Matching Matching (if retrospective): Indication, Diagnosis, Demographics Groups->Matching Primary Define Primary Safety Outcome: e.g., Composite of QTc Prolongation, Hepatic Toxicity, Documented AEs Matching->Primary Secondary Define Secondary Outcomes: Individual AEs, Mortality, Length of Stay, Cost Primary->Secondary Stats Statistical Analysis: Compare Incidence Rates Across Groups Secondary->Stats Interpretation Interpret Clinical Significance of Safety Differences Stats->Interpretation

Key Research Implications

  • Informing Clinical Practice: The finding that isavuconazole has a lower propensity for QTc prolongation is highly relevant for treating patients with underlying cardiac risk factors or those taking other QTc-prolonging medications [1].
  • Guiding Drug Development: The safety advantages of newer azoles like isavuconazole highlight that modern antifungal development can successfully mitigate specific, classic toxicities (like QTc prolongation) associated with older agents in the class.
  • Identifying Evidence Gaps: Most available comparative data comes from retrospective studies. There is a need for prospective, randomized trials to confirm these findings and further elucidate differences in other safety parameters, such as hepatotoxicity patterns and drug-drug interactions.

References

Isavuconazonium sulfate SECURE trial results analysis

Author: Smolecule Technical Support Team. Date: February 2026

SECURE Trial: Efficacy and Safety Results

The phase 3 SECURE trial was a global, double-blind, randomized study that established isavuconazole as a primary treatment for invasive mould disease. The table below summarizes the key efficacy and safety outcomes [1].

Outcome Measure Isavuconazole (n=258) Voriconazole (n=258) Statistical Significance

| All-cause mortality (Day 42) | 19% (48 patients) | 20% (52 patients) | Adjusted difference: -1.0% (95% CI: -7.8 to 5.7) Non-inferiority confirmed [1] | | Overall Response (EOT) | No significant difference | No significant difference | RR: 1.02 (95% CI: 0.83 to 1.25, p=0.86) [2] | | Drug-Related Adverse Events (AEs) | 42% (109 patients) | 60% (155 patients) | p < 0.001 [1] | | Discontinuation due to Drug-Related AEs | Lower incidence | Higher incidence | RR: 0.56 (95% CI: 0.39 to 0.82, p=0.003) [2] | | Hepatobiliary Disorders | 9% (23 patients) | 16% (42 patients) | p = 0.016 [1] | | Eye Disorders | 15% (39 patients) | 27% (69 patients) | p = 0.002 [1] | | Skin/Subcutaneous Tissue Disorders | 33% (86 patients) | 42% (110 patients) | p = 0.037 [1] |

SECURE Trial Experimental Protocol

A clear understanding of the trial's methodology is crucial for interpreting its results.

  • Trial Design: A phase 3, double-blind, randomized, non-inferiority trial (ClinicalTrials.gov NCT00412893) [1].
  • Patient Population: 527 adult patients with suspected invasive mould disease caused by Aspergillus or other filamentous fungi. The primary analysis was performed on the Intention-to-Treat (ITT) population, defined as all patients who received at least one dose of the study drug [1].
  • Intervention Groups: Patients were randomized 1:1 to receive [1]:
    • Isavuconazole arm: Isavuconazonium sulfate 372 mg (equivalent to 200 mg isavuconazole) intravenously three times a day on days 1 and 2, then once daily intravenously or orally.
    • Voriconazole arm: Voriconazole 6 mg/kg intravenously twice daily on day 1, 4 mg/kg twice daily on day 2, then 4 mg/kg twice daily intravenously or 200 mg twice daily orally.
  • Primary Endpoint: All-cause mortality from the first dose of the study drug to day 42 [1].
  • Statistical Analysis: Non-inferiority of isavuconazole to voriconazole was tested using a pre-specified margin of 10% for the risk difference [1].

The following diagram illustrates the patient flow and primary outcome analysis in the SECURE trial:

Start Patients Randomized (n=527) ISA Isavuconazole Group (n=258) Start->ISA VORI Voriconazole Group (n=258) Start->VORI ISA_Death All-Cause Mortality by Day 42: 48 patients (19%) ISA->ISA_Death ISA_Alive Alive at Day 42: 210 patients (81%) ISA->ISA_Alive VORI_Death All-Cause Mortality by Day 42: 52 patients (20%) VORI->VORI_Death VORI_Alive Alive at Day 42: 206 patients (80%) VORI->VORI_Alive Comparison Adjusted Difference: -1.0% 95% CI: -7.8% to 5.7% Non-inferiority confirmed ISA_Death->Comparison Analysis VORI_Death->Comparison Analysis

Supporting Pharmacological and Real-World Evidence

Data beyond the SECURE trial further characterize isavuconazole's profile.

  • Improved Safety in Real-World Studies: A 2023 multicenter retrospective study confirmed that isavuconazole had a significantly better safety profile than both voriconazole and amphotericin B, with fewer adverse events leading to discontinuation [3].
  • Favorable Pharmacokinetics: A population PK analysis from Phase 1 and 3 trials showed that isavuconazole provides predictable drug exposure. The probability of target attainment was >90% for isolates with MICs ≤1 mg/L, supporting the breakpoints for Aspergillus fumigatus [4].
  • Dosing in Renal Impairment: A Phase I trial demonstrated that no dose adjustment is required for patients with any degree of renal impairment, including those with end-stage renal disease on hemodialysis. This is a key differentiator from intravenous voriconazole, which uses cyclodextrin as a solubilizing agent that can accumulate in patients with renal dysfunction [5].
  • FDA-Recognized Breakpoints: In 2025, the FDA recognized CLSI breakpoints for isavuconazole against A. fumigatus, defining isolates with an MIC ≤1 mg/L as Susceptible [6].

Conclusion for Professionals

The SECURE trial provides robust evidence that isavuconazole is a valuable first-line treatment for invasive mould disease. Its non-inferior efficacy, combined with a superior safety and tolerability profile, offers a compelling alternative to voriconazole. Subsequent studies have strengthened these findings, highlighting benefits in specific clinical scenarios, such as treating patients with renal impairment.

References

Isavuconazonium sulfate noninferiority to voriconazole

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data Comparison

The table below summarizes core findings from the pivotal Phase 3 SECURE trial and subsequent analyses, providing a direct comparison of the two antifungals [1] [2] [3].

Feature Isavuconazole Voriconazole Notes & Context
All-cause Mortality (Day 42) 19% (48/258) 20% (52/258) SECURE trial; adjusted difference: -1.0% (95% CI: -7.8 to 5.7), establishing non-inferiority [1].
Drug-Related Adverse Events (AEs) 42% (109/258) 60% (155/258) Significantly lower with isavuconazole (p<0.001) [1]. A 2025 meta-analysis confirmed this finding (RR: 0.70) [3].
Discontinuation due to Drug-Related AEs - - Significantly lower with isavuconazole (RR: 0.56) [3].
Specific AE: Hepatobiliary Disorders 9% (23/258) 16% (42/258) Significantly lower with isavuconazole (p=0.016) [1].
Specific AE: Eye Disorders 15% (39/258) 27% (69/258) Significantly lower with isavuconazole (p=0.002) [1].
Specific AE: Skin/Subcutaneous Disorders 33% (86/258) 42% (110/258) Significantly lower with isavuconazole (p=0.037) [1].
QTc Interval Effect Shortening [4] Prolongation Isavuconazole is contraindicated in patients with familial short QT syndrome [4].
Therapeutic Drug Monitoring Not routinely required [3] Recommended [2] Lack of required monitoring for isavuconazole can simplify management and reduce costs [3].

Key Experimental Protocols and Supporting Data

For a deeper understanding of the evidence, here are the methodologies from the critical studies cited.

Pivotal Phase 3 SECURE Trial [1] [2]
  • Objective: To evaluate the efficacy and safety of isavuconazole versus voriconazole for the primary treatment of invasive mold disease.
  • Design: A phase 3, randomized, double-blind, double-dummy, global multicenter, non-inferiority study.
  • Participants: 527 adult patients with proven, probable, or possible invasive mold disease caused by Aspergillus or other filamentous fungi, based on EORTC/MSG criteria.
  • Interventions:
    • Isavuconazole group: Received isavuconazonium sulfate 372 mg (equivalent to 200 mg isavuconazole) IV three times daily on days 1-2, then once daily (IV or oral) thereafter.
    • Voriconazole group: Received voriconazole 6 mg/kg IV twice daily on day 1, 4 mg/kg IV twice daily on day 2, then 4 mg/kg IV twice daily or 200 mg orally twice daily from day 3 onward.
  • Primary Endpoint: All-cause mortality through day 42 in the intention-to-treat (ITT) population. Non-inferiority margin was pre-defined at 10%.
Real-World Comparative Safety Study [5]
  • Objective: To compare the safety and efficacy of isavuconazole, voriconazole, and posaconazole in a real-world clinical setting.
  • Design: A single-center, retrospective, matched cohort study.
  • Participants: 100 adults treated for confirmed or suspected fungal infection.
  • Primary Outcome: A composite safety outcome of QTc prolongation, elevated liver function tests, or any documented adverse drug event.
  • Key Finding: The composite safety outcome occurred in 24.2% of isavuconazole patients versus 55.9% of voriconazole patients (p=0.028), largely driven by differences in QTc prolongation [5].

Mechanistic and Clinical Decision Pathways

The following diagrams illustrate the shared mechanism of action and key considerations for clinical decision-making.

Azole Antifungal Mechanism of Action

Azole Azole Antifungal (Isavuconazole/Voriconazole) Cyp51A Lanosterol 14-α Demethylase (Cyp51A) Azole->Cyp51A Inhibits ToxicSterol Accumulation of Toxic Sterols Azole->ToxicSterol Leads to Reaction Lanosterol → Ergosterol Conversion Cyp51A->Reaction Catalyzes Ergosterol Membrane Ergosterol Reaction->Ergosterol Lysis Fungal Cell Lysis ToxicSterol->Lysis

This diagram shows the shared fungistatic mechanism of azoles. By inhibiting the Cyp51A enzyme, both drugs disrupt ergosterol synthesis, a key component of the fungal cell membrane, leading to accumulation of toxic sterols and ultimately fungal cell lysis [6] [7].

Clinical Decision Pathway for Antifungal Selection

Start Patient Requires Treatment for Invasive Mold Disease Efficacy Is efficacy a primary concern? Start->Efficacy Safety Is a favorable safety profile a priority? Efficacy->Safety Yes, non-inferior options acceptable QTc Does the patient have baseline QTc prolongation or high risk? Safety->QTc Yes ChooseVORI Consider Voriconazole Safety->ChooseVORI No Hepatic Concern for drug-induced liver injury? QTc->Hepatic No ChooseISA Consider Isavuconazole QTc->ChooseISA Yes Hepatic->ChooseISA Yes Hepatic->ChooseISA No Monitor Ensure rigorous TDM and monitoring ChooseVORI->Monitor

This clinical decision pathway synthesizes key trial findings to guide antifungal selection. The data supports isavuconazole as a preferred option when balancing efficacy with a lower risk of QTc prolongation, hepatobiliary disorders, and visual disturbances, or when therapeutic drug monitoring is problematic [1] [5] [3].

Key Takeaways for Professionals

  • Established Non-Inferiority: The SECURE trial provides robust Level 1 evidence that isavuconazole is non-inferior to voriconazole, the former gold standard, for primary treatment of invasive mold disease [1] [2].
  • Differentiating Safety Profile: The primary advantage of isavuconazole lies in its significantly improved tolerability, with lower rates of hepatic, ocular, skin, and most notably, QTc-related adverse events [1] [5] [3].
  • Practical Clinical Utility: The lack of a requirement for routine therapeutic drug monitoring with isavuconazole can simplify patient management, potentially reduce overall treatment costs, and may be advantageous in settings where monitoring is difficult [3].

References

Isavuconazonium sulfate QTc prolongation comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety and Efficacy Data

The table below summarizes key findings from a 2019 retrospective matched cohort study, which directly compared the clinical outcomes of isavuconazole with other antifungal agents [1] [2] [3].

Outcome Measure Isavuconazole (n=33) Voriconazole (n=34) Posaconazole (n=33) P-value
Composite Safety Outcome 24.2% 55.9% 39.4% 0.028
QTc Prolongation Incidence Significantly Reduced Higher Intermediate 0.037
Elevation of Liver Function Tests No significant difference between groups 0.876
All-cause In-hospital Mortality No significant difference between groups 0.878
Infection Recurrence No significant difference between groups > 0.05

This study concluded that the superior composite safety profile of isavuconazole was primarily driven by its significantly lower incidence of QTc prolongation [2] [3]. A 2024 systematic review and network meta-analysis further supports that isavuconazole shows better safety than voriconazole and posaconazole [4].

Experimental Protocols and Methodologies

The key findings above are derived from a specific type of clinical study. Here is a detailed breakdown of its methodology:

  • Study Design: The primary source was a single-center, retrospective, matched cohort study [2] [3].
  • Participants: The study included 100 adult hospitalized patients with confirmed or suspected invasive fungal infections. Patients were matched across groups based on indication for antifungal use, admission diagnosis, and other demographic/clinical factors to minimize selection bias [2].
  • Intervention: Patients received treatment with either isavuconazole, voriconazole, or posaconazole as part of routine clinical care [1].
  • Primary Outcome: A composite safety outcome defined as the occurrence of any of the following after starting antifungal therapy [2] [3]:
    • QTc prolongation (>470 ms for females, >450 ms for males)
    • Elevated liver function tests (ALT/AST >5 times the upper limit of normal)
    • Any documented antifungal treatment-related adverse event.
  • Statistical Analysis: The study was powered to detect a 30% difference in the primary outcome. Categorical data were compared using the Chi-squared test, and continuous data were compared using ANOVA or Kruskal-Wallis tests [2].

For a clearer overview of how this clinical evidence is generated and validated, the following diagram illustrates the experimental workflow:

Start Study Population Identified (n=203) Matching Patient Matching (Indication, Diagnosis, etc.) Start->Matching Groups Formation of Matched Cohorts Matching->Groups Isavu Isavuconazole Group (n=33) Groups->Isavu Vori Voriconazole Group (n=34) Groups->Vori Pos Posaconazole Group (n=33) Groups->Pos Assess Outcome Assessment Isavu->Assess Vori->Assess Pos->Assess Safety Primary: Composite Safety Assess->Safety Efficacy Secondary: Efficacy & Cost Assess->Efficacy Analysis Statistical Analysis Safety->Analysis Efficacy->Analysis Results Reported Findings Analysis->Results

Mechanisms and Clinical Implications

The reduced risk of QTc prolongation with isavuconazole is a significant differentiator in clinical practice.

  • Mechanism of QTc Prolongation: Many drugs, including some azole antifungals, can interfere with the cardiac potassium channel (hERG), which delays ventricular repolarization and manifests as QTc prolongation on an electrocardiogram. This can predispose patients to life-threatening arrhythmias like Torsades de Pointes [2].
  • Clinical Advantages of Isavuconazole: The data indicates that isavuconazole has a minimal effect on this pathway compared to voriconazole. This makes it a preferable option for patients at high risk for cardiac events, those with baseline QTc prolongation, or those taking other medications known to prolong the QTc interval [1] [3].
  • Considerations for Patient Selection: Isavuconazole's favorable drug interaction profile (as a moderate CYP3A4 inhibitor) and the absence of a need for routine therapeutic drug monitoring can also simplify management for patients on complex medication regimens, such as those undergoing transplantation [5] [2].

References

Isavuconazonium sulfate drug interaction profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacokinetic Basis

Isavuconazonium sulfate is a prodrug rapidly converted to the active moiety isavuconazole in the blood [1] [2]. Its interaction profile is primarily governed by its relationship with metabolic enzymes and transporters.

  • Mechanism of Action: Like other azoles, isavuconazole inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis in the fungal cell membrane [3] [2].
  • Key Pharmacokinetic Pathways:
    • Metabolism: Isavuconazole is primarily a substrate of CYP3A4/5 [4] [2]. It is also subsequently metabolized by uridine diphosphate-glucuronosyltransferases (UGT) [2].
    • Inhibition and Induction: It acts as a moderate inhibitor of CYP3A4 [3]. It also inhibits other transporters like P-glycoprotein (P-gp), and can induce CYP2B6 [1].
  • Formulation Advantage: Unlike intravenous voriconazole, the intravenous formulation of isavuconazonium does not use cyclodextrin as a solubilizing agent, eliminating concerns of cyclodextrin-associated nephrotoxicity [2].

The diagram below illustrates the core metabolic pathways and major interaction mechanisms of isavuconazole.

G Isavuconazole Isavuconazole CYP3A4_5 CYP3A4/5 Enzymes Isavuconazole->CYP3A4_5 Substrate of InhibitsCYP3A4 Moderate Inhibitor of CYP3A4 Isavuconazole->InhibitsCYP3A4 Action of Isavuconazole InhibitsPgP Inhibitor of P-glycoprotein (P-gp) Isavuconazole->InhibitsPgP Action of Isavuconazole InducesCYP2B6 Inducer of CYP2B6 Isavuconazole->InducesCYP2B6 Action of Isavuconazole UGTs UGT Enzymes CYP3A4_5->UGTs Further metabolism by Metabolites Inactive Metabolites UGTs->Metabolites StrongInducers Strong CYP3A4 Inducers (e.g., Rifampin) StrongInducers->CYP3A4_5 Induces ↓ Isavuconazole Exposure StrongInhibitors Strong CYP3A4 Inhibitors (e.g., Ketoconazole) StrongInhibitors->CYP3A4_5 Inhibits ↑ Isavuconazole Exposure

Comparative Drug Interaction Profile

The table below quantitatively compares the effects of concomitant medications on isavuconazole exposure and contrasts its interaction potential with other systemic azole antifungals.

Table 1: Isavuconazole Drug Interaction Profile and Cross-Class Comparison

Interaction Type / Drug Effect on Isavuconazole / Victim Drug Magnitude of Change (Clinical Study Data) Clinical Recommendation
Strong CYP3A4 Inducers
Rifampin [4] ↓ Isavuconazole AUC 92% decrease in AUC0-∞ Contraindicated [5]
Phenobarbital [4] ↓ Isavuconazole Exposure Case reports: Subtherapeutic concentrations Contraindicated [5]
Strong CYP3A4 Inhibitors
Ketoconazole [4] ↑ Isavuconazole Exposure Significant increase (specific % not quantified) Contraindicated [5]
Ritonavir [4] ↑ Isavuconazole Exposure Significant increase (specific % not quantified) Contraindicated [5]
Drugs Affected by Isavuconazole
Sirolimus / Tacrolimus [3] ↑ Concentration due to CYP3A4 inhibition Moderate increase in concentration/dose ratio Monitor serum levels closely [3]
Midazolam [4] ↑ Midazolam Exposure No significant effect in single-dose study Use with caution; single-dose data may be unreliable [4]
Comparative Azole Inhibition Potential
Isavuconazole [6] [3] Moderate CYP3A4 inhibitor Lower inhibition than some other azoles Fewer DDIs than voriconazole
Voriconazole [6] [7] Strong CYP3A4 inhibitor -- More DDIs and hepatotoxicity risk
Posaconazole [7] Strong CYP3A4 inhibitor -- Significant DDI potential

Key Experimental Data and Protocols

The comparative data is derived from well-defined clinical study designs. Here are the methodologies for key experiments cited in the profiles above.

Table 2: Experimental Protocols for Key Isavuconazole Interaction Studies

Study Focus / Citation Study Design & Model Intervention & Dosing Key Pharmacokinetic Endpoints

| Rifampin Interaction (Phase I) [4] | Model: Healthy subjects Design: Rifampin (600 mg/day, Days 36-71); Isavuconazole single dose (Day 44) | Isavuconazole: 400 mg single dose (Day 44) after 25 days of rifampin pre-treatment. | AUC0-∞, Cmax, Apparent Clearance (CL/F) | | Enzyme Inhibitors (Phase I) [4] | Model: Healthy subjects Design: Coadministration with strong CYP3A4 inhibitors | Isavuconazole given with ketoconazole or high-dose ritonavir. | AUC, Cmax | | Impact on Immunosuppressants [3] | Model: Hematopoietic stem cell transplant patients Design: Observational, therapeutic drug monitoring | Isavuconazole co-administered with tacrolimus or sirolimus. | Trough levels (Cmin) of tacrolimus/sirolimus; Concentration/Dose Ratio | | Systematic Review of DDIs [4] | Method: Systematic literature search (PubMed, Embase, Cochrane) up to Aug 2024. Inclusion: All published papers on isavuconazole interaction, all age groups. Exclusion: In vitro/animal studies, reviews, no PK outcomes. | Data extracted from 11 included studies (7 Phase I, 4 Phase IV) covering 23 drugs. | AUC, Cmax, Cmin, Tmax, CL |

Clinical Management and Clinical Perspective

  • Therapeutic Drug Monitoring (TDM): While routine TDM is not currently recommended for isavuconazole as it is for voriconazole [3], it should be considered for patients on long-term combination therapy with interacting drugs, in special populations (obesity, renal replacement therapy), or in cases of suspected treatment failure [4] [3].
  • Comparative Safety: A key advantage of isavuconazole in clinical practice is its favorable safety profile. Real-world studies show it has a lower incidence of hepatotoxicity compared to voriconazole and, unlike other azoles, it is not associated with QTc prolongation but rather causes a dose-dependent shortening of the QTc interval [6] [7] [3]. It should be avoided in patients with familial short QT syndrome [1].
  • Managing Interactions:
    • Avoid coadministration with strong CYP3A4 inducers and inhibitors [4] [5].
    • Monitor serum levels of concomitant narrow therapeutic index drugs that are CYP3A4 or P-gp substrates (e.g., tacrolimus, sirolimus, cyclosporine) and adjust their doses as needed [3].
    • Be aware that single-dose interaction studies may be unreliable for predicting the full extent of interactions with enzyme inducers/inhibitors, as sufficient time is needed for enzyme regulation [4].

References

Isavuconazonium sulfate cost-effectiveness analysis

Author: Smolecule Technical Support Team. Date: February 2026

Economic Comparison: ISV vs. Alternatives

The following table summarizes key cost-effectiveness findings from recent studies comparing ISV with voriconazole (VRC) in different countries and healthcare settings. The standard of care for invasive aspergillosis is voriconazole, while liposomal amphotericin B (L-AmB) is a common treatment for invasive mucormycosis and is often used as a second-line therapy [1] [2].

Isavuconazole Cost-Effectiveness vs. Voriconazole

Country & Perspective Patient Population Key Cost-Effectiveness Metric (ICER) Conclusion & Key Drivers

| Spain (2020) [1] Healthcare System | Adults with possible IA (7.81% actual IM prevalence) | €11,735 per QALY gained [1] | Cost-effective (WTP threshold €25,000/QALY). Drivers: Broader spectrum, lower mortality, shorter hospitalization [1]. | | Japan (2025) [3] Public Healthcare | Patients post-hematopoietic stem cell transplant (HSCT) or chemotherapy | JPY 2,515,813 per QALY gained (HSCT model) [3] | Cost-effective (WTP threshold JPY 5 million/QALY). Driven by efficacy in presumptive IA where some cases are mucormycosis [3]. | | Sweden (2019) [2] Healthcare Payer | Adults with possible IA (6% actual IM prevalence) | SEK 174,890 per QALY gained [2] | Cost-effective (WTP threshold SEK 1,000,000). Advantage from effective treatment of undiagnosed mucormycosis [2]. | | United States (2017) [4] Hospital | Hospitalized patients with IA | Dominant (more effective and less costly) [4] | Cost-saving. Driven by shorter hospital stays (13 vs. 15 days) and lower readmission rates (18.3% vs. 24.4%) [4]. |

Methodologies for Cost-Effectiveness Analysis

The economic data presented above is generated through standardized modeling techniques. Here are the detailed methodologies for the key experiments and models cited.

Decision-Tree Model for Short-Term Patient Pathways

Most cost-effectiveness analyses for acute invasive fungal infections use a decision-tree model [1] [2]. This approach maps the short-term clinical pathway of a patient from treatment initiation to an outcome (resolution or death), reflecting real-world diagnostic and treatment challenges.

  • Model Structure: The model begins with a cohort of patients diagnosed with "possible invasive aspergillosis." A key assumption is that a small percentage of these patients (e.g., 6-7.81%) actually have mucormycosis, which may be misdiagnosed initially [1] [3] [2].
  • Treatment Pathways: The tree branches according to the patient's actual infection and their response to first-line treatment (e.g., ISV or VRC). A core component is modeling treatment switches; for example, VRC-treated patients with subsequently confirmed mucormycosis must switch to L-AmB, whereas ISV-treated patients continue therapy [1] [2].
  • Data Inputs:
    • Clinical Efficacy & Mortality: Sourced from the pivotal SECURE trial (for IA) and the VITAL trial (for IM) [1] [2] [4].
    • Resource Use: Includes drug acquisition costs, hospital stay duration, management of adverse events, and diagnostic tests [1] [4].
    • Treatment Duration: Based on clinical trial data and expert panel input. A median time of 11 days to confirm a mucormycosis diagnosis is often used to determine switch points [1] [2].
  • Outcome Calculation: The model calculates total costs and health outcomes (Life Years - LYs, Quality-Adjusted Life Years - QALYs) for each treatment arm. The Incremental Cost-Effectiveness Ratio (ICER) is then derived [1].

The following diagram illustrates the logical structure of this decision-tree model.

cluster_0 Underlying Pathogen & Outcome Start Patient Cohort: Possible Invasive Aspergillosis DrugChoice Initial Treatment Choice Start->DrugChoice ISV Isavuconazole DrugChoice->ISV VRC Voriconazole DrugChoice->VRC ISV_IA True Pathogen: IA ISV->ISV_IA ISV_IM True Pathogen: IM ISV->ISV_IM VRC_IA True Pathogen: IA VRC->VRC_IA VRC_IM True Pathogen: IM VRC->VRC_IM ISV_IA_Resp Outcome: Response or Failure/Switch ISV_IA->ISV_IA_Resp ISV_IM_Resp Outcome: Continue ISV or Failure/Switch ISV_IM->ISV_IM_Resp VRC_IA_Resp Outcome: Response or Failure/Switch VRC_IA->VRC_IA_Resp VRC_IM_Switch Pathogen Confirmed? Yes: Switch to L-AmB No: Continue VRC (Inappropriate) VRC_IM->VRC_IM_Switch Results Calculate: Total Costs, LYs, QALYs ISV_IA_Resp->Results ISV Arm ISV_IM_Resp->Results ISV Arm VRC_IA_Resp->Results VRC Arm VRC_IM_Switch->Results VRC Arm

Key Experimental & Real-World Data Sources

The models rely on data from controlled trials and real-world studies.

  • The SECURE Trial (NCT00412893): A phase III, double-blind, randomized controlled trial that established the non-inferiority of ISV to VRC for the primary treatment of invasive mold disease caused by Aspergillus and other fungi. It provides critical inputs on all-cause mortality, overall response, and rates of adverse events for the IA population [4].
  • The VITAL Trial (NCT00634049): A single-arm, open-label study that demonstrated the efficacy of ISV for the treatment of invasive mucormycosis. This provides the clinical data for the subset of patients in the model who have IM [1].
  • Real-World Observational Studies: Recent studies, such as a 2025 cohort study comparing ISV to amphotericin B for mucormycosis, provide evidence on effectiveness and safety outside clinical trials. This study reported a significantly higher primary treatment response rate for ISV (64%) versus amphotericin B (32%), with a much better safety profile [5].

Conceptual Framework of Cost-Effectiveness Drivers

The cost-effectiveness of ISV is not driven by a single factor, but by a network of interconnected clinical and economic advantages. The following diagram maps these key drivers and their relationships.

Central Isavuconazole Cost-Effectiveness BroadSpectrum Broad-Spectrum Activity Central->BroadSpectrum SafetyProfile Improved Safety Profile Central->SafetyProfile AdminProfile Favorable Administration Profile Central->AdminProfile CorrectFirstLine Appropriate 1st-line therapy for undiagnosed Mucormycosis BroadSpectrum->CorrectFirstLine FewerAEs Fewer severe adverse events (e.g., renal, hepatic, visual) SafetyProfile->FewerAEs LessMonitoring Reduced therapeutic drug monitoring SafetyProfile->LessMonitoring ShorterHospStay Potential for shorter hospital stay AdminProfile->ShorterHospStay OralStepDown Easier oral step-down therapy AdminProfile->OralStepDown FewerSwitches Fewer treatment switches CorrectFirstLine->FewerSwitches ReducedDelay Reduced delay in effective therapy CorrectFirstLine->ReducedDelay Outcome1 ↓ Mortality Risk FewerSwitches->Outcome1 ReducedDelay->Outcome1 NoEarlyDisc Lower rate of early discontinuation FewerAEs->NoEarlyDisc Outcome2 ↓ Management Costs FewerAEs->Outcome2 LessMonitoring->Outcome2 NoEarlyDisc->Outcome1 ShorterHospStay->Outcome2 Outcome3 ↑ Health Outcomes (QALYs) Outcome1->Outcome3 Outcome2->Outcome3 Improves ICER

Key Insights for Researchers and Professionals

For your comparison guides, the synthesized evidence indicates that Isavuconazonium Sulfate presents a compelling economic profile:

  • Beyond Drug Acquisition Cost: While ISV often has a higher drug acquisition cost than voriconazole, this is frequently offset by significant savings in other areas, most notably reduced hospital length of stay and lower costs associated with managing adverse events [4].
  • Value of Diagnostic Uncertainty: A primary driver of value is ISV's utility in a realistic clinical setting where a definitive pathogen diagnosis is not yet available. Its broad spectrum ensures appropriate coverage from day one, avoiding the clinical and economic penalties of delayed effective therapy for mucormycosis [1] [3].
  • Safety as an Economic Driver: The superior safety and tolerability profile of ISV directly translates to economic benefits. This includes not only lower costs for managing AEs but also lower rates of treatment discontinuation and the resources saved by avoiding therapeutic drug monitoring [5] [4].

References

Isavuconazonium sulfate in vitro susceptibility testing

Author: Smolecule Technical Support Team. Date: February 2026

Recognized Breakpoints and MIC Distributions

The table below summarizes the key quantitative data for isavuconazole's in vitro activity. The Susceptible (S) breakpoint is the most critical value, indicating the maximum MIC at which an infection is likely to respond to treatment.

Organism or Group Susceptible (S) Intermediate (I) Resistant (R) Epidemiological Cutoff Value (ECV) Primary Data Source
Aspergillus fumigatus (sensu stricto) ≤1 mcg/mL 2 mcg/mL ≥4 mcg/mL 1 mcg/mL FDA-recognized CLSI breakpoints [1]
Candida spp. (for testing purposes) Not fully standardized for all species; testing is performed and reported with MIC [2]. Labcorp & Mayo Clinic Laboratories [3] [2]
Cryptococcus spp. MICs typically ≤1 mcg/mL [4] (Note: Clinical breakpoints not yet defined) Espinel-Ingroff et al. (2008) [4]

For other Aspergillus species, ECVs have been defined in multicenter studies to distinguish wild-type strains from those with potential resistance mechanisms. The table below shows the mode MIC (most frequent value) and ECVs for various Aspergillus species complexes [5].

Aspergillus Species Complex Mode MIC (mcg/mL) ECV (97.5%, mcg/mL)
A. flavus 0.5 1
A. nidulans 0.12 0.25
A. niger 1 4
A. terreus 0.5 1
A. versicolor 0.5 1

Standardized Susceptibility Testing Protocols

For reliable and reproducible results, adherence to standardized methodologies is essential. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the reference standard.

CLSI Broth Microdilution for Molds (e.g., Aspergillus)

This is the method underpinning the FDA-recognized breakpoints for A. fumigatus [1].

  • Test Principle: Determines the Minimum Inhibitory Concentration (MIC) by evaluating the lowest drug concentration that visually prevents 100% of fungal growth after incubation [5].
  • Procedure Overview:
    • Inoculum Preparation: Adjust the conidial or sporangiospore suspension to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in RPMI 1640 broth [5].
    • Drug Dilution: Prepare a serial two-fold dilution of isavuconazole in a microdilution tray. The standard range is often from 0.015 μg/mL to 8 μg/mL [4].
    • Inoculation and Incubation: Add the standardized inoculum to the wells. Incubate the trays at 35°C for 48 hours [5].
    • MIC Reading: The MIC is recorded as the lowest isavuconazole concentration that shows 100% growth inhibition (visual) compared to the drug-free growth control [5].

The following diagram illustrates the workflow for the CLSI broth microdilution method:

start Start Test step1 Prepare inoculum suspension (0.4 × 10⁴ to 5 × 10⁴ CFU/mL) start->step1 step2 Prepare isavuconazole serial two-fold dilutions step1->step2 step3 Inoculate trays and incubate at 35°C for 48 hours step2->step3 step4 Read MIC: Lowest concentration with 100% growth inhibition step3->step4 end MIC Result step4->end

Alternative Testing Method: Etest

The Etest offers a practical alternative for laboratories where broth microdilution is not feasible.

  • Test Principle: Uses a predefined stable gradient of isavuconazole on a plastic strip to determine the MIC on an agar surface [4].
  • Procedure Overview:
    • Inoculum and Plating: Swab a 0.5 McFarland standard-adjusted yeast suspension (e.g., for Cryptococcus) onto RPMI agar supplemented with 2% glucose (RPG) [4].
    • Strip Application: Apply the isavuconazole Etest strip to the inoculated agar surface.
    • Incubation: Incubate plates at 35°C for 48-72 hours.
    • MIC Reading: The MIC is read at the point where the elliptical zone of inhibition intersects the strip. For comparison with CLSI methods, Etest MICs are raised to the next twofold dilution [4].

Comparative Performance Against Other Antifungals

Isavuconazole's profile can be compared with other antifungal agents across several key dimensions relevant to research and development.

Feature Isavuconazole Voriconazole Liposomal Amphotericin B (L-AmB) Posaconazole
Spectrum Broad (Aspergillus, Mucormycetes, Candida) [6] Broad (but limited vs. Mucormycetes) [6] Very Broad Broad [6]
IV Formulation Solubilizer Water-soluble; no cyclodextrin [6] Cyclodextrin [6] None required [6] Cyclodextrin [6]
Bioavailability High (~98%),不受食物/胃酸影响 [6] Lower than IV [6] No oral form [6] Lower than IV [6]
Drug-Drug Interaction Potential Moderate CYP3A4 inhibitor [6] High [6] None [6] Moderate [6]
Therapeutic Drug Monitoring (TDM) Not routinely required [6] Necessary due to nonlinear PK [6] Unnecessary [6] Required for oral suspension [6]

Research Considerations and Future Directions

  • Susceptibility Correlation: Be aware that for Aspergillus fumigatus, isolates with specific Cyp51A gene mutations may still exhibit MICs within the susceptible range (≤1 mcg/mL) [1]. Genotypic resistance detection should complement phenotypic testing in resistance surveillance studies.
  • Investigational Repurposing: Preclinical research indicates that isavuconazole inhibits human cytomegalovirus (HCMV) replication, showing synergistic effects in combination with ganciclovir, foscarnet, and letermovir [7]. This presents a potential new avenue for drug repurposing.
  • Testing Availability: Commercial reference laboratories offer isavuconazole susceptibility testing for clinical isolates. The methodology used is typically CLSI broth microdilution, with results available in 7 to 21 days [3] [2].

References

×

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

3

Exact Mass

814.20147343 Da

Monoisotopic Mass

814.20147343 Da

Heavy Atom Count

56

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

31Q44514JV

Drug Indication

Treatment of invasive aspergillosis, Treatment of mucormycosis
Treatment of Candida infections

Wikipedia

Isavuconazonium sulfate

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Regella VRPS, Subramanian VC, Bhetanabhotla SS. Identification and structural characterization of four novel degradation products and a process impurity of isavuconazonium sulfate for injection formulation bulk by LC-ESI-QTOF-MS/MS. Eur J Mass Spectrom (Chichester). 2019 Nov 10:1469066719884402. doi: 10.1177/1469066719884402. [Epub ahead of print] PubMed PMID: 31707848.
2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548643/ PubMed PMID: 31643955.
3: Van Matre ET, Evans SL, Mueller SW, MacLaren R, Fish DN, Kiser TH. Comparative evaluation of isavuconazonium sulfate, voriconazole, and posaconazole for the management of invasive fungal infections in an academic medical center. Ann Clin Microbiol Antimicrob. 2019 Mar 20;18(1):13. doi: 10.1186/s12941-019-0311-3. PubMed PMID: 30894179; PubMed Central PMCID: PMC6427894.
4: Adamsick ML, Elshaboury RH, Gift T, Mansour MK, Kotton CN, Gandhi RG. Therapeutic drug concentrations of isavuconazole following the administration of isavuconazonium sulfate capsules via gastro-jejunum tube: A case report. Transpl Infect Dis. 2019 Apr;21(2):e13048. doi: 10.1111/tid.13048. Epub 2019 Jan 29. PubMed PMID: 30636363.
5: Pfaller MA, Rhomberg PR, Castanheira M. Direct in vitro comparison of the prodrug isavuconazonium sulfate with the isavuconazole active compound against Aspergillus spp. and 2 rare moulds. Diagn Microbiol Infect Dis. 2018 Sep;92(1):43-45. doi: 10.1016/j.diagmicrobio.2018.04.005. Epub 2018 Apr 13. PubMed PMID: 29735424.
6: Schmitt-Hoffmann AH, Kato K, Townsend R, Potchoiba MJ, Hope WW, Andes D, Spickermann J, Schneidkraut MJ. Tissue Distribution and Elimination of Isavuconazole following Single and Repeat Oral-Dose Administration of Isavuconazonium Sulfate to Rats. Antimicrob Agents Chemother. 2017 Nov 22;61(12). pii: e01292-17. doi: 10.1128/AAC.01292-17. Print 2017 Dec. PubMed PMID: 28971866; PubMed Central PMCID: PMC5700325.
7: Townsend R, Kato K, Hale C, Kowalski D, Lademacher C, Yamazaki T, Akhtar S, Desai A. Two Phase 1, Open-Label, Mass Balance Studies to Determine the Pharmacokinetics of (14) C-Labeled Isavuconazonium Sulfate in Healthy Male Volunteers. Clin Pharmacol Drug Dev. 2018 Feb;7(2):207-216. doi: 10.1002/cpdd.376. Epub 2017 Jul 27. PubMed PMID: 28750160; PubMed Central PMCID: PMC5811773.
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9: Murrell D, Bossaer JB, Carico R, Harirforoosh S, Cluck D. Isavuconazonium sulfate: a triazole prodrug for invasive fungal infections. Int J Pharm Pract. 2017 Feb;25(1):18-30. doi: 10.1111/ijpp.12302. Epub 2016 Aug 29. Review. PubMed PMID: 27569742.
10: Kovanda LL, Maher R, Hope WW. Isavuconazonium sulfate: a new agent for the treatment of invasive aspergillosis and invasive mucormycosis. Expert Rev Clin Pharmacol. 2016 Jul;9(7):887-97. doi: 10.1080/17512433.2016.1185361. Epub 2016 May 21. Review. PubMed PMID: 27160418.
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